1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene
Description
The exact mass of the compound 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-1-ium-2-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-16,18-21H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCIHDBIKGRENI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460737 | |
| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium-2-ide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244187-81-3 | |
| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium-2-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene 2H-imidazol-2-ylidene, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene synthesis protocol
<An In-depth Technical Guide to the Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of IPr in Modern Chemistry
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, commonly known as IPr, is a prominent member of the N-heterocyclic carbene (NHC) family.[1][2][3] Since its advent, IPr has established itself as a cornerstone ligand in organometallic chemistry and catalysis due to its remarkable versatility, stability, and the steric bulk provided by the 2,6-diisopropylphenyl substituents.[3][4][5] These properties make it an exceptional ligand for stabilizing reactive metal centers and promoting a wide array of catalytic transformations, including cross-coupling reactions, olefin metathesis, and gold catalysis.[3][6][7] This guide provides a detailed, scientifically grounded protocol for the synthesis of IPr, focusing on the underlying principles and practical considerations for its successful preparation.
Synthetic Strategy Overview
The synthesis of IPr is typically a two-stage process. The first stage involves the formation of the stable imidazolium salt precursor, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl).[1][2] The second stage is the deprotonation of this salt to yield the free carbene, IPr.[2][8] This modular approach allows for the convenient storage and handling of the air-stable imidazolium salt, with the highly reactive free carbene being generated as needed.[1]
Caption: Overall workflow for the synthesis of IPr.
Part 1: Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)
The preparation of the imidazolium salt precursor, IPr·HCl, is a critical step that has been optimized for high yield and purity.[1] The most reliable and scalable method involves a two-step sequence: the formation of a diimine intermediate followed by a cyclization reaction.[1][9]
Step 1A: Synthesis of the Diimine Intermediate
The synthesis begins with the condensation of 2,6-diisopropylaniline with glyoxal to form N,N'-bis(2,6-diisopropylphenyl)ethylenediimine. This reaction is typically acid-catalyzed and proceeds readily.
Experimental Protocol: Diimine Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-diisopropylaniline (2 equivalents) in methanol. A small amount of a weak acid, such as acetic acid or formic acid, is added to catalyze the reaction.[1][10][11]
-
Addition of Glyoxal: To the stirred solution, add a 40% aqueous solution of glyoxal (1 equivalent) dropwise.[1][10] An exothermic reaction may be observed.
-
Reaction and Isolation: Stir the mixture at room temperature for several hours (e.g., 3-10 hours).[1][10][11] The product, a yellow solid, will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash thoroughly with cold methanol to remove unreacted starting materials and impurities, and dry under vacuum.[1][10][11]
| Reagent | Molar Eq. | Purity | Notes |
| 2,6-Diisopropylaniline | 2.0 | >98% | |
| Glyoxal (40% in water) | 1.0 | Added dropwise | |
| Acetic Acid/Formic Acid | Catalytic | ||
| Methanol | Solvent | Anhydrous |
Causality Behind Experimental Choices:
-
Methanol as Solvent: Methanol is an excellent solvent for the reactants, and the diimine product has lower solubility, which facilitates its precipitation and purification.
-
Acid Catalysis: The acid protonates the oxygen of the glyoxal, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aniline.
Step 1B: Cyclization to form IPr·HCl
The purified diimine is then reacted with paraformaldehyde and a source of chloride, typically chlorotrimethylsilane (TMSCl), in a cyclization reaction to form the imidazolium ring.[1]
Experimental Protocol: IPr·HCl Synthesis
-
Reaction Setup: In a large round-bottom flask, heat ethyl acetate to approximately 70°C.[1]
-
Addition of Reactants: Add the N,N'-bis(2,6-diisopropylphenyl)ethylenediimine (1 equivalent) and paraformaldehyde (1 equivalent) to the heated solvent.[1]
-
Initiation of Cyclization: Slowly add a solution of chlorotrimethylsilane (1 equivalent) in ethyl acetate to the reaction mixture.[1]
-
Reaction and Isolation: Stir the resulting suspension at 70°C for a few hours (e.g., 2 hours).[1] The product will precipitate as a colorless microcrystalline powder.
-
Purification: Cool the mixture in an ice bath, collect the solid by filtration, wash with ethyl acetate and a non-polar solvent like tert-butyl methyl ether, and dry under vacuum.[1] This procedure typically yields IPr·HCl in high purity, negating the need for further purification.[1]
| Reagent | Molar Eq. | Purity | Notes |
| Diimine Intermediate | 1.0 | From Step 1A | |
| Paraformaldehyde | 1.0 | Source of the C2 carbon | |
| Chlorotrimethylsilane (TMSCl) | 1.0 | Chloride source and promoter | |
| Ethyl Acetate | Solvent | Anhydrous | High dilution is beneficial[2] |
Causality Behind Experimental Choices:
-
Paraformaldehyde: This serves as the source for the methylene bridge that becomes the C2 carbon of the imidazole ring.
-
Chlorotrimethylsilane (TMSCl): TMSCl serves a dual purpose. It reacts with paraformaldehyde to form an electrophilic species and also provides the chloride counter-ion for the imidazolium salt.
-
Ethyl Acetate and High Dilution: The use of a large volume of ethyl acetate is crucial for obtaining a pure product that precipitates directly from the reaction mixture, simplifying the workup.[1][2]
Caption: Two-step synthesis of IPr·HCl.
Part 2: Generation of Free 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)
The free IPr carbene is a white, crystalline solid that is soluble in many organic solvents but is also air and moisture sensitive.[2][12] It is generated by the deprotonation of the IPr·HCl precursor at the C2 position of the imidazolium ring.[2][8]
Deprotonation Protocol
The choice of base and solvent is critical for the successful and clean generation of the free carbene. Strong, non-nucleophilic bases are required to overcome the pKa of the imidazolium proton (around 19-24 in DMSO).[13]
Experimental Protocol: IPr Generation
-
Inert Atmosphere: All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox. Solvents must be anhydrous and deoxygenated.
-
Reaction Setup: In a Schlenk flask, suspend IPr·HCl (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or toluene.
-
Addition of Base: Add a strong base such as potassium hexamethyldisilazide (KHMDS), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) (typically 1.05-1.1 equivalents) to the suspension at room temperature or below.[13]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60°C) until the deprotonation is complete.[12] The reaction progress can be monitored by the dissolution of the starting material and the formation of a salt byproduct (e.g., KCl, NaCl).
-
Isolation and Purification: Remove the inorganic salt byproduct by filtration through a pad of Celite under an inert atmosphere. The solvent is then removed from the filtrate in vacuo to yield the free IPr carbene as a white solid.[12]
| Reagent | Molar Eq. | Purity | Notes |
| IPr·HCl | 1.0 | Dry | |
| Strong Base (e.g., KHMDS) | 1.05-1.1 | Moisture-sensitive | |
| Anhydrous THF/Toluene | Solvent | Must be deoxygenated |
Causality Behind Experimental Choices:
-
Strong, Non-nucleophilic Base: Bases like KHMDS are ideal because they are strong enough to deprotonate the imidazolium salt but are sterically hindered, which minimizes the risk of acting as a nucleophile and causing side reactions.[13]
-
Anhydrous Aprotic Solvents: THF and toluene are commonly used because they are unreactive towards the strong base and the resulting carbene, and they can be made sufficiently anhydrous.[13]
-
Inert Atmosphere: The free IPr carbene is reactive towards oxygen and moisture, necessitating the use of inert atmosphere techniques to prevent degradation.
Caption: Deprotonation of IPr·HCl to form the free carbene.
Conclusion and Outlook
The synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) is a well-established and scalable process. The protocols outlined in this guide, which are based on robust and high-yielding procedures from the primary literature, provide a reliable pathway for researchers to access this pivotal N-heterocyclic carbene. The careful execution of these steps, with particular attention to the reaction conditions and the use of an inert atmosphere for the final deprotonation, is key to obtaining high-purity IPr. The continued importance of IPr in catalysis ensures that its synthesis will remain a fundamental and valuable procedure in the chemical sciences.[3] As research evolves, further derivatives and analogues of IPr, such as IPr* and IPr#, are being developed to fine-tune steric and electronic properties for specific catalytic applications.[4][14][15]
References
- Hans, M., et al. (Year). Title of the article. Journal Name, Volume(Issue), Pages. [Link to source if available]
-
Kuhn, N., et al. (2009). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein Journal of Organic Chemistry, 5, 68. [Link]
- (2016). Introduction to N-Heterocyclic Carbenes: Synthesis and Stereoelectronic Parameters. Book Chapter.
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Gagnon, A., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2336–2345. [Link]
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Hohloch, S., et al. (2017). Synthesis and crystal structure of gold(I). Acta Crystallographica Section E, 73(Pt 2), 223–226. [Link]
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ResearchGate. Common synthetic routes to (i) free NHC by deprotonation of an imidazolium salt precursor, (ii) free CDI by desulfurization of a thiourea, and (iii) NHC–CDI adduct. [Link]
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Nolan, S. P., et al. (2025). The influential IPr: 25 years after its discovery. Chemical Science. [Link]
- Nolan, S. P. (2006). Synthesis of 1,3 distributed imidazolium salts.
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Bertrand, G., et al. (2009). Isolation of a C5-Deprotonated Imidazolium, a Crystalline “Abnormal” N-Heterocyclic Carbene. Science, 326(5952), 556–559. [Link]
- Nolan, S. P. (2008). Synthesis of 1,3 disubstituted imidazolium salts.
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Gagnon, A., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2336–2345. [Link]
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Szostak, M., et al. (2021). IPr# – highly hindered, broadly applicable N-heterocyclic carbenes. Chemical Science, 12(30), 10197–10204. [Link]
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Plenio, H., et al. (2012). Synthesis of an extremely sterically shielding N-heterocyclic carbene ligand. ARKIVOC, 2012(3), 226–242. [Link]
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ResearchGate. (2025). Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts. [Link]
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Nolan, S. P., et al. (Year). Synthetic Access to Ring-Expanded N-Heterocyclic Carbene (RE-NHC) Copper Complexes and Their Performance in Click Chemistry. Organometallics. [Link]
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Szostak, M., et al. (2021). IPr# – highly hindered, broadly applicable N-heterocyclic carbenes. Chemical Science, 12(30), 10197–10204. [Link]
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Kelly, R. A., et al. (2016). 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene. e-EROS Encyclopaedia of Reagents for Organic Synthesis. [Link]
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Szostak, M., et al. (2021). IPr# – highly hindered, broadly applicable N-heterocyclic carbenes. Chemical Science. [Link]
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ResearchGate. (2025). IPr an easily accessible highly hindered N-heterocyclic carbene*. [Link]
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Szostak, M., et al. (2025). IPr(4-Bp) Highly Hindered, Ring Extended N-Heterocyclic Carbenes. ACS Publications. [Link]
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University of St Andrews. 1,3-Bis(2,6-diisopropylphenyl)-imidazol-2-ylidene. [Link]
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The IPr Ligand: A Comprehensive Technical Guide for Researchers
Introduction: The Rise of a Privileged Ligand
In the landscape of modern organometallic chemistry and homogeneous catalysis, N-Heterocyclic Carbenes (NHCs) have firmly established themselves as a "privileged" ligand class, rivaling and often surpassing traditional phosphines. Their strong σ-donating character and tunable steric and electronic properties have made them indispensable tools for stabilizing metal centers and promoting a wide array of catalytic transformations.[1][2][3] Among the vast family of NHCs, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, ubiquitously known as IPr , has emerged as a cornerstone ligand.[3][4] Introduced by the Nolan group in 1999, IPr's unique combination of steric bulk and strong electron donation has rendered it exceptionally versatile and effective in numerous catalytic applications, particularly in palladium-catalyzed cross-coupling reactions.[3][5]
This guide provides an in-depth exploration of the IPr ligand, from its fundamental synthesis and properties to its application in forming highly active catalytic systems. It is intended for researchers, scientists, and drug development professionals seeking to leverage the power of IPr in their synthetic endeavors.
Core Attributes: Understanding the Power of IPr
The remarkable success of the IPr ligand stems from a synergistic interplay of its steric and electronic characteristics. These features are not merely descriptive; they are the causal factors behind its ability to stabilize reactive intermediates and facilitate challenging catalytic steps.
Electronic Properties: A Strong σ-Donor
IPr is a potent σ-donor ligand, a property that is crucial for its function. This strong electron donation to the metal center facilitates key steps in catalytic cycles, such as oxidative addition, which is often the rate-limiting step in cross-coupling reactions.[6] The electronic nature of IPr can be quantified using several parameters:
-
Tolman Electronic Parameter (TEP): While originally developed for phosphine ligands, the TEP concept has been extended to NHCs. It is determined by measuring the CO stretching frequencies of [Rh(NHC)(CO)₂Cl] complexes. For the related, more sterically hindered IPr# ligand, the TEP was determined to be 2051.8 cm⁻¹, indicating strong electron-donating ability comparable to other powerfully donating NHCs.[7]
-
HOMO Energy: Computational studies provide insight into the electronic structure of NHC ligands. The Highest Occupied Molecular Orbital (HOMO) of IPr is primarily the lone pair on the carbene carbon, and its energy level is indicative of its σ-donating strength. The HOMO of IPr has been calculated to be around -6.01 eV, which is comparable to or even stronger than many other common NHC ligands.[7][8] For instance, the more sterically demanding IPr* has a calculated HOMO of -6.12 eV.[8]
Steric Properties: A Shield for Catalysis
The most defining feature of the IPr ligand is its substantial steric bulk, provided by the two ortho-diisopropylphenyl groups flanking the imidazole core. This steric hindrance is not a mere impediment; it is a finely tuned attribute that provides several key advantages:
-
Kinetic Stabilization: The bulky framework kinetically stabilizes low-coordinate, highly reactive metal species, which are often the active catalysts in a reaction cycle.[1]
-
Promotion of Reductive Elimination: The steric clash between the bulky IPr ligand and the substrates on the metal center can promote the final reductive elimination step in cross-coupling reactions, leading to faster catalyst turnover.
-
Creation of a "Catalytic Pocket": The ortho-isopropyl groups create a well-defined pocket around the metal center, influencing substrate approach and enhancing selectivity.
The steric impact of IPr is most accurately quantified by the percent buried volume (%Vbur) , a method developed by Cavallo and Nolan that calculates the percentage of the coordination sphere of a metal that is occupied by the ligand.[9][10]
| Ligand | Metal Complex for %Vbur Calculation | %Vbur | Source |
| IPr | [Cu(IPr)Cl] | 48.5% | [10] |
| IPr | (IPr)Pd(py)Cl₂ (DFT) | 34.1% | [1] |
| IPr | [Cu(IPr)Cl] | 52.1% | [10] |
| IPr | (IPr)Pd(py)Cl₂ (DFT) | 44.6% | [1] |
| IPr# | [Cu(IPr#)Cl] | 56.4% | [10] |
| SIPr | (SIPr)Pd(py)Cl₂ (DFT) | 36.5% |
Note: %Vbur values can vary depending on the specific metal complex and the method of calculation (X-ray vs. DFT). This table provides representative values for comparison.
Synthesis of the IPr Ligand Precursor (IPr·HCl)
The widespread use of IPr is facilitated by its straightforward and scalable synthesis. The ligand is typically generated in situ from its stable imidazolium salt precursor, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl).
Workflow for IPr·HCl Synthesis
The following diagram outlines the common and efficient synthetic route to IPr·HCl.
Caption: Synthetic pathway to IPr·HCl.
Detailed Experimental Protocol for IPr·HCl Synthesis
This protocol is a synthesis of reliable procedures reported in the literature.[2][11][12]
Step 1: Synthesis of 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene
-
To a solution of 2,6-diisopropylaniline (2 equivalents) in methanol, add a catalytic amount of acetic acid.
-
Warm the solution to approximately 50°C.
-
Add a 40% aqueous solution of glyoxal (1 equivalent) dropwise with vigorous stirring. An exothermic reaction should commence, and the product will begin to crystallize.
-
Stir the mixture at room temperature for several hours (e.g., 10 hours) to ensure complete reaction.
-
Filter the resulting yellow precipitate, wash thoroughly with cold methanol until the filtrate is colorless, and dry in vacuo.
Step 2: Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
In a round-bottom flask, heat ethyl acetate (EtOAc) to 70°C. The use of dilute conditions (e.g., 7-10 mL EtOAc per mmol of diazabutadiene) is crucial for high yields.[2]
-
Add the 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene (1 equivalent) and paraformaldehyde (1 equivalent) to the hot solvent.
-
Prepare a solution of chlorotrimethylsilane (TMSCl) (1 equivalent) in EtOAc. Add this solution dropwise to the reaction mixture over 30-45 minutes with vigorous stirring.
-
Stir the resulting yellow suspension at 70°C for 2 hours.
-
Cool the mixture in an ice bath to 10°C.
-
Filter the white precipitate, wash with EtOAc and tert-butyl methyl ether, and dry in an oven at 100°C to yield IPr·HCl as a colorless microcrystalline powder.[12] High yields (typically >80%) can be achieved with this method.[2][12]
Coordination Chemistry and Catalyst Synthesis
The IPr ligand is used to generate a vast number of catalytically active metal complexes. The free carbene is typically generated in situ from IPr·HCl by deprotonation with a suitable base and then reacted with a metal precursor. Alternatively, transmetalation from a silver-NHC complex is a very common and reliable method.
General Strategies for Metal Complex Synthesis
Caption: Common routes to IPr-metal complexes.
Protocol: Synthesis of [(IPr)AuCl] via Transmetalation
This method is widely used due to the ease of handling the air-stable silver complex intermediate.[13][14]
-
Synthesis of [(IPr)AgCl]:
-
Combine IPr·HCl (1 equivalent) and silver(I) oxide (Ag₂O, ~0.6 equivalents) in a flask.
-
Add dichloromethane (DCM) and stir the suspension at room temperature, protected from light, for several hours (e.g., overnight).
-
Filter the mixture through Celite to remove excess Ag₂O and AgCl.
-
Evaporate the solvent to yield [(IPr)AgCl] as a white solid.[15][16]
-
-
Synthesis of [(IPr)AuCl]:
-
Dissolve [(IPr)AgCl] (1 equivalent) in DCM.
-
Add chloro(dimethyl sulfide)gold(I) ([Au(SMe₂)Cl], 1 equivalent).
-
Stir the reaction at room temperature for 1-2 hours. A white precipitate of AgCl will form.
-
Filter the mixture through Celite and evaporate the solvent.
-
Wash the resulting solid with pentane and dry in vacuo to afford [(IPr)AuCl] in high yield.[13][14]
-
Protocol: Synthesis of a Well-Defined Palladium(II) Precatalyst
Well-defined Pd(II)-IPr precatalysts are highly sought after for their air- and moisture-stability and robust performance in cross-coupling.[6][17]
Synthesis of [(IPr)PdCl₂(Aniline)] [17]
-
Synthesize the palladium dimer [{Pd(IPr)(Cl)(μ-Cl)}₂] as a precursor. This can be achieved by reacting IPr·HCl with a palladium source and a base.
-
Dissolve the palladium dimer (1 equivalent) in dichloromethane (DCM).
-
Add aniline (2 equivalents) to the solution.
-
Stir the mixture at room temperature for a short period (e.g., 30 minutes).
-
Isolate the product by trituration with cold pentanes to yield the air- and moisture-stable [(IPr)PdCl₂(Aniline)] complex.
Applications in Catalysis: A Workhorse for Cross-Coupling
The IPr ligand has demonstrated exceptional efficacy in a multitude of catalytic reactions. Its primary area of impact has been in palladium-catalyzed cross-coupling, where it enables transformations that are difficult or impossible with less bulky or less electron-rich ligands.[5]
Suzuki-Miyaura Coupling
IPr-ligated palladium catalysts are highly effective for the Suzuki-Miyaura coupling of challenging substrates, such as sterically hindered aryl chlorides and electron-rich or heteroaromatic partners.[5] The strong σ-donation of IPr facilitates the oxidative addition of the C-Cl bond, while its steric bulk promotes the final reductive elimination step.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
In C-N bond formation, [Pd(IPr)]-based catalysts show excellent activity for the amination of aryl chlorides and bromides with a wide range of primary and secondary amines.[6] The stability imparted by the IPr ligand prevents catalyst decomposition at the high temperatures often required for these reactions.
Other Notable Applications
-
Nickel Catalysis: IPr is one of the most widely used NHC ligands in nickel-catalyzed reactions, including cross-couplings and C-H functionalization.[5]
-
Gold and Copper Catalysis: IPr-containing gold and copper complexes are powerful catalysts for π-activation reactions, such as the hydration and hydrocarboxylation of alkynes.[9][10]
-
Olefin Metathesis: While Grubbs-type catalysts often employ other NHCs, IPr-based ruthenium complexes have also been developed and studied.
Conclusion and Future Outlook
Twenty-five years after its introduction, the IPr ligand continues to be a benchmark against which new ligands are measured.[3][5] Its robust performance, predictable steric and electronic properties, and accessible synthesis have solidified its position as an indispensable tool in the arsenal of the synthetic chemist. The ongoing development of derivatives like IPr* and IPr# demonstrates that the fundamental IPr scaffold remains a fertile ground for innovation, promising even more powerful and selective catalysts for future challenges in chemical synthesis and drug development.[4][18] The continued exploration of IPr and its congeners in base metal catalysis and novel bond-forming methodologies ensures its relevance for years to come.
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The Archetype of Steric Influence: A Technical Guide to 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)
Abstract
This technical guide provides an in-depth exploration of 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, commonly known as IPr. As a cornerstone of modern organometallic chemistry and catalysis, IPr, an N-heterocyclic carbene (NHC), has demonstrated profound utility across a spectrum of chemical transformations. This document elucidates the fundamental principles governing its structure, bonding, and reactivity. We will delve into its synthesis, spectroscopic signatures, and the intricate interplay of its steric and electronic properties that dictate its efficacy as a ligand and catalyst. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal molecule.
Introduction: The Rise of N-Heterocyclic Carbenes and the Prominence of IPr
N-Heterocyclic carbenes (NHCs) have revolutionized the field of catalysis, emerging as a versatile and powerful class of ligands for transition metals and as potent organocatalysts in their own right.[1] Their exceptional stability and potent σ-donating properties have rendered them indispensable in numerous synthetic methodologies. Among the vast library of NHCs developed, 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) stands out as a benchmark ligand. Its defining feature is the presence of bulky 2,6-diisopropylphenyl substituents on the nitrogen atoms of the imidazole ring. This steric hindrance is not a mere structural curiosity; it is a critical design element that profoundly influences the stability and catalytic activity of its metal complexes.[1][2][3] This guide will dissect the multifaceted nature of IPr, providing a detailed examination of its molecular architecture and the electronic characteristics that underpin its widespread application.
Molecular Structure and Bonding: A Tale of Steric Shielding and Electronic Donation
The unique reactivity of IPr is a direct consequence of its distinct structural and electronic features. The central five-membered imidazole ring provides a stable framework for the carbene carbon, which is flanked by two nitrogen atoms. These nitrogen atoms play a crucial role in stabilizing the carbene through π-donation into the formally vacant p-orbital of the carbene carbon.
The most conspicuous aspect of IPr's structure is the two bulky 2,6-diisopropylphenyl groups attached to the nitrogen atoms. These groups create a sterically crowded environment around the carbene center and any coordinated metal.[3][4] This steric shielding is instrumental in preventing bimolecular decomposition pathways of catalytic intermediates, thereby enhancing their lifetime and overall catalytic efficiency.[3]
Key Structural Parameters
X-ray crystallographic studies of IPr and its metal complexes have provided precise data on its geometry. In metal complexes, the geometry around the metal center is significantly influenced by the steric demands of the IPr ligand. For instance, in [Cu(IPr)Cl], the C–Cu–Cl bond angle is 180.00°, consistent with a linear geometry.[1]
A critical parameter for quantifying the steric bulk of NHC ligands is the percent buried volume (%Vbur). This value represents the percentage of the space around a metal center that is occupied by the ligand. For a linear [Au(IPr#)Cl] complex, a derivative of IPr, the %Vbur has been calculated to be 54.4%.[5][6] This high value underscores the significant steric protection afforded by the ligand.
Table 1: Selected Bond Lengths and Angles for IPr Complexes
| Complex | Bond/Angle | Value | Reference |
| [Cu(IPr)Cl] | Cu–C (Å) | 1.953 | [1] |
| Cu–Cl (Å) | 2.089 | [1] | |
| C–Cu–Cl (°) | 180.00 | [1] | |
| [Au(IPr)(NCO)] | Au–C (Å) | 1.963(2) | [7][8] |
| Au–N (Å) | 1.999(2) | [7][8] |
Electronic Properties: A Strong σ-Donor
From an electronic standpoint, IPr is a strong σ-donating ligand. The two nitrogen atoms flanking the carbene carbon donate electron density into the carbene's p-orbital, increasing its nucleophilicity. This strong σ-donation is a key factor in stabilizing metal centers in various oxidation states.[1]
Computational studies, such as Density Functional Theory (DFT) calculations, have provided further insights into the electronic structure of IPr. The Highest Occupied Molecular Orbital (HOMO) energy is a good indicator of a ligand's σ-donating ability. The HOMO of IPr is comparable to that of other strongly σ-donating NHCs.[6] Spectroscopic techniques, particularly ¹³C NMR, also provide evidence of the electronic nature of the carbene. The chemical shift of the carbene carbon (C2) is a sensitive probe of the ligand's electronic properties.[7][8][9]
Synthesis of IPr: A Step-by-Step Protocol
The synthesis of IPr is typically achieved through the deprotonation of its corresponding imidazolium salt precursor, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl).
Synthesis of IPr·HCl
The imidazolium salt precursor is commonly synthesized in a two-step process.[9]
Step 1: Synthesis of N,N'-bis(2,6-diisopropylphenyl)ethylenediimine
This step involves the condensation of 2,6-diisopropylaniline with glyoxal.
Step 2: Cyclization to form IPr·HCl
The resulting diimine is then reacted with paraformaldehyde and hydrochloric acid to form the imidazolium chloride salt.
Generation of the Free Carbene (IPr)
The free carbene is typically generated in situ by treating the IPr·HCl salt with a strong base.
Experimental Protocol: Generation of IPr
-
To a suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) in a Schlenk flask under an inert atmosphere, add 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) and potassium tert-butoxide (KOtBu).[10]
-
Stir the mixture at room temperature for 1 hour, followed by heating at 60 °C for 2 hours.[10]
-
Allow the reaction to stir overnight at room temperature.[10]
-
Remove the THF in vacuo.[10]
-
Extract the product with hot hexanes and filter through a pad of Celite.[10]
-
Remove the solvent in vacuo to yield IPr as a white solid.[10]
Note: This protocol is a representative example, and specific conditions may vary.
Reactivity and Applications in Catalysis
The unique combination of steric bulk and strong σ-donating ability makes IPr an exceptional ligand for a wide range of catalytic applications.
IPr in Transition Metal Catalysis
IPr has been extensively used as a ligand in transition metal-catalyzed reactions, particularly in cross-coupling reactions.[11] The steric bulk of IPr can promote the reductive elimination step in catalytic cycles, which is often the product-forming step. Furthermore, the strong M-C bond formed between the metal and the carbene enhances the stability of the catalyst.
Diagram: Representative Catalytic Cycle
A generalized catalytic cycle for a cross-coupling reaction.
IPr in Organocatalysis
Beyond its role as a ligand, IPr can also function as an organocatalyst. NHCs can activate substrates through the formation of key intermediates, such as the Breslow intermediate in the benzoin condensation. The steric hindrance of IPr can influence the stereoselectivity of these reactions.
Role in Drug Development and Pharmaceutical Innovation
While IPr itself is not a therapeutic agent, its importance in drug development is profound. The catalytic reactions enabled by IPr-metal complexes are crucial for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[12][13][14][15][16] The efficiency and selectivity of these catalytic methods can significantly streamline the synthesis of drug candidates, reducing costs and development timelines. The intellectual property rights (IPR) associated with novel synthetic routes using IPr-based catalysts are also a significant aspect of the pharmaceutical industry.[12][13][14][15][16]
Conclusion
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) has firmly established itself as a privileged ligand in the chemist's toolkit. Its meticulously designed structure, characterized by significant steric bulk and potent electron-donating capabilities, has unlocked new frontiers in catalysis. This guide has provided a comprehensive overview of the fundamental aspects of IPr, from its synthesis and structure to its diverse applications. As the demand for more efficient and selective synthetic methods continues to grow, particularly in the pharmaceutical industry, the importance of IPr and its derivatives is poised to increase even further.
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Electronic and steric effects of IPr ligand
An In-Depth Technical Guide to the Electronic and Steric Effects of the IPr Ligand
For researchers, scientists, and professionals in drug development and catalysis, the selection of an appropriate ligand is paramount to achieving desired reactivity, stability, and selectivity. Among the pantheon of modern ligands, N-Heterocyclic Carbenes (NHCs) have established themselves as a dominant class, rivaling and often surpassing traditional phosphines.[1][2] Within this family, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, universally known as IPr, has become a benchmark for its remarkable balance of properties and broad utility.[3]
This guide provides an in-depth analysis of the core principles that define the IPr ligand: its distinct electronic and steric characteristics. We will move beyond a mere description of these properties to explore their quantitative measurement, the causality behind their influence in catalysis, and the experimental protocols necessary for their application in the laboratory.
The success of NHC ligands is rooted in their structural modularity and robust σ-donating capabilities, which stabilize transition metals in various oxidation states.[4] IPr, first reported by the Nolan group in 1999, stands out due to the bulky 2,6-diisopropylphenyl groups flanking the nitrogen atoms of the imidazole ring.[3] This specific architecture is not accidental; it is a masterclass in ligand design, creating a unique pocket around the metal center that is both highly protective and conformationally adaptable. This combination of extreme steric hindrance and potent electronic donation is the key to its widespread success in facilitating challenging chemical transformations.[5]
Quantifying the Defining Features of IPr
To truly understand and rationally apply a ligand, we must move from qualitative descriptions to quantitative metrics. For IPr, two primary parameters are essential: the Tolman Electronic Parameter (TEP) for its electronic profile and the Percent Buried Volume (%Vbur) for its steric footprint.
Electronic Effects: A Strong σ-Donor
The primary electronic role of an NHC ligand is to act as a strong σ-donor to the metal center. This donation of electron density increases the stability of the metal complex and influences its subsequent reactivity. The most common method for quantifying this effect is the Tolman Electronic Parameter (TEP).[6]
The TEP is determined experimentally by measuring the A1 symmetric C-O stretching frequency (ν(CO)) via infrared (IR) spectroscopy of a nickel-carbonyl complex, [LNi(CO)₃], or more commonly for NHCs, a rhodium analogue like [Rh(L)(CO)₂Cl].[6][7] A stronger σ-donating ligand (L) increases the electron density on the metal, which in turn engages in greater π-backbonding to the carbonyl ligands. This increased backbonding populates the π* antibonding orbitals of the CO ligands, weakening the C-O bond and resulting in a lower ν(CO) stretching frequency.[8] Therefore, a lower TEP value signifies a stronger electron-donating ligand.
The TEP for IPr is approximately 2051.5 cm⁻¹, positioning it as a significantly stronger electron donor than most phosphine ligands and comparable to other highly donating NHCs.[7]
Table 1: Comparison of Tolman Electronic Parameters (TEP) for IPr and Other Ligands
| Ligand | TEP (cm⁻¹) | Ligand Type | Reference |
|---|---|---|---|
| P(tBu)₃ | 2056.1 | Phosphine | [9] |
| IPr | 2051.5 | NHC | [7] |
| IPr* | 2052.7 | NHC | [7] |
| IPr# | 2051.8 | NHC | [7] |
| CAACᶜʸ | 2048.6 | CAAC |[7] |
Steric Effects: Quantifying Bulk with Percent Buried Volume (%Vbur)
While TEP defines electronic character, the steric environment is best captured by the percent buried volume (%Vbur). This metric, developed by Nolan and Cavallo, calculates the percentage of a sphere around a metal center that is occupied by the ligand.[10] It provides a more accurate and nuanced picture of a ligand's bulk than the older Tolman cone angle, especially for the complex, non-conical shapes of NHCs.[11]
The significant steric bulk of the IPr ligand is a direct consequence of its N-aryl substituents. The ortho-diisopropylphenyl groups create a well-defined, protective cavity around the metal. This shielding kinetically stabilizes reactive organometallic intermediates and can prevent bimolecular decomposition pathways, thereby increasing catalyst longevity and turnover.[3]
Computational and X-ray crystallographic analyses of metal-IPr complexes provide precise %Vbur values. For a standardized linear [Cu(IPr)Cl] complex, the %Vbur is approximately 48.5%.[12] This value serves as a crucial benchmark for comparing the steric profiles of different ligands.
Table 2: Comparison of Percent Buried Volume (%Vbur) for IPr and Related NHCs (Calculated for linear [Cu(NHC)Cl] complexes for standardization)
| Ligand | %Vbur | Key Structural Feature | Reference |
|---|---|---|---|
| IPr | 48.5% | 2,6-diisopropylphenyl wings | [12] |
| IPr* | 52.1% | Diphenylmethyl groups replace isopropyls | [12] |
| IPr# | 56.4% | Peralkylation of aniline backbone | [12] |
| IPr**(4-Bp) | 58.8% | Biphenyl wingtip extensions |[12] |
The diagram below illustrates the conceptual basis of the percent buried volume calculation.
Caption: Conceptual representation of the Percent Buried Volume (%Vbur).
Experimental Protocols for the Scientist
A theoretical understanding of ligand properties must be complemented by robust and reproducible experimental methods. Here, we detail the synthesis of the IPr ligand precursor and a representative metal complex, followed by a standard characterization workflow.
Protocol: Synthesis of IPr Precursor (IPr·HCl)
The most common and efficient route to IPr is via its imidazolium chloride salt (IPr·HCl), which is an air-stable solid that serves as the direct precursor to the free carbene.[13]
Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene (1.0 equiv.), paraformaldehyde (1.1 equiv.), and ethyl acetate. The solvent volume should be dilute, approximately 7-10 mL per mmol of diazabutadiene, as this is critical for achieving high yields.[13]
-
Reaction Initiation: Add chlorotrimethylsilane (TMSCl) (2.2 equiv.) to the suspension.
-
Reflux: Heat the reaction mixture to 70 °C and maintain reflux with vigorous stirring. The reaction progress can be monitored by the precipitation of the white imidazolium salt product. The reaction is typically complete within 12-24 hours.
-
Isolation: After cooling to room temperature, collect the white precipitate by vacuum filtration.
-
Purification: Wash the collected solid sequentially with ethyl acetate and hexane to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified IPr·HCl salt under high vacuum to yield a fine, white, air-stable powder. Typical yields are high, often exceeding 80%.[13]
Protocol: Synthesis of a [Ag(IPr)Cl] Complex
The free IPr carbene is typically generated in situ from IPr·HCl and reacted with a metal salt. Silver(I) complexes are excellent NHC transfer agents for the synthesis of other metal complexes.[14]
Methodology:
-
Reactant Preparation: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend IPr·HCl (1.0 equiv.) and silver(I) oxide (Ag₂O) (0.55 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Carbene Generation & Complexation: Stir the suspension at room temperature. The reaction progress is often visible as the suspension changes color. The reaction is typically complete in 2-4 hours.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the silver chloride byproduct and any excess silver oxide.
-
Solvent Removal: Remove the solvent from the filtrate in vacuo to yield the crude [Ag(IPr)Cl] complex.
-
Purification: The complex can be purified by recrystallization, typically by dissolving in a minimal amount of DCM or toluene and precipitating with a non-polar solvent like pentane or hexane.
-
Drying & Storage: Dry the crystalline product under vacuum. The resulting [Ag(IPr)Cl] complex is a white, air-stable solid.
Experimental Workflow: From Synthesis to Application
The overall process of utilizing an NHC ligand like IPr involves a logical progression from synthesis to characterization and final application in a catalytic reaction.
Caption: General workflow from IPr synthesis to catalytic application.
The Synergy of Effects: Why IPr Excels in Catalysis
The true power of the IPr ligand lies in the synergistic interplay of its steric and electronic properties. Neither effect in isolation fully explains its efficacy.
-
Strong σ-Donation: Promotes oxidative addition, a critical step in many cross-coupling cycles, by making the metal center more electron-rich.
-
Steric Bulk: Facilitates reductive elimination, the final product-forming step, by creating a crowded coordination sphere that favors the lower coordination number of the product complex. It also protects the metal center from deactivating side reactions.[4]
This combination makes IPr-metal complexes, particularly with palladium and nickel, exceptionally effective catalysts for challenging cross-coupling reactions, including those involving C-N, C-O, and C-S bond formation.[15] The ligand's bulk allows for the use of low catalyst loadings while its strong donation enables the activation of less reactive substrates under milder conditions.[5]
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- 9. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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An In-depth Technical Guide to the Solubility of 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, commonly known as IPr, is a cornerstone N-heterocyclic carbene (NHC) ligand in modern organometallic chemistry and catalysis.[1][2] Its remarkable efficacy in stabilizing transition metal centers and facilitating a wide array of chemical transformations is well-documented. A fundamental, yet often overlooked, parameter governing its practical application is its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of IPr, offering both qualitative and quantitative insights. We will delve into the theoretical underpinnings of its solubility, present a detailed table of its solubility in various common organic solvents, and provide robust experimental protocols for determining solubility, particularly for air-sensitive compounds like IPr. This document is intended to be a vital resource for researchers, enabling informed solvent selection and experimental design.
Introduction: The Significance of IPr and the Role of Solubility
N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry, largely due to their strong σ-donating properties and steric bulk, which effectively stabilize metal centers.[3] Among the vast library of NHCs, IPr stands out for its exceptional performance in a multitude of catalytic reactions, including cross-coupling reactions like Suzuki and Stille couplings, as well as amination reactions.[4][5] The bulky 2,6-diisopropylphenyl substituents on the nitrogen atoms provide a sterically hindered environment around the metal center, which is crucial for promoting challenging catalytic transformations.[1][6]
The success of any chemical reaction is intrinsically linked to the solubility of its components. For IPr, its solubility dictates the choice of reaction medium, influencing reaction kinetics, catalyst stability, and product purification. A thorough understanding of its solubility profile is therefore not merely a matter of convenience but a critical factor in achieving optimal reaction outcomes. This guide aims to consolidate the available information on IPr solubility and provide a practical framework for its application in a laboratory setting.
Theoretical Framework: Factors Governing the Solubility of IPr
The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful, albeit simplistic, starting point.[7] For a sterically bulky and largely nonpolar molecule like IPr, several key factors influence its solubility in organic solvents:
-
Solvent Polarity: IPr, with its large hydrocarbon framework, is predominantly nonpolar. Consequently, it exhibits higher solubility in nonpolar or weakly polar organic solvents. Solvents like toluene, hexane, and diethyl ether are generally good choices for dissolving IPr.[8] In contrast, its solubility in highly polar solvents is expected to be limited.
-
Steric Hindrance: The two bulky 2,6-diisopropylphenyl groups are a defining feature of IPr.[1][6] While these groups are essential for its catalytic activity, they also impact how the molecule packs in the solid state and interacts with solvent molecules. The disruption of the crystal lattice and the subsequent solvation of the individual IPr molecules are key steps in the dissolution process.
-
Temperature: For most solid-liquid systems, solubility increases with temperature.[9] This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces within the solvent.[9]
-
Solute-Solvent Interactions: Specific interactions, such as van der Waals forces and potential weak dipole-dipole interactions, between IPr and the solvent molecules play a crucial role. A good solvent will effectively solvate the IPr molecule, stabilizing it in the solution phase.
Quantitative and Qualitative Solubility Data for IPr
While precise quantitative solubility data for IPr across a wide range of solvents is not extensively published in a single source, a compilation of information from various chemical suppliers and research articles provides a good working knowledge.
| Organic Solvent | Chemical Formula | Polarity | Qualitative Solubility of IPr |
| Tetrahydrofuran (THF) | C₄H₈O | Moderately Polar | Soluble[8] |
| Toluene | C₇H₈ | Nonpolar | Soluble[8] |
| Hexane | C₆H₁₄ | Nonpolar | Soluble[8] |
| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Soluble[8] |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Information not explicitly found, but likely soluble due to its use as a solvent for related complexes. |
| Methanol | CH₃OH | Polar Protic | Soluble[10] |
| Benzene | C₆H₆ | Nonpolar | Low solubility[10] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Low solubility[10] |
| Chloroform | CHCl₃ | Polar | Low solubility[10] |
Note: "Soluble" generally implies that a significant amount of the compound will dissolve to form a visually clear solution at room temperature. "Low solubility" suggests that only a small amount will dissolve. For many synthetic applications, even low solubility can be sufficient if the reaction proceeds efficiently.
Experimental Protocol for Determining the Solubility of IPr
Given that IPr is an air-sensitive compound, its manipulation requires specialized techniques to prevent decomposition. The following protocol outlines a reliable method for determining the solubility of IPr in an organic solvent using Schlenk line or glovebox techniques.
Materials and Equipment
-
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) solid
-
Anhydrous organic solvent of interest (degassed)
-
Schlenk flask or vial with a magnetic stir bar
-
Schlenk line with vacuum and inert gas (Nitrogen or Argon) capabilities
-
Glovebox (optional, but recommended for high accuracy)
-
Analytical balance (accurate to at least 0.1 mg)
-
Syringes and needles for liquid transfer
-
Filtration apparatus (e.g., cannula with filter paper or a filter frit)
-
Oven for drying glassware
Step-by-Step Procedure
-
Preparation of Glassware: Thoroughly clean and oven-dry all glassware to remove any moisture. Allow the glassware to cool to room temperature under a stream of inert gas or in a desiccator.
-
Solvent Degassing: Degas the chosen organic solvent to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[11]
-
Weighing the Solute (IPr):
-
In a Glovebox: Accurately weigh a known amount of IPr into a pre-weighed Schlenk flask or vial containing a stir bar.
-
On the Bench (using a Schlenk line): Place a small amount of IPr in a Schlenk flask. Seal the flask and connect it to the Schlenk line. Evacuate the flask and backfill with inert gas three times to ensure an inert atmosphere.[11] Weigh the sealed flask.
-
-
Addition of Solvent:
-
Using a gastight syringe, carefully add a known volume of the degassed solvent to the flask containing the IPr.
-
Alternatively, for higher accuracy, weigh the syringe before and after the solvent addition to determine the exact mass of the solvent added.
-
-
Equilibration:
-
Seal the flask and stir the mixture vigorously at a constant, controlled temperature (e.g., 25 °C).
-
Allow the mixture to stir for a sufficient amount of time to ensure that equilibrium is reached. This may take several hours. It is crucial to observe the mixture to ensure that some solid IPr remains undissolved, indicating a saturated solution.
-
-
Phase Separation:
-
Stop stirring and allow the undissolved solid to settle completely.
-
Carefully filter the saturated solution to remove any remaining solid particles. This can be done using a cannula transfer to another pre-weighed Schlenk flask, ensuring the cannula tip is above the settled solid.
-
-
Determination of Solute Concentration:
-
Gravimetric Method: Carefully remove the solvent from the filtered solution under vacuum. The remaining solid is the amount of IPr that was dissolved in the known amount of solvent. Weigh the flask containing the dried solute.
-
Spectroscopic Method: If IPr has a distinct and quantifiable spectroscopic signature (e.g., UV-Vis or NMR), a calibration curve can be prepared. A known volume of the saturated solution can be diluted and its concentration determined spectroscopically.
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the determined mass of dissolved IPr and the volume of the solvent used.
-
Visualization of Key Concepts
Factors Influencing IPr Solubility
Caption: Factors influencing the solubility of IPr.
Experimental Workflow for Solubility Determination
Caption: Workflow for experimental solubility determination.
Conclusion and Future Outlook
The solubility of 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene is a critical parameter for its effective use in catalysis and organic synthesis. This guide has provided a comprehensive overview of the factors influencing its solubility, a summary of its known solubility in common organic solvents, and a detailed experimental protocol for its determination. By understanding and applying this knowledge, researchers can make more informed decisions regarding solvent selection, leading to improved reaction efficiency, reproducibility, and overall success in their synthetic endeavors. Future work in this area could focus on generating more extensive quantitative solubility data across a broader range of solvents and temperatures, further empowering the scientific community in the application of this invaluable N-heterocyclic carbene.
References
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ChemBK. (2024, April 9). 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene. Retrieved from [Link]
-
University of Strathclyde. (2016, March 31). 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene. Retrieved from [Link]
- Herrmann, W. A. (2002). N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis.
- Diez-Gonzalez, S., & Nolan, S. P. (2007). N-Heterocyclic Carbenes in Late Transition Metal Catalysis. Coordination Chemistry Reviews, 251(5-6), 874-883.
- Arduengo, A. J., III, Harlow, R. L., & Kline, M. (1991). A Stable Crystalline Carbene. Journal of the American Chemical Society, 113(1), 361-363.
- Cavell, K. J., & McGuinness, D. S. (2011). N-Heterocyclic Carbene Complexes of Nickel, Palladium, and Platinum.
- Nolan, S. P. (Ed.). (2006). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
- Glorius, F. (Ed.). (2007).
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
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Khan, S. A. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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An In-depth Technical Guide to the Thermal Stability of IPr N-Heterocyclic Carbene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the thermal stability of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr), a cornerstone N-heterocyclic carbene (NHC) ligand in modern chemistry. Its remarkable versatility and stability have established it as a ligand of choice in numerous catalytic applications.[1] Understanding the thermal limits and decomposition pathways of IPr, both as a free carbene and within metal complexes, is critical for optimizing reaction conditions, ensuring catalyst longevity, and enabling high-temperature applications.
The Significance of IPr and the Imperative of Thermal Stability
N-heterocyclic carbenes have emerged as a privileged class of ligands in organometallic chemistry, largely due to their strong σ-donating properties and the remarkable stability they impart to metal complexes.[2][3] Among the vast family of NHCs, IPr holds a distinguished position.[1] Its bulky 2,6-diisopropylphenyl "wingtips" provide exceptional steric protection to the metal center, a key factor in its success. This steric shielding kinetically stabilizes reactive intermediates and can suppress bimolecular decomposition pathways, leading to enhanced catalytic activity and, crucially, improved thermal stability.[1][4]
The thermal robustness of IPr-containing systems is not merely an academic curiosity; it is a critical enabler for a wide range of chemical transformations that require elevated temperatures. From cross-coupling reactions involving challenging substrates to olefin metathesis and materials science applications, the ability of an IPr-ligated catalyst to withstand thermal stress is paramount for achieving high yields and catalyst turnover numbers.[5][6]
Thermal Behavior of Free IPr Carbene
While IPr is most commonly used in the form of its metal complexes, understanding the intrinsic thermal stability of the free carbene is fundamental. Direct studies on IPr itself are less common than on its analogues, but research on structurally similar NHCs provides significant insights.
A study on 1,3-diisopropylbenzimidazolylidene (benzNHCiPr), a close analogue of IPr, revealed that the free carbene is stable up to 363 K (90 °C).[7] Above this temperature, it undergoes thermal decomposition.[7]
Decomposition Pathway
Kinetic and thermochemical analyses suggest a second-order decomposition mechanism with respect to the carbene.[7] This bimolecular pathway proceeds through a transient tetraazafulvalene intermediate, which then rearranges to form primarily 1,2-diisopropylbenzimidazole. Minor decomposition products arising from the loss of the isopropyl "wing-tip" groups are also observed.[7]
Figure 1: Proposed bimolecular decomposition pathway for a free NHC, based on studies of IPr analogues.[7]
The Role of Precursors
In many applications, particularly in materials science and vapor deposition techniques, the free carbene is generated in situ from a more stable precursor.[7][8] Common precursors include NHC-CO₂ adducts or azolium hydrogen carbonate salts.[8][9][10] The choice of precursor is critical, as the kinetics of carbene release can significantly impact the outcome. For instance, using an azolium hydrogen carbonate salt results in a lower, more controlled flux of the free carbene at any given time compared to using the neat carbene, which can minimize thermal decomposition.[7]
Thermal Stability of IPr-Metal Complexes
The coordination of IPr to a metal center generally results in a significant enhancement of thermal stability. The strong σ-donating character of the IPr ligand forms a robust M-NHC bond, which is less prone to dissociation compared to, for example, many metal-phosphine bonds.[3][5]
Factors Influencing the Stability of IPr-Metal Complexes:
Several factors contribute to the high thermal stability of IPr-metal complexes:
-
Steric Bulk: The diisopropylphenyl groups of IPr create a sterically congested environment around the metal. This "ligand backbone" protects the metal center from unwanted side reactions and decomposition pathways.[1][4] The development of even bulkier ligands, such as IPr* and IPr**, further demonstrates the principle that increased steric hindrance can lead to exceptionally stable complexes capable of isolating highly reactive species.[4][11]
-
Metal Identity and Oxidation State: The nature of the metal and its oxidation state play a crucial role. Late transition metals in lower oxidation states (e.g., Pd(0), Au(I), Cu(I)) often form very stable complexes with IPr.[1][12][13]
-
Ancillary Ligands: The other ligands in the coordination sphere influence the overall stability. Labile ancillary ligands can open up coordination sites for catalysis, but can also initiate decomposition pathways if not carefully chosen.
Figure 2: Key factors influencing the thermal stability of IPr-metal complexes.
Decomposition Mechanisms of IPr-Metal Complexes
Despite their general robustness, IPr-metal complexes can decompose under sufficiently harsh conditions. Understanding these pathways is key to designing more resilient catalysts. Common decomposition routes include:
-
Reductive Elimination: The NHC ligand can undergo reductive elimination with an adjacent ligand, leading to the cleavage of the M-NHC bond.[5]
-
NHC Dissociation: Although the M-IPr bond is strong, it can dissociate at high temperatures, releasing the free carbene which may then be trapped or decompose.[14][15]
-
Intramolecular C-H Activation: The C-H bonds on the IPr ligand itself (e.g., on the isopropyl groups or the imidazole backbone) can be activated by the metal center, leading to cyclometalation and catalyst deactivation.[4]
Experimental Assessment of Thermal Stability
Quantitative evaluation of thermal stability is essential for defining the operational limits of IPr and its complexes. Several analytical techniques are routinely employed for this purpose.
Key Analytical Techniques:
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is invaluable for determining decomposition temperatures, assessing volatility, and studying the thermal generation of free carbenes from their precursors.[7][16]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can detect thermal events like melting, crystallization, and decomposition, providing complementary information to TGA.[7]
-
In-situ Spectroscopy (FTIR, NMR): Monitoring a sample by spectroscopic methods while it is being heated provides real-time information about decomposition processes. For example, in-situ FTIR has been used to study the thermal stability of NHC-CO₂ adducts by monitoring the C=O stretching frequency.[9][10]
| Compound/System | Technique | Key Finding | Reference |
| benzNHCiPr (free carbene) | TGA/DSC | Decomposes above 363 K (90 °C). | [7] |
| IPr-CO₂ (adduct) | In-situ FTIR | Less thermally stable than its saturated (SIPr) analogue. | [9][10] |
| NHC Self-Assembled Monolayers on Gold | Various | Found to be thermally stable up to ~573 K (300 °C). | [8] |
Table 1: Summary of selected thermal stability data for IPr and related systems.
Experimental Protocol: Assessing Thermal Stability by TGA
This protocol provides a generalized workflow for evaluating the thermal stability of an IPr-containing compound using TGA.
Objective: To determine the onset decomposition temperature of a solid IPr-metal complex.
Materials & Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity inert gas (e.g., Nitrogen or Argon)
-
Microbalance
-
Sample pan (e.g., alumina, platinum)
-
The IPr-metal complex sample (finely ground powder)
Methodology:
-
Instrument Preparation:
-
Ensure the TGA is calibrated for both temperature and mass.
-
Start the inert gas flow (e.g., 20-50 mL/min) through the furnace to create an inert atmosphere. Allow the system to purge for at least 30 minutes.
-
-
Sample Preparation:
-
Tare the sample pan on the microbalance.
-
Accurately weigh 3-10 mg of the finely ground IPr-metal complex into the pan. A smaller sample size minimizes thermal gradients.
-
Record the exact initial mass.
-
-
TGA Program Execution:
-
Carefully place the sample pan onto the TGA's balance mechanism.
-
Seal the furnace.
-
Set up the temperature program in the instrument software:
-
Equilibration: Hold at a starting temperature (e.g., 30 °C) for 5-10 minutes to allow the sample to thermally equilibrate.
-
Heating Ramp: Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 500 °C). A heating rate of 10 °C/min is a common standard, but may be varied to study kinetic effects.
-
Isothermal Hold (Optional): Hold at the final temperature for a few minutes to ensure complete decomposition.
-
-
Start the experiment. The software will record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the TGA curve (mass % vs. temperature).
-
Determine the onset decomposition temperature (Tonset) . This is often calculated by finding the intersection of the tangent drawn from the point of maximum slope on the decomposition step with the extrapolated baseline prior to mass loss.
-
Note the temperature at which 5% mass loss occurs (Td5%), another common metric for thermal stability.
-
Analyze the residual mass at the end of the experiment, which can provide information about the nature of the final decomposition products (e.g., residual metal).
-
Figure 3: A generalized experimental workflow for assessing thermal stability using TGA.
Conclusion: Practical Implications for the Scientist
The high thermal stability of IPr is a direct result of its unique steric and electronic properties. This robustness is not absolute, and understanding its limits is crucial for practical application. For researchers in catalysis and drug development, this knowledge translates into:
-
Rational Catalyst Design: By understanding decomposition pathways, more stable and active catalysts can be designed, for example, by modifying the IPr scaffold or ancillary ligands to block specific deactivation routes.
-
Process Optimization: Knowledge of the thermal decomposition temperature allows for the selection of optimal reaction temperatures, maximizing catalyst lifetime and preventing the formation of impurities from decomposed catalyst fragments.
-
Reliable Material Synthesis: In fields like surface science, choosing the right IPr precursor and deposition temperature is critical to forming pure, well-ordered monolayers without contamination from decomposition byproducts.[7]
References
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- Stability and reactions of n heterocyclic carbenes.Slideshare.
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- IPr# – highly hindered, broadly applicable N-heterocyclic carbenes.
- Thermal Stability and Electronic Properties of N-Heterocyclic Carbene-Protected Au13 Nanocluster and Phosphine-Protected Analogues.PubMed.
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- Kinetic and Thermodynamic Evaluation of the Reversible N-Heterocyclic Carbene−Isothiocyanate Coupling Reaction: Applications in Latent Catalysis.
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- Insights into the Catalytic Activity of [Pd(NHC)(cin)Cl] (NHC=IPr, IPrCl, IPrBr) Complexes in the Suzuki–Miyaura Reaction.SciSpace by Typeset.
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- Poly-NHC Complexes of Transition Metals: Recent Applic
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- A General and Versatile Approach to Thermally GeneratedN-Heterocyclic Carbenes.
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- Thermal Decomposition of Isopropyl Nitr
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The Cornerstone of Modern Catalysis: A Technical Guide to 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)
Abstract
N-Heterocyclic carbenes (NHCs) have revolutionized the field of organometallic chemistry and catalysis, and among them, 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) has emerged as a ligand of unparalleled significance.[1] Its unique combination of strong σ-donating properties and significant steric bulk has made it indispensable in stabilizing transition metal catalysts and enabling a wide array of challenging chemical transformations.[1] This technical guide provides an in-depth exploration of IPr (CAS Number: 244187-81-3), from its synthesis and physicochemical properties to its pivotal role in modern catalytic processes. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this cornerstone ligand.
Introduction: The Rise of a Privileged Ligand
First introduced by the Nolan group in 1999, IPr has become a benchmark against which other NHC ligands are often compared.[1][2] Its remarkable versatility, stability, and broad applicability have cemented its status as one of the most widely used and influential ligands in the NHC family.[1] The success of IPr lies in its meticulously designed structure: the two bulky 2,6-diisopropylphenyl groups on the nitrogen atoms provide a sterically hindered environment around the metal center. This steric shielding is crucial for preventing catalyst deactivation pathways, such as bimolecular decomposition, thereby increasing the lifespan and efficiency of the catalyst.[3]
This guide will delve into the practical aspects of working with IPr, offering detailed synthetic protocols, a summary of its key properties, and an exploration of its application in several high-impact catalytic reactions.
Synthesis of IPr: From Imidazolium Salt to Free Carbene
The synthesis of IPr is typically a two-step process, beginning with the preparation of its air-stable imidazolium salt precursor, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl). The free carbene is then generated by deprotonation of this salt.
Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)
A reliable and high-yielding method for the synthesis of IPr·HCl involves the reaction of 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene with paraformaldehyde and chlorotrimethylsilane.[4]
Experimental Protocol:
-
Preparation of 1,4-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene: A solution of glyoxal (40% in water) is added to a warmed solution of 2,6-diisopropylaniline and a catalytic amount of acetic acid in methanol. The product crystallizes upon stirring and is collected by filtration.[4]
-
Cyclization to form IPr·HCl: The prepared 1,4-diazabutadiene, paraformaldehyde, and chlorotrimethylsilane are heated in ethyl acetate. The product, IPr·HCl, precipitates from the reaction mixture and can be isolated in high purity and yield.[4]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Causality in Experimental Choices: The use of a bulky ligand like IPr is a deliberate choice to promote the reductive elimination step, which is often the rate-limiting step, especially in the formation of sterically congested products. The steric pressure exerted by the diisopropylphenyl groups forces the coupled product out of the coordination sphere of the palladium center, thus regenerating the active Pd(0) catalyst.
The Buchwald-Hartwig amination, a powerful method for forming C-N bonds, has also benefited significantly from the use of IPr. [Pd(IPr)]-based catalysts have shown improved efficiency at low catalyst loadings for the amination of aryl chlorides. [3]The steric bulk of IPr facilitates the reductive elimination of the amine product.
Experimental Protocol Example:
A typical procedure involves reacting an aryl chloride (1 mmol) with an amine (1.1 equiv.) and a base such as KOtBu (1.1 equiv.) in a solvent like DME at 50 °C, with a low loading of a [Pd(IPr)] precatalyst. [3]
Ruthenium-Catalyzed Olefin Metathesis
In the realm of olefin metathesis, the introduction of IPr into ruthenium-based catalysts, such as the second-generation Grubbs and Hoveyda-Grubbs catalysts, has led to significantly more active and stable systems. [5]The strong σ-donation from the IPr ligand stabilizes the electron-deficient ruthenium center, while its steric bulk promotes the dissociation of the phosphine ligand, which is a key step in the initiation of the catalytic cycle. [6][7]These [Ru(IPr)] catalysts exhibit high efficiency in ring-closing metathesis (RCM) and cross-metathesis (CM). [3][5]
Caption: Simplified catalytic cycle for olefin metathesis.
Self-Validating System: The high turnover numbers and stability of [Ru(IPr)] catalysts in olefin metathesis are a testament to their self-validating nature. The ligand's ability to prevent catalyst decomposition pathways ensures that the catalytic cycle can proceed efficiently over extended periods and with a wide range of substrates.
Gold and Copper Catalysis
IPr has also found significant application in gold and copper catalysis. [Au(IPr)] complexes are widely used as precatalysts in a variety of gold-catalyzed transformations. [1]Similarly, [Cu(IPr)] complexes have proven to be effective catalysts in reactions such as hydroboration. [8]
Handling and Storage
As a free carbene, IPr is sensitive to air and moisture. Therefore, it is crucial to handle and store it under an inert atmosphere, such as in a glovebox or using Schlenk techniques. For ease of use, it is often stored and handled as its more stable imidazolium salt precursor, IPr·HCl, which is air-stable. The free carbene can then be generated in situ as needed.
Conclusion
Twenty-five years after its discovery, 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) continues to be a dominant force in the field of homogeneous catalysis. Its unique electronic and steric properties have enabled countless chemical transformations, pushing the boundaries of what is possible in organic synthesis and drug development. The insights provided in this guide underscore the importance of rational ligand design and provide a practical framework for researchers and scientists to effectively utilize this powerful catalytic tool. The continued exploration of IPr and its derivatives promises to unlock even more innovative catalytic solutions in the years to come.
References
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Izquierdo, F., Manzini, S., & Nolan, S. P. (2014). The use of the sterically demanding IPr* and related ligands in catalysis. Chemical Communications, 50(95), 14926-14937. [Link]
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Izquierdo, F., Manzini, S., & Nolan, S. P. (2014). The use of the sterically demanding IPr* and related ligands in catalysis. PubMed. [Link]
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Izquierdo, F., Manzini, S., & Nolan, S. P. (2014). The use of the sterically demanding IPr* and related ligands in catalysis. Semantic Scholar. [Link]
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Vazquez-Vazquez, C., Gonzalez-Rodriguez, C., & Nolan, S. P. (2025). The influential IPr: 25 years after its discovery. Chemical Science. [Link]
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Gawin, R., & Szostak, M. (2021). IPr# – highly hindered, broadly applicable N-heterocyclic carbenes. PubMed Central. [Link]
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Gawin, R., & Szostak, M. (2022). IPr# Complexes Highly-Hindered, Sterically-Bulky Cu(I) and Ag(I) N-Heterocyclic Carbenes: Synthesis, Characterization, and Reactivity. Organometallics. [Link]
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Weber, S. G., Loos, C., Rominger, F., & Straub, B. F. (2012). Synthesis of an extremely sterically shielding N-heterocyclic carbene ligand. Arkivoc. [Link]
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Hans, M., & Schaub, T. (2010). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein Journal of Organic Chemistry. [Link]
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Vazquez-Vazquez, C., Gonzalez-Rodriguez, C., & Nolan, S. P. (2025). The influential IPr: 25 years after its discovery. Chemical Science (RSC Publishing). [Link]
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Izquierdo, F., Manzini, S., & Nolan, S. P. (2014). The Use of the Sterically Demanding IPr* and Related Ligands in Catalysis. ResearchGate. [Link]
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Manzini, S., Urbina Blanco, C. A., Slawin, A. M. Z., & Nolan, S. P. (2012). Effect of Ligand Bulk in Ruthenium-Catalyzed Olefin Metathesis: IPr* vs IPr. Organometallics. [Link]
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N/A. (n.d.). Scheme 7: Synthesis of 1,3-bis(2,6-diisopropylphenyl)-imidazolium chloride (IDip·HCl). Sci-Hub. [Link]
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N/A. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. [Link]
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Manzini, S., Urbina Blanco, C. A., Slawin, A. M. Z., & Nolan, S. P. (2012). Effect of Ligand Bulk in Ruthenium-Catalyzed Olefin Metathesis: IPr* vs IPr. Organometallics. [Link]
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N/A. (2012). ChemInform Abstract: Efficient and Versatile Buchwald-Hartwig Amination of (Hetero)aryl Chlorides Using the Pd-PEPPSI-IPr(NMe2)2 Precatalyst in the Presence of Carbonate Base. ResearchGate. [Link]
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N/A. (n.d.). How does the addition of steric hindrance on a typical IPr NHC ligand affect catalytic activity in olefin metathesis?. ResearchGate. [Link]
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N/A. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. [Link]
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Urbina-Blanco, C. A. (2011). Olefin Metathesis Featuring Ruthenium Indenylidene Complexes with a Sterically Demanding NHC Ligand. SciSpace. [Link]
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Berthon-Gelloz, G., & Markó, I. E. (2009). IPr* an easily accessible highly hindered N-heterocyclic carbene. ResearchGate. [Link]
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Gawin, R., & Szostak, M. (2021). IPr# – highly hindered, broadly applicable N-heterocyclic carbenes. Chemical Science (RSC Publishing). [Link]
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Al-Masri, S. A., Al-Farhan, K., & Isab, A. A. (2024). Synthesis and crystal structure of gold(I). IUCr Journals. [Link]
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N/A. (2022). IPr**(4-Bp) Highly Hindered, Ring Extended N-Heterocyclic Carbenes. Organometallics. [Link]
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N/A. (2014). [Pd(µ-Cl)Cl(IPr*)]2: A highly hindered pre-catalyst for the synthesis of tetra-ortho-substituted biaryls via Grignard reagent. Sci-Hub. [Link]
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Izquierdo, F., Zinser, C., Minenkov, Y., Cordes, D. B., Slawin, A. M. Z., Cavallo, L., Nahra, F., Cazin, C. S. J., & Nolan, S. P. (2017). Insights into the Catalytic Activity of [Pd(NHC)(cin)Cl] (NHC=IPr, IPrCl, IPrBr) Complexes in the Suzuki–Miyaura Reaction. SciSpace. [Link]
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N/A. (n.d.). [1,3-BIS-(2,6-DIISOPROPYLPHENYL)-IMIDAZOL-2-YLIDENE]-[[(5-TRUFLUOROMETHYL)-PYRIDIN-2-YL]-AMINO]-GOLD-COMPLEX - Optional[19F NMR]. SpectraBase. [Link]
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Nolan, S. P. (2016). 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene. University of Strathclyde. [Link]
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The Advent and Ascendancy of IPr: A Technical Guide to a Transformative Ligand
Abstract
This in-depth technical guide chronicles the discovery and history of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr), a cornerstone N-heterocyclic carbene (NHC) ligand that has revolutionized the field of organometallic chemistry and catalysis. We will explore the historical context leading to its synthesis, its profound impact on the stability and reactivity of metal complexes, and the detailed methodologies for its preparation and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of IPr's significance and practical application.
The Genesis of a Ligand: From Fleeting Intermediates to a Pillar of Catalysis
The journey to the discovery of IPr is rooted in the fascinating history of carbenes—highly reactive species featuring a neutral carbon atom with a valence of two and two unshared electrons. Initially considered transient intermediates, the paradigm shifted with the isolation of the first stable crystalline carbene by Anthony J. Arduengo III and his team in 1991. This seminal achievement laid the groundwork for the development of a new class of powerful ligands: N-heterocyclic carbenes (NHCs).
NHCs are distinguished by their exceptional stability, which arises from the electron-donating properties of the adjacent nitrogen atoms that flank the carbene center. This stability, coupled with their strong σ-donating and tunable steric properties, made them highly attractive alternatives to the ubiquitous phosphine ligands in catalysis.
In 1999, the research group of Steven P. Nolan reported the synthesis and characterization of IPr.[1][2][3][4] This particular NHC, with its bulky 2,6-diisopropylphenyl substituents, offered an unprecedented combination of steric shielding and strong electron donation. This unique profile proved to be instrumental in stabilizing reactive metal centers and promoting challenging catalytic transformations, catapulting IPr to the forefront of ligand design.[1][2][3]
The timeline below illustrates the key milestones in the development of NHCs leading to the advent of IPr:
Caption: Key milestones in the history of N-heterocyclic carbenes.
The IPr Ligand: Structure, Properties, and Synthesis
The remarkable success of IPr stems from its unique structural and electronic features. The bulky diisopropylphenyl groups create a sterically hindered environment around the metal center, preventing ligand dissociation and promoting reductive elimination—key steps in many catalytic cycles.[5][6] Furthermore, IPr is a strong σ-donor, which enhances the electron density at the metal center, thereby increasing its reactivity.
Quantifying the Properties of IPr
The steric and electronic properties of ligands like IPr can be quantified to better understand their influence on catalysis.
Steric Properties: The Percent Buried Volume (%Vbur)
The percent buried volume is a computational tool used to quantify the steric bulk of a ligand.[2] It calculates the percentage of the space around a metal center that is occupied by the ligand. IPr exhibits a significant %Vbur, which is a key contributor to its ability to stabilize catalytic intermediates.
Electronic Properties: The Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter is an experimental measure of a ligand's electron-donating ability.[4] It is determined by measuring the C-O stretching frequency of a metal-carbonyl complex containing the ligand of interest. A lower stretching frequency indicates a more electron-donating ligand. IPr is characterized by a low TEP, confirming its strong electron-donating nature.
| Parameter | Value for IPr | Significance |
| Percent Buried Volume (%Vbur) | ~37% | High steric bulk, stabilizes metal complexes. |
| Tolman Electronic Parameter (TEP) | ~2050 cm-1 | Strong σ-donor, enhances metal reactivity. |
Synthesis of the IPr Precursor: IPr·HCl
The IPr ligand is typically generated in situ from its air-stable imidazolium salt precursor, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl). The synthesis of IPr·HCl is a well-established, multi-step procedure.
Experimental Protocol: Synthesis of IPr·HCl
This protocol is adapted from literature procedures and should be performed by trained personnel in a well-ventilated fume hood.[7]
Step 1: Synthesis of the Diimine Precursor
-
To a solution of 2,6-diisopropylaniline in methanol, add a 40% aqueous solution of glyoxal dropwise.
-
Stir the reaction mixture at room temperature for several hours.
-
The resulting yellow precipitate, the diimine, is collected by filtration, washed with cold methanol, and dried under vacuum.
Causality: The reaction of the aniline with glyoxal forms the diimine backbone of the future imidazolium ring. The bulky diisopropylphenyl groups are introduced at this stage.
Step 2: Cyclization to the Imidazolium Salt
-
Dissolve the diimine from Step 1 in a suitable solvent such as ethyl acetate.
-
Add paraformaldehyde and a source of HCl, such as chlorotrimethylsilane or a solution of HCl in dioxane.
-
Stir the mixture at room temperature or with gentle heating.
-
The white precipitate of IPr·HCl is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
Causality: The diimine reacts with formaldehyde in the presence of an acid to form the five-membered imidazolium ring. The choice of solvent and acid source is crucial for obtaining a high yield of the pure product.
Caption: Synthetic workflow for the preparation of IPr·HCl.
Characterization of IPr and its Metal Complexes
Thorough characterization is essential to confirm the identity and purity of the IPr ligand and its corresponding metal complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are indispensable tools for characterizing IPr·HCl and its metal complexes.
-
1H NMR of IPr·HCl : Key signals include the acidic proton on the imidazolium ring (typically δ > 10 ppm), the protons of the diisopropylphenyl groups, and the backbone protons of the imidazolium ring.
-
13C NMR of IPr·HCl : The carbene carbon precursor typically appears around δ 140-145 ppm.
-
NMR of IPr-Metal Complexes : Upon coordination to a metal, the characteristic acidic proton signal in the 1H NMR spectrum disappears. In the 13C NMR spectrum, the carbene carbon signal shifts significantly downfield (typically δ > 180 ppm), providing clear evidence of metal-carbene bond formation.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information for IPr-metal complexes, including bond lengths, bond angles, and the overall coordination geometry. This technique has been instrumental in visualizing the steric bulk of the IPr ligand and its influence on the metal's coordination sphere.
| Bond/Angle | Typical Value in an IPr-Metal Complex |
| M-Ccarbene Bond Length | Varies depending on the metal |
| N-Ccarbene-N Angle | ~108-112° |
The Transformative Impact of IPr in Catalysis
The introduction of IPr as a ligand has had a profound impact on a wide range of catalytic reactions, enabling transformations that were previously difficult or impossible to achieve.
Palladium-Catalyzed Cross-Coupling Reactions
IPr has become a go-to ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[5][8] The steric bulk and strong electron-donating ability of IPr promote the crucial reductive elimination step, leading to higher yields and faster reaction rates, even with challenging substrates.
Caption: A generalized catalytic cycle for a Pd-IPr catalyzed cross-coupling reaction.
Ruthenium-Catalyzed Olefin Metathesis
In the realm of olefin metathesis, IPr-containing ruthenium catalysts, such as the second-generation Grubbs catalyst, have demonstrated exceptional activity and stability.[2] The IPr ligand promotes the formation of the active 14-electron species and protects the catalyst from decomposition pathways, allowing for efficient metathesis of a broad range of olefins.
The Next Generation: Beyond IPr
The success of IPr has inspired the development of a vast array of second-generation NHC ligands with even more tailored steric and electronic properties. For instance, the more sterically demanding IPr* and IPr** ligands have been synthesized to tackle even more challenging catalytic transformations.[5][9] These developments underscore the enduring legacy of IPr as a foundational ligand that continues to shape the landscape of modern catalysis.
Conclusion
The discovery of IPr represents a watershed moment in the history of ligand development. Its unique combination of steric bulk and strong electron donation has provided chemists with a powerful tool to control the reactivity and stability of transition metal catalysts. From its conceptual origins in the study of persistent carbenes to its widespread application in academia and industry, IPr has undeniably earned its place as one of the most influential ligands in modern chemistry. The principles learned from the design and application of IPr will continue to guide the development of new and improved catalytic systems for years to come.
References
-
Izquierdo, F., Manzini, S., & Nolan, S. P. (2014). The use of the sterically demanding IPr* and related ligands in catalysis. Chemical Communications, 50(95), 14926-14937. [Link][5][6]
-
Weber, S. G., Loos, C., Rominger, F., & Straub, B. F. (2012). Synthesis of an extremely sterically shielding N-heterocyclic carbene ligand. Arkivoc, 2012(3), 226-242. [Link][9][10]
-
The influential IPr: 25 years after its discovery. (2025). Chemical Science. [Link][1][2][4]
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The influential IPr : 25 years after its discovery. (2025). Aithor. [Link][3]
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IPr# Complexes Highly-Hindered, Sterically-Bulky Cu(I) and Ag(I) N-Heterocyclic Carbenes: Synthesis, Characterization, and Reactivity. (n.d.). ACS Publications. [Link][11][12]
-
IPr# – highly hindered, broadly applicable N-heterocyclic carbenes. (2021). National Institutes of Health. [Link][13][14]
-
N-heterocyclic carbene – Knowledge and References. (n.d.). Taylor & Francis Online. [Link][16]
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The Discovery of [Ni(NHC)RCN]2 Species and their Role as Cycloaddition Catalysts for the Formation of Pyridines. (n.d.). National Institutes of Health. [Link][17]
-
IPr**(4-Bp) Highly Hindered, Ring Extended N-Heterocyclic Carbenes. (2025). ACS Publications. [Link][18]
-
Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. (n.d.). National Institutes of Health. [Link][7]
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A Comprehensive Spectroscopic Guide to 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)
This in-depth technical guide provides a detailed analysis of the spectroscopic data for 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr), a cornerstone N-heterocyclic carbene (NHC) in modern chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data with practical, field-proven insights into data acquisition for this air-sensitive compound.
Introduction: The Significance of IPr
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, commonly known as IPr, is a crystalline solid that is soluble in various organic solvents such as THF, hexane, and toluene.[1] Its remarkable success as a ligand in catalysis stems from its strong σ-donating ability and significant steric bulk provided by the 2,6-diisopropylphenyl substituents. These properties are crucial for stabilizing reactive metal centers and promoting high catalytic activity and selectivity in a wide range of cross-coupling reactions and other transformations. A thorough understanding of its spectroscopic signature is fundamental for its synthesis, purification, and the characterization of its subsequent complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is the most powerful tool for the structural elucidation of IPr in solution. Due to the molecule's symmetry, the NMR spectra are relatively simple, providing a clear fingerprint of its constitution.
¹H NMR Spectroscopy
The proton NMR spectrum of free IPr is characterized by distinct signals corresponding to the aromatic, vinyl, methine, and methyl protons. The chemical shifts are influenced by the electronic environment and the steric hindrance within the molecule.
Table 1: ¹H NMR Spectroscopic Data for IPr
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Imidazole (CH=CH) | 8.88 | s | - | 2H |
| Aromatic (m-H) | 7.76–7.62 | m | - | 6H |
| Isopropyl (CH) | 2.26 | m | - | 4H |
| Isopropyl (CH₃) | 1.27 | d | 6.7 | 12H |
| Isopropyl (CH₃) | 1.23 | d | 6.7 | 12H |
| Data obtained in DMSO-d₆ at 400 MHz.[2] |
Expert Interpretation:
-
Imidazolyl Protons: The singlet at 8.88 ppm is characteristic of the two equivalent vinyl protons on the imidazole backbone.[2] Its downfield shift is indicative of the electron-deficient nature of the imidazolium ring system from which the carbene is derived.
-
Aromatic Protons: The multiplet between 7.76 and 7.62 ppm corresponds to the meta and para protons of the two diisopropylphenyl rings.[2]
-
Isopropyl Protons: The multiplet at 2.26 ppm arises from the methine protons of the four isopropyl groups.[2] The diastereotopic nature of the methyl groups, due to hindered rotation around the N-aryl bond, leads to two distinct doublets for the methyl protons at 1.27 and 1.23 ppm.[2] This feature is a hallmark of the IPr ligand and reflects its steric bulk.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides further confirmation of the molecular structure and offers insight into the electronic nature of the carbene carbon.
Table 2: ¹³C NMR Spectroscopic Data for IPr
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbene (NCN) | 215-220 (typical range) |
| Aromatic (ipso-C) | 145.18 |
| Aromatic (o-C) | 133.01 |
| Aromatic (p-C) | 130.22 |
| Imidazole (CH=CH) | 128.29 |
| Aromatic (m-C) | 125.72 |
| Isopropyl (CH) | 29.43 |
| Isopropyl (CH₃) | 24.31 |
| Isopropyl (CH₃) | 23.33 |
| Data obtained in DMSO-d₆.[2] The carbene carbon chemical shift is a highly sensitive probe of the electronic properties of NHCs.[3] |
Expert Interpretation:
-
Carbene Carbon: The most notable signal in the ¹³C NMR spectrum of IPr is the resonance of the carbene carbon (NCN), which typically appears significantly downfield in the range of 215-220 ppm.[3] This deshielding is a direct consequence of the carbon's sp² hybridization and its flanking by two electronegative nitrogen atoms.
-
Aromatic and Imidazolyl Carbons: The signals for the aromatic and imidazolyl carbons appear in the expected regions, with the ipso-carbons of the diisopropylphenyl groups being the most deshielded among the aromatic signals.[2]
-
Aliphatic Carbons: The methine and methyl carbons of the isopropyl groups are observed in the aliphatic region of the spectrum, with the two diastereotopic methyl groups giving rise to distinct signals.[2]
Infrared (IR) Spectroscopy: Probing Vibrational Modes
While NMR provides detailed structural information, IR spectroscopy offers valuable insights into the vibrational modes of the IPr molecule. Specific IR data for the free IPr carbene is not extensively reported in the literature, as analyses often focus on its metal complexes. However, based on the structure of IPr, key characteristic absorption bands can be predicted.
Expected Characteristic IR Absorptions for IPr:
-
C-H stretching (aromatic and vinyl): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~3000-2850 cm⁻¹
-
C=C and C=N stretching (aromatic and imidazole ring): ~1600-1450 cm⁻¹
-
C-N stretching: ~1350-1250 cm⁻¹
-
C-H bending (isopropyl): ~1470-1450 cm⁻¹ and ~1380-1370 cm⁻¹ (characteristic doublet for gem-dimethyl)
The absence of a prominent C=N stretching band from an imidazolium precursor is a key indicator of the successful formation of the free carbene.
Experimental Protocols for Spectroscopic Analysis
The air- and moisture-sensitive nature of IPr necessitates careful handling under an inert atmosphere to obtain high-quality spectroscopic data.
Workflow for NMR Sample Preparation of IPr
Caption: Workflow for preparing an NMR sample of air-sensitive IPr.
Detailed Step-by-Step Protocol for NMR Sample Preparation:
-
Preparation: Ensure all glassware (vial, NMR tube, pipette) is oven-dried and cooled under vacuum before transferring into a nitrogen- or argon-filled glovebox.
-
Weighing: Accurately weigh the desired amount of IPr into a small vial.
-
Dissolution: Add the appropriate volume of a dry, degassed deuterated solvent. Benzene-d₆ or THF-d₈ are recommended to minimize solvent coordination to the carbene.
-
Filtration: To remove any potential particulate matter that could degrade spectral resolution, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube.
-
Sealing: Securely cap the NMR tube. For long-term storage or shipping, sealing the tube with a torch or using a J. Young valve NMR tube is recommended.
-
Data Acquisition: Before inserting the sample into the spectrometer, wipe the outside of the tube to remove any contaminants.
Protocol for IR Spectroscopy
-
Sample Preparation (in a glovebox):
-
Solid State (ATR): Place a small amount of solid IPr directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
Solution (if necessary): Prepare a concentrated solution of IPr in a dry, IR-transparent solvent (e.g., anhydrous hexane or toluene) in a sealed vial.
-
-
Data Acquisition:
-
ATR: After placing the sample, quickly transfer the ATR accessory to the spectrometer and acquire the spectrum.
-
Solution: Use a sealed liquid IR cell to acquire the spectrum of the solution. A background spectrum of the solvent should be collected and subtracted.
-
-
Cleaning: After analysis, carefully clean the ATR crystal or the IR cell with an appropriate dry solvent inside the glovebox.
Conclusion
The spectroscopic characterization of 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene is crucial for its application in research and industry. This guide provides a comprehensive overview of its NMR and IR data, coupled with detailed experimental protocols. By understanding the nuances of its spectroscopic features and adhering to rigorous sample preparation techniques, researchers can ensure the quality and integrity of their work with this pivotal N-heterocyclic carbene.
References
- Pal, S., Manae, M. A., Khade, V. V., & Khan, S. (2018). Reactivity of N-heterocyclic carbene, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, towards heavier halogens (Br2 and I2). Journal of the Indian Chemical Society, 95, 765-770.
- Kelly, R. A., Grasa, G. A., Nolan, S. P., & Nelson, D. J. (2016). 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene. e-EROS Encyclopedia of Reagents for Organic Synthesis.
- Kuhn, N., & Appelt, K. (1992). Synthesis and Reaction of 1,3-Di-tert-butyl-4,5-dimethylimidazol-2-ylidene. Bulletin des Sociétés Chimiques Belges, 101(6), 505-510.
- Arduengo, A. J., Harlow, R. L., & Kline, M. (1991). A stable crystalline carbene. Journal of the American Chemical Society, 113(1), 361–363.
- Hermann, W. A., & Köcher, C. (1997). N-Heterocyclic Carbenes. Angewandte Chemie International Edition in English, 36(20), 2162–2187.
- Diez-Gonzalez, S., & Nolan, S. P. (2007). Stereoelectronic Parameters Associated with N-Heterocyclic Carbene (NHC) Ligands: A Quest for Understanding. Coordination Chemistry Reviews, 251(5-6), 874-883.
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The Unseen Hand: A Technical Guide to the Mechanism of IPr in Catalysis
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond a Ligand, a Catalyst's Partner
In the intricate dance of homogeneous catalysis, the choice of ligand is often the difference between a sluggish, unselective reaction and a highly efficient, transformative chemical synthesis. Among the pantheon of ligands, the N-heterocyclic carbene (NHC) family has risen to prominence, and within this class, IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) stands as a titan.[1] Its ubiquity in modern organic synthesis is a testament to its remarkable ability to stabilize and activate metal centers, pushing the boundaries of what is possible in cross-coupling, olefin metathesis, and beyond.
This guide is not a mere recitation of facts; it is an in-depth exploration of the how and why behind IPr's efficacy. We will dissect its mechanism of action, moving beyond a superficial understanding to a granular appreciation of its electronic and steric influence at each stage of the catalytic cycle. For the seasoned researcher and the aspiring drug development professional alike, this document will serve as a foundational text for harnessing the full potential of IPr in your catalytic endeavors.
The Anatomy of a Superior Ligand: Unpacking the Properties of IPr
The remarkable performance of IPr in a multitude of catalytic reactions stems from a unique combination of electronic and steric properties. Understanding these foundational characteristics is crucial to comprehending its mechanism of action.
Electronic Signature: A Potent σ-Donor
At its core, IPr is a strong σ-donating ligand.[2] This potent electron-donating ability arises from the lone pair of electrons on the carbene carbon, which forms a robust σ-bond with the metal center. This strong donation increases the electron density on the metal, which has several profound consequences for catalysis:
-
Facilitation of Oxidative Addition: In many cross-coupling reactions, the rate-determining step is the oxidative addition of an organic halide to the metal center.[3][4] The electron-rich metal center, endowed by the IPr ligand, can more readily donate electron density into the σ* antibonding orbital of the R-X bond, thereby lowering the activation barrier for this crucial step.
-
Stabilization of Low-Valent Metal Centers: The strong σ-donation from IPr helps to stabilize the catalytically active low-valent state of the metal (e.g., Pd(0) or Ni(0)), preventing catalyst decomposition and prolonging its lifetime in the catalytic cycle.
While a strong σ-donor, IPr is a relatively weak π-acceptor. This electronic profile distinguishes it from many phosphine ligands and contributes to its unique reactivity.
Steric Architecture: The Bulky Guardian
The most visually striking feature of IPr is its immense steric bulk, conferred by the two diisopropylphenyl groups flanking the imidazole ring. This steric hindrance is not a mere impediment; it is a finely tuned attribute that plays a pivotal role in catalysis:
-
Promotion of Reductive Elimination: The steric congestion around the metal center created by the IPr ligand favors the reductive elimination step, which is the product-forming step in many cross-coupling reactions.[5][6] The bulky ligands create a sterically crowded environment that the product molecule is eager to leave, thus driving the reaction forward.
-
Prevention of Catalyst Deactivation: The bulky framework of IPr can shield the metal center from unwanted side reactions, such as the formation of inactive dimeric species or reactions with the solvent. This "protective shield" contributes to the high turnover numbers and overall robustness of IPr-based catalysts.
-
Control of Coordination Number: The steric demands of IPr often favor the formation of monoligated metal complexes, which are often the most catalytically active species in cross-coupling reactions.
The interplay of these electronic and steric properties is what makes IPr such a versatile and powerful ligand. The following sections will explore how these characteristics manifest in the mechanisms of specific, industrially relevant catalytic reactions.
IPr in Action: Mechanistic Insights into Key Catalytic Transformations
The true measure of a ligand's utility is its performance in real-world catalytic applications. Here, we will delve into the mechanistic details of how IPr influences some of the most important reactions in modern organic synthesis.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. IPr has become a go-to ligand in this arena, significantly expanding the scope and efficiency of these transformations.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. The use of IPr-ligated palladium catalysts has enabled the coupling of challenging substrates, such as sterically hindered aryl chlorides, with high efficiency.[7][8][9]
The Catalytic Cycle:
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11][12] The IPr ligand plays a crucial role in each of these steps.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling with an IPr Ligand.
-
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) species. The strong σ-donating nature of IPr makes the palladium center more nucleophilic, facilitating the cleavage of the C-X bond. This is particularly important for less reactive aryl chlorides.
-
Transmetalation: In this step, the organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. The base is crucial for the activation of the organoboron species. The steric bulk of IPr can influence the rate of this step by modulating the accessibility of the metal center.
-
Reductive Elimination: This is the final, product-forming step where the two organic groups (Ar and Ar') are coupled, and the Pd(0) catalyst is regenerated. The steric pressure exerted by the bulky IPr ligand promotes this step, accelerating the release of the biaryl product.[5][6]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
This protocol is a representative example of a Suzuki-Miyaura reaction employing a Pd-IPr catalyst.
| Component | Amount | Molar Equiv. |
| 4-Chlorotoluene | 1.0 mmol | 1.0 |
| Phenylboronic Acid | 1.2 mmol | 1.2 |
| [Pd(IPr)(cinnamyl)Cl] | 0.02 mmol | 0.02 |
| K₃PO₄ | 2.0 mmol | 2.0 |
| Toluene/H₂O (10:1) | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add 4-chlorotoluene, phenylboronic acid, [Pd(IPr)(cinnamyl)Cl], and K₃PO₄.
-
Add the toluene/water solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: [Pd(IPr)(cinnamyl)Cl] is a stable precatalyst that is readily activated in situ to the active Pd(0) species.
-
Base: K₃PO₄ is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant side reactions.
-
Solvent: The biphasic toluene/water system is often used to dissolve both the organic substrates and the inorganic base.
The Buchwald-Hartwig amination has become the premier method for the synthesis of arylamines, a common motif in pharmaceuticals.[13][14][15] The use of IPr as a ligand has been instrumental in expanding the scope of this reaction to include a wide range of amines and aryl halides.
The Catalytic Cycle:
The mechanism of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, with the key difference being the nature of the nucleophile.[13][14]
Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination with an IPr Ligand.
-
Oxidative Addition: As in the Suzuki-Miyaura coupling, the electron-rich Pd(0)-IPr complex readily undergoes oxidative addition with the aryl halide.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, and a base removes a proton to form a palladium-amido complex. The steric bulk of IPr can influence the coordination of the amine.
-
Reductive Elimination: The C-N bond is formed in this step, releasing the arylamine product and regenerating the Pd(0) catalyst. The steric hindrance of IPr is crucial for promoting this step.
While phosphine ligands have historically dominated the Heck reaction, IPr has emerged as a powerful alternative, particularly for challenging transformations.[16][17] The mechanism of the Heck reaction with an IPr ligand follows a similar pattern of oxidative addition, followed by migratory insertion of the olefin and β-hydride elimination.
Ruthenium-Catalyzed Olefin Metathesis: Reshaping Molecules
Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds, and the development of well-defined ruthenium catalysts, such as the Grubbs catalysts, has been a major breakthrough in this field.[18][19] The introduction of IPr as a ligand in the second-generation Grubbs catalyst led to a significant increase in catalytic activity and functional group tolerance.[20][21][22]
The Catalytic Cycle:
The mechanism of olefin metathesis proceeds through a series of [2+2] cycloaddition and retro-[2+2] cycloaddition steps, with a metallacyclobutane as a key intermediate.[19]
Figure 3: Catalytic Cycle of Olefin Metathesis with a Second-Generation Grubbs Catalyst.
-
Initiation: The reaction is initiated by the coordination of an olefin to the ruthenium center, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate.
-
Catalytic Turnover: The metallacyclobutane then undergoes a retro-[2+2] cycloaddition to release a new olefin and a new ruthenium alkylidene complex. This new alkylidene can then react with another olefin molecule, continuing the catalytic cycle.
The role of the IPr ligand in the second-generation Grubbs catalyst is multifaceted. Its strong σ-donation stabilizes the electron-deficient ruthenium center, while its steric bulk promotes the dissociation of the phosphine ligand, which is necessary for the initiation of the catalytic cycle. This leads to a much more active and robust catalyst compared to the first-generation phosphine-based systems.
Comparative Analysis: IPr vs. Other Ligand Classes
To fully appreciate the advantages of IPr, it is instructive to compare its performance with other common ligand classes, such as phosphines.
| Ligand Property | IPr (NHC) | Trialkylphosphines (e.g., P(tBu)₃) | Triarylphosphines (e.g., PPh₃) |
| σ-Donation | Very Strong | Strong | Moderate |
| π-Acceptance | Weak | Weak | Moderate |
| Steric Bulk | Very Large | Large | Moderate |
| Stability | High | Moderate | High |
Performance in Catalysis:
| Reaction | IPr | Phosphines | Rationale |
| Suzuki-Miyaura | Excellent for aryl chlorides | Good, but often require higher temperatures for chlorides | The strong σ-donation of IPr facilitates the oxidative addition of less reactive aryl chlorides. |
| Buchwald-Hartwig | Broad scope, mild conditions | Effective, but can be sensitive to sterically hindered amines | The steric bulk of IPr promotes the reductive elimination of the C-N bond. |
| Olefin Metathesis | High activity and stability (Grubbs II) | Lower activity and stability (Grubbs I) | The combination of strong σ-donation and steric bulk in IPr leads to a more active and robust catalyst. |
Future Outlook: The Evolving Landscape of IPr Catalysis
The story of IPr in catalysis is far from over. Researchers continue to explore new applications and develop novel IPr-based catalytic systems with enhanced activity and selectivity. Areas of active research include:
-
Asymmetric Catalysis: The development of chiral IPr analogues for enantioselective transformations.
-
C-H Activation: The use of IPr-ligated catalysts for the direct functionalization of C-H bonds.
-
Polymerization: The application of IPr-based catalysts in the synthesis of advanced polymeric materials.
Conclusion: The Indispensable Tool
IPr has firmly established itself as an indispensable tool in the arsenal of the modern synthetic chemist. Its unique combination of strong σ-donation and significant steric bulk allows it to excel in a wide range of catalytic transformations, from the workhorse cross-coupling reactions to the intricate dance of olefin metathesis. A deep understanding of its mechanism of action, as outlined in this guide, is paramount for any researcher, scientist, or drug development professional seeking to push the boundaries of chemical synthesis. By appreciating the subtle interplay of electronics and sterics, we can continue to unlock the full potential of this remarkable ligand and pave the way for the next generation of catalytic innovations.
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Methodological & Application
Synthesis of [IPr-Pd] Precatalysts: A Practical Guide for Cross-Coupling Applications
Abstract
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2][3] The performance of these reactions is critically dependent on the ligand coordinated to the palladium center. N-Heterocyclic carbenes (NHCs), particularly sterically hindered variants like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), have emerged as a superior class of ligands, offering enhanced stability and catalytic activity compared to traditional phosphines.[1][2][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of well-defined [IPr-Pd] precatalysts. By utilizing stable, isolable Pd(II) precatalysts, chemists can achieve greater control over the catalyst/ligand ratio, improve reproducibility, and simplify the removal of excess, costly ligands post-reaction.[4] This document details the synthesis, characterization, and application of two widely used [IPr-Pd] precatalysts: [IPrPd(allyl)Cl] and PEPPSI-IPr .
Section 1: The Central Role of the IPr Ligand
The success of NHCs as ligands in palladium catalysis stems from their unique electronic and steric properties.[4]
-
Strong σ-Donation: NHCs are powerful σ-donors, which facilitates the crucial oxidative addition step in the catalytic cycle, even with challenging substrates like aryl chlorides.[1][2]
-
Steric Shielding: The bulky 2,6-diisopropylphenyl "wingtips" of the IPr ligand create a sterically hindered environment around the palladium center. This bulkiness promotes the reductive elimination step, releasing the final product and regenerating the active catalyst.[1][2]
-
Robust Pd-C Bond: The bond between the palladium center and the NHC carbene carbon is exceptionally strong, contributing to the high thermal stability of the catalyst and preventing ligand dissociation, which can lead to catalyst decomposition.[1][2]
The use of well-defined Pd(II)-NHC precatalysts provides significant advantages over catalysts generated in situ. These complexes are typically air- and moisture-stable, allowing for easy handling and indefinite storage.[4][5] This stability and the precise 1:1 palladium-to-ligand ratio remove the "black box" nature often associated with cross-coupling reactions, leading to more reliable and reproducible results.[4]
Section 2: Overview of Common [IPr-Pd] Precatalysts
Several classes of [IPr-Pd] precatalysts have been developed, each with a unique "protecting shell" that is shed to generate the active Pd(0) species under catalytic conditions.[4] The choice of precatalyst can influence the activation mechanism and overall catalytic performance.
| Precatalyst Name | Structure | Molecular Weight ( g/mol ) | Typical Applications | Activation Notes |
| [IPrPd(allyl)Cl] | (IPr)Pd(η³-C₃H₅)Cl | 571.53[6] | Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira couplings.[7][8] | Activated by reaction with a base (e.g., alkoxide), which attacks the allyl group, followed by reductive elimination to form the Pd(0) species.[9] |
| PEPPSI-IPr | [PdCl₂(IPr)(3-chloropyridine)] | 679.44 | Suzuki-Miyaura, Negishi, Kumada, Buchwald-Hartwig couplings, especially with challenging substrates. | The pyridine ligand is displaced, and the Pd(II) center is reduced to Pd(0) by a suitable reagent in the reaction mixture (e.g., organometallic reagents). |
| [(IPr)PdCl₂]₂ | [(IPr)Pd(μ-Cl)Cl]₂ | 1199.78 | Suzuki-Miyaura coupling of amides and esters via N-C or O-C bond activation.[9] | The chloro-bridged dimer readily dissociates into monomers, which are then activated to Pd(0) by the reaction base.[9] |
Section 3: General Synthetic Workflow
The synthesis of a well-defined [IPr-Pd] precatalyst follows a logical progression from starting materials to a fully characterized, pure compound. This workflow ensures the reliability and activity of the final catalyst.
Caption: General workflow for the synthesis of [IPr-Pd] precatalysts.
Section 4: Detailed Synthetic Protocols
Safety Precaution: These syntheses should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox to prevent oxidation and ensure high yields. All glassware should be oven- or flame-dried prior to use.
Protocol 1: Synthesis of [IPrPd(allyl)Cl]
This protocol is adapted from established procedures for the synthesis of NHC-palladium-allyl complexes.[7] It involves the reaction of the imidazolium salt of the IPr ligand with allylpalladium(II) chloride dimer.
Materials and Reagents:
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Allylpalladium(II) chloride dimer, [(η³-C₃H₅)PdCl]₂[10]
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Anhydrous, degassed pentane or hexane
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add IPr·HCl (1.05 equivalents) and sodium tert-butoxide (1.0 equivalent).
-
Solvent Addition: Add anhydrous THF via cannula or syringe to the flask. Stir the resulting suspension at room temperature for 30 minutes. The in situ generation of the free carbene is crucial for the subsequent reaction.
-
Palladium Addition: To this suspension, add allylpalladium(II) chloride dimer (0.5 equivalents, as it is a dimer) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC or by observing the consumption of the palladium dimer.
-
Workup: Once the reaction is complete, remove the THF under reduced pressure.
-
Purification: The resulting solid residue is then triturated with pentane or hexane. This step involves vigorously stirring the solid in the non-polar solvent to wash away soluble impurities and precipitate the desired product.
-
Isolation: The solid product is isolated by filtration, washed with additional cold pentane, and dried under high vacuum.
-
Yield and Appearance: [IPrPd(allyl)Cl] is typically obtained as a pale yellow or off-white, air-stable solid.
Self-Validation/Characterization:
-
¹H NMR (CDCl₃): The spectrum should show characteristic peaks for the IPr ligand's aromatic and isopropyl protons, as well as distinct signals for the allyl group's protons. The symmetry of the complex often simplifies the spectrum.
Protocol 2: Synthesis of PEPPSI-IPr
The synthesis of PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) involves a one-pot reaction between the IPr imidazolium salt, palladium(II) chloride, and 3-chloropyridine, which acts as both a ligand and the reaction solvent.[5][11]
Materials and Reagents:
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Palladium(II) chloride (PdCl₂)
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
3-Chloropyridine
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried vial or Schlenk tube equipped with a stir bar, add IPr·HCl (1.1 equivalents), PdCl₂ (1.0 equivalent), and K₂CO₃ (5.0 equivalents).[5][11]
-
Solvent/Ligand Addition: Add 3-chloropyridine to the vial. The amount should be sufficient to create a stirrable slurry.[5][11]
-
Reaction: Seal the vial and stir the mixture at 80 °C for 24 hours.[5][11]
-
Workup: After cooling to room temperature, dilute the mixture with dichloromethane (DCM). Filter the mixture to remove potassium salts and any unreacted starting materials.[5]
-
Isolation: Collect the filtrate and concentrate it under high vacuum to remove the DCM and excess 3-chloropyridine.[5]
-
Purification: The resulting solid can be further purified by trituration with cold pentane or diethyl ether to yield the final product.
-
Drying: The purified solid is collected by filtration and dried under vacuum.
-
Yield and Appearance: PEPPSI-IPr is typically isolated as a pale-yellow, air- and moisture-stable solid.[5] An 82% yield has been reported for a similar procedure.[5]
Self-Validation/Characterization:
-
¹H NMR (CDCl₃): The spectrum should confirm the presence of the IPr ligand and the coordinated 3-chloropyridine ligand, with signals shifted appropriately upon coordination to the palladium center.[12][13]
-
X-ray Crystallography: For unambiguous structure determination, single crystals can be grown. The complex is expected to exhibit a square planar geometry at the palladium center.[5]
Section 5: Precatalyst Activation Mechanism
The stability of Pd(II) precatalysts is key to their utility, but they must be efficiently converted to the catalytically active Pd(0) species under reaction conditions. The activation pathway is dependent on the nature of the precatalyst.
Caption: Simplified activation pathways for common [IPr-Pd] precatalysts.
For [IPrPd(allyl)Cl] , activation typically involves an alkoxide or other base attacking the allyl ligand, which facilitates a reductive elimination to generate the monoligated L-Pd(0) species (where L=IPr).[9] For PEPPSI-IPr , the 3-chloropyridine ligand is displaced, and reduction to Pd(0) is often accomplished by an organometallic reagent present in the coupling reaction (e.g., Grignard or organozinc reagents) or other reducing agents in the system.
References
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Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449. [Link]
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Maj, A. M., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Molecules, 28(15), 5833. [Link]
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Vaddamanu, V. S., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(12), 2326–2335. [Link]
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Herrmann, W. A., et al. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(16), 2768-813. [Link]
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Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. Chemical Society Reviews, 40(10), 5151-5169. [Link]
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Hillier, A. C., et al. (2002). Catalytic cross-coupling reactions mediated by palladium/nucleophilic carbene systems. Journal of Organometallic Chemistry, 653(1-2), 69-82. [Link]
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Szostak, M., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. Organic Letters, 23(15), 5948–5953. [Link]
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Colacot, T. J. (2015). Development of Preformed Pd Catalysts for Cross-Coupling Reactions, Beyond the 2010 Nobel Prize. ACS Catalysis, 5(8), 4937–4953. [Link]
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Szostak, M., et al. (2022). The Highly Reactive Air- and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions. Accounts of Chemical Research, 55(23), 3369–3383. [Link]
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Maj, A. M., et al. (2023). [IPr#–PEPPSI] – Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. NSF Public Access Repository. [Link]
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Organ, M. G., et al. (2018). Understanding existing and designing novel synthetic routes to Pd-PEPPSI-NHC precatalysts. Dalton Transactions, 47(23), 7644-7650. [Link]
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Wikipedia. (n.d.). Allylpalladium chloride dimer. Retrieved from [Link]
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Catapower Inc. (n.d.). Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II). Retrieved from [Link]
-
Organ, M. G., et al. (2018). Understanding existing and designing novel synthetic routes to Pd-PEPPSI-NHC precatalysts. Dalton Transactions, 47(23), 7644-7650. [Link]
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Ghaffari, B., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganics, 10(8), 118. [Link]
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Application Notes & Protocols: Leveraging 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Evolution of Cross-Coupling and the Rise of N-Heterocyclic Carbenes
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its significance, recognized by the 2010 Nobel Prize in Chemistry, lies in its operational simplicity, mild reaction conditions, and high functional group tolerance.[2][3] Central to the success of this transformation is the palladium catalyst, whose activity and scope are dictated by the ancillary ligands coordinated to the metal center.
For decades, phosphine ligands dominated the field. However, the emergence of N-heterocyclic carbenes (NHCs) has marked a paradigm shift in catalysis.[4] NHCs are a class of persistent carbenes that, when used as ligands, form highly stable and reactive metal complexes.[4][5] Among the vast library of NHCs developed, 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, commonly known as IPr, has established itself as a benchmark ligand, renowned for its ability to catalyze challenging coupling reactions with exceptional efficiency.[6][7]
This guide provides an in-depth exploration of the IPr ligand's role in Suzuki coupling, detailing its unique properties, the catalytic mechanism it facilitates, and practical, field-proven protocols for its application in research and development.
The IPr Ligand: A Symphony of Steric and Electronic Effects
The remarkable efficacy of IPr in palladium-catalyzed reactions stems from a finely tuned combination of its steric and electronic properties.[8][9][10] Unlike smaller or less sterically hindered ligands, IPr creates a unique coordination environment around the palladium center that directly enhances the key steps of the catalytic cycle.
-
Dominant Steric Influence : The defining feature of IPr is the immense steric bulk provided by its two 2,6-diisopropylphenyl "wingtip" groups.[11] This steric hindrance is not a liability but a crucial asset. It promotes the final, product-forming reductive elimination step, which is often the turnover-limiting step in Suzuki couplings, especially for constructing sterically congested biaryls.[12][13] Furthermore, this bulky shield stabilizes the coordinatively unsaturated 14-electron L-Pd(0) active species, preventing catalyst decomposition pathways like bimolecular aggregation, thereby enhancing catalyst longevity and turnover numbers.[11][14]
-
Potent Electronic Donation : IPr is a powerful σ-donating ligand.[12] This strong electron-donating ability enriches the palladium center with electron density, which significantly facilitates the initial, often rate-determining, oxidative addition step.[12][14] This is particularly advantageous for the activation of less reactive and economically attractive coupling partners, such as aryl chlorides.[12]
The synergy of these properties—a sterically demanding framework and strong electron donation—renders IPr-ligated palladium catalysts exceptionally robust and active for a broad substrate scope, including those that are sterically hindered or electronically deactivated.[11][15]
The Catalytic Cycle: How IPr Drives the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle.[3][12][16] The IPr ligand plays a decisive role in optimizing each phase of this cycle.
1. Precatalyst Activation : Most modern IPr-based catalysts are supplied as air- and moisture-stable Pd(II) precatalysts, such as the widely used PEPPSI-IPr ([Dichloro(3-chloropyridyl)]bis(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)palladium(II)) or [Pd(IPr)(cinnamyl)Cl].[17][18][19] These complexes are not catalytically active themselves. In situ, under the basic reaction conditions, they are reduced to the active 14-electron (IPr)Pd(0) species, which enters the catalytic cycle.[19] The use of such well-defined precatalysts ensures a reliable initiation and a consistent generation of the active catalyst.[17]
2. Oxidative Addition : The cycle begins with the insertion of the (IPr)Pd(0) complex into the carbon-halogen bond of the electrophile (e.g., an aryl halide). The strong σ-donating character of IPr accelerates this often rate-limiting step.[12][14]
3. Transmetalation : The organoborane partner (e.g., a boronic acid) is activated by the base to form a more nucleophilic boronate species.[16][20] This species then undergoes transmetalation with the arylpalladium(II) halide complex, transferring its organic moiety to the palladium center and displacing the halide.
4. Reductive Elimination : This is the final and irreversible step where the two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond of the desired biaryl product. The significant steric pressure exerted by the IPr ligand forces the two organic groups into close proximity, dramatically promoting this bond-forming step and regenerating the active (IPr)Pd(0) catalyst.[12][13]
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Application Notes and Protocols for IPr in Stille Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Power of Stille Coupling and the Rise of IPr Ligands
The Stille cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming transformation, has been a cornerstone of modern organic synthesis for decades. Its remarkable functional group tolerance and the stability of the requisite organostannane reagents have cemented its place in the synthesis of complex molecules, from natural products to pharmaceuticals.[1][2] However, the quest for ever-more efficient, versatile, and robust catalytic systems is relentless. This has led to a paradigm shift in ligand design, moving from traditional phosphines to N-heterocyclic carbenes (NHCs).
Among the diverse family of NHC ligands, IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) has emerged as a frontrunner, consistently delivering exceptional performance in a multitude of cross-coupling reactions.[3] This guide, designed for the discerning researcher, provides an in-depth exploration of the application of IPr in Stille coupling reactions. We will delve into the mechanistic underpinnings of its efficacy, provide detailed, field-proven protocols, and offer expert insights into best practices and troubleshooting, empowering you to harness the full potential of this powerful catalytic system.
The IPr Advantage: A Mechanistic Perspective
The superiority of IPr and other bulky NHC ligands in palladium-catalyzed cross-coupling stems from a unique combination of steric and electronic properties.[4] These ligands are strong σ-donors, which enhances the electron density at the palladium center. This, in turn, facilitates the rate-determining oxidative addition step of the catalytic cycle, particularly with challenging substrates like aryl chlorides.[5]
The steric bulk of the diisopropylphenyl groups on the IPr ligand plays a multifaceted role. It promotes the formation of the catalytically active monoligated Pd(0) species and accelerates the final reductive elimination step to release the desired product.[4] This steric pressure also helps to prevent catalyst deactivation pathways, leading to higher turnover numbers and overall reaction efficiency.[3]
Here is a representation of the Stille coupling catalytic cycle, highlighting the key stages influenced by the IPr ligand:
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for conducting Stille coupling reactions using IPr-ligated palladium catalysts. Both in-situ generation and the use of a well-defined precatalyst are described.
Protocol 1: In-Situ Catalyst Generation for Aryl Bromides
This protocol is particularly effective for the coupling of aryl bromides and electron-deficient aryl chlorides with a variety of organostannanes. The active catalyst is generated in the reaction mixture from a palladium(II) source and the IPr-hydrochloride salt.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Aryl bromide (1.0 equiv)
-
Organostannane (1.1-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., THF, dioxane, or toluene)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or glovebox)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (1-2 mol%) and IPr·HCl (1.2-2.4 mol%).
-
Reagent Addition: Add the aryl bromide (1.0 mmol) and the organostannane (1.1-1.5 mmol).
-
Solvent and Base: Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M) followed by the TBAF solution (2.0 equiv).
-
Reaction: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and proceed with the tin removal protocol (see "Best Practices and Troubleshooting").
Protocol 2: Using a Well-Defined [Pd(IPr)(cinnamyl)Cl] Precatalyst
Well-defined precatalysts like [Pd(IPr)(cinnamyl)Cl] offer excellent reproducibility and are highly active, often allowing for lower catalyst loadings and milder reaction conditions.
Materials:
-
[Pd(IPr)(cinnamyl)Cl] (0.1-1 mol%)
-
Aryl halide (iodide, bromide, or triflate) (1.0 equiv)
-
Organostannane (1.1-1.2 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
-
Optional: Additive such as CsF or Cu(I) iodide (CuI) for challenging couplings
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or a flame-dried Schlenk flask under an inert atmosphere, add the [Pd(IPr)(cinnamyl)Cl] precatalyst.
-
Reagent Addition: Add the aryl halide (1.0 mmol) and the organostannane (1.1-1.2 mmol). If using an additive, it should be added at this stage.
-
Solvent: Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M).
-
Reaction: Stir the mixture at the appropriate temperature (can range from room temperature to 110 °C depending on the substrates) until the starting material is consumed as monitored by TLC or GC-MS.
-
Work-up: After cooling, proceed with the appropriate work-up and tin removal procedure as detailed in the "Best Practices and Troubleshooting" section.
Performance Data with IPr-Ligated Catalysts
The following table summarizes representative data for Stille coupling reactions utilizing IPr-ligated palladium catalysts, showcasing their effectiveness across a range of substrates.
| Electrophile | Organostannane | Catalyst System | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenyltrimethylstannane | Pd(OAc)₂ / IPr·HCl / TBAF | 2 | Toluene | 80 | 12 | 85 | [6] |
| 4-Bromotoluene | Vinyltributylstannane | [Pd(IPr)(allyl)Cl] | 1 | Dioxane | 80 | 4 | 95 | [7] |
| 1-Iodonaphthalene | 2-Thienyltributylstannane | PEPPSI-IPr | 0.5 | Toluene | 100 | 6 | 92 | [8] |
| 4-Triflyloxyacetophenone | Phenyltributylstannane | [Pd(IPr)(cinnamyl)Cl] | 1 | Dioxane | 100 | 8 | 90 | [9] |
| 2-Chloropyridine | Furanyl-tributylstannane | Pd(OAc)₂ / IPr·HCl / CsF | 2 | Dioxane | 110 | 16 | 78 | [10] |
Best Practices and Troubleshooting
To ensure successful and reproducible Stille coupling reactions with IPr ligands, consider the following points:
Best Practices:
-
Inert Atmosphere: Rigorous exclusion of oxygen is crucial, as the active Pd(0) species is oxygen-sensitive.[11]
-
Solvent Quality: Use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and unwanted side reactions.
-
Reagent Purity: The purity of the organostannane reagent is critical. Impurities can lead to lower yields and the formation of byproducts.
-
Ligand-to-Metal Ratio: When generating the catalyst in-situ, a slight excess of the IPr·HCl salt (e.g., 1.2 equivalents relative to palladium) is often beneficial.
Troubleshooting Common Issues:
Protocol for Tin Byproduct Removal:
The removal of toxic and often reaction-interfering tin byproducts is a critical step in the work-up of Stille couplings. The following is a robust and widely applicable procedure:
-
Aqueous KF Wash: After completion of the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This converts the soluble trialkyltin halides into insoluble trialkyltin fluoride, which precipitates out of the solution.
-
Filtration: Filter the mixture through a pad of Celite® to remove the precipitated tin fluoride.
-
Further Purification: If tin residues persist, column chromatography on silica gel treated with triethylamine (1-5% v/v) is often effective. For solid products, recrystallization can be an excellent final purification step.
Conclusion and Future Outlook
The IPr ligand has unequivocally demonstrated its value in enhancing the scope and efficiency of the Stille coupling reaction. Its unique electronic and steric properties enable the coupling of previously challenging substrates under milder conditions and with lower catalyst loadings. The use of well-defined precatalysts like [Pd(IPr)(cinnamyl)Cl] and PEPPSI-IPr further improves reproducibility and catalytic activity. As ligand design continues to evolve with the development of even more sterically demanding and flexible NHCs, the capabilities of the Stille coupling are poised to expand even further, solidifying its role as an indispensable tool in the synthesis of complex molecules for years to come.
References
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Wikipedia. (2023). Stille reaction. In Wikipedia. Retrieved from [Link]
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Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved from [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
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Myers, A. G. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]
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Application Notes and Protocols: Buchwald-Hartwig Amination Utilizing IPr Ligands
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C–N) bonds with remarkable efficiency and scope. This reaction has become indispensable in medicinal chemistry and materials science, where the arylamine motif is a common structural feature. The evolution of this palladium-catalyzed cross-coupling reaction has been marked by the development of sophisticated ligand systems that enhance catalyst performance. Among these, N-heterocyclic carbenes (NHCs), particularly IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), have emerged as powerful ligands, prized for their strong σ-donating properties and steric bulk.[1][2][3]
This guide provides an in-depth exploration of the Buchwald-Hartwig amination with a focus on protocols employing IPr and its derivatives. We will delve into the mechanistic underpinnings of the catalytic cycle, offer detailed experimental procedures, and provide insights into troubleshooting and reaction optimization.
The Pivotal Role of the IPr Ligand
The efficacy of the Buchwald-Hartwig amination is critically dependent on the choice of ligand. IPr, an N-heterocyclic carbene, offers distinct advantages over traditional phosphine-based ligands.
Key Attributes of IPr:
-
Strong σ-Donation: NHCs like IPr are potent σ-donors, which facilitates the oxidative addition of challenging substrates, including aryl chlorides, to the palladium center.[2]
-
Steric Hindrance: The bulky 2,6-diisopropylphenyl groups on the IPr ligand create a sterically demanding environment around the palladium atom. This bulk favors the formation of monoligated palladium complexes, which are often the catalytically active species, and promotes the final reductive elimination step to release the desired product.[1][4][5]
-
Enhanced Stability: The strong Pd-NHC bond imparts greater stability to the catalytic complexes, often leading to longer catalyst lifetimes and improved performance under harsh reaction conditions.[6]
These characteristics make IPr and its analogues highly effective for a broad range of Buchwald-Hartwig aminations, including those involving sterically hindered substrates and less reactive aryl chlorides.[3]
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[7][8][9] The IPr ligand plays a crucial role in stabilizing the palladium center and facilitating each elementary step.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to the catalytically active L-Pd(0) complex (where L is the IPr ligand). This step forms a Pd(II) intermediate. The strong electron-donating nature of IPr is particularly beneficial for the activation of less reactive aryl chlorides.[2]
-
Amine Coordination and Deprotonation: The amine (R₂NH) then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form an amido complex.
-
Reductive Elimination: The final and irreversible step is the reductive elimination from the amido complex, which forms the desired C–N bond and regenerates the L-Pd(0) catalyst. The steric bulk of the IPr ligand promotes this step, preventing competing side reactions like β-hydride elimination.[2]
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Application Notes and Protocols: Preparation of Gold(I) Complexes with 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)
Introduction: The Significance of (IPr)Au(I) Complexes
N-Heterocyclic carbenes (NHCs) have revolutionized organometallic chemistry, and among them, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) stands out for its remarkable versatility and stability.[1] When coordinated to a gold(I) center, the resulting complexes, such as (IPr)AuCl, exhibit a unique combination of stability and reactivity that has made them indispensable tools in modern chemical synthesis and drug development.[2][3] The strong σ-donating properties of the IPr ligand stabilize the gold center, leading to air- and moisture-stable complexes that are easy to handle, while also enhancing the metal's catalytic activity.[3][4]
This guide provides a comprehensive overview of the synthesis, characterization, and application of (IPr)Au(I) complexes, tailored for researchers, scientists, and drug development professionals. We will delve into detailed, field-proven protocols, explain the rationale behind experimental choices, and explore the diverse applications of these powerful catalysts.
Why Choose the IPr Ligand?
The efficacy of (IPr)Au(I) complexes stems from the specific properties of the IPr ligand:
-
Steric Bulk: The two bulky 2,6-diisopropylphenyl groups on the nitrogen atoms provide significant steric shielding to the gold center. This steric hindrance can prevent catalyst deactivation pathways, such as bimolecular decomposition, and can influence the selectivity of catalytic reactions.[5]
-
Strong σ-Donation: As a strong σ-donor, the IPr ligand forms a robust bond with the gold(I) center, contributing to the high thermal and chemical stability of the resulting complexes.[3][4] This strong donation also increases the electron density on the gold atom, enhancing its catalytic prowess in various transformations.
-
Tunability: While this guide focuses on the parent IPr ligand, it is part of a broader family of NHC ligands whose steric and electronic properties can be fine-tuned to optimize catalytic performance for specific applications.[6][7]
Synthesis of (IPr)Au(I) Complexes
The preparation of (IPr)Au(I) complexes is generally straightforward, with several reliable methods available. The most common and versatile precursor is (IPr)AuCl, from which a wide array of other complexes can be derived.
Workflow for (IPr)AuCl Synthesis
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Application Notes & Protocols: The Strategic Use of IPr Ligands in Kumada-Tamao-Corriu Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the quest for efficient and robust carbon-carbon bond-forming methodologies is perpetual. The Kumada-Tamao-Corriu coupling, a foundational cross-coupling reaction, offers a powerful tool for this purpose by utilizing readily available Grignard reagents.[1][2] This guide delves into the strategic implementation of the N-heterocyclic carbene (NHC) ligand, specifically 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr), in Kumada-Tamao-Corriu reactions. We will explore the mechanistic advantages conferred by IPr and provide detailed protocols to empower chemists to leverage this technology for challenging synthetic transformations.
N-heterocyclic carbenes have emerged as a pivotal class of ligands in transition metal catalysis, largely due to their strong σ-electron-donating properties and tunable steric bulk.[3][4][5] These features make them exceptional ligands for stabilizing metal centers and facilitating key steps in catalytic cycles.[3][5] The IPr ligand, in particular, has become a workhorse in the field, offering a unique balance of steric hindrance and electron donation that significantly enhances the efficacy of cross-coupling reactions.[6][7]
The IPr Advantage in the Kumada-Tamao-Corriu Catalytic Cycle
The efficacy of the IPr ligand in the Kumada-Tamao-Corriu coupling stems from its influence on the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] The bulky diisopropylphenyl groups of the IPr ligand create a sterically hindered environment around the metal center (typically nickel or palladium). This steric pressure promotes the formation of monoligated, coordinatively unsaturated metal species, which are often the catalytically active species.[4]
The strong σ-donating character of the IPr ligand increases the electron density at the metal center.[5] This electronic enrichment facilitates the oxidative addition of the organohalide to the low-valent metal complex, which is often the rate-limiting step of the catalytic cycle, especially with less reactive aryl chlorides.[8][9]
During the transmetalation step, the Grignard reagent displaces the halide on the metal center. The subsequent reductive elimination, which forms the desired C-C bond and regenerates the active catalyst, is also accelerated by the steric bulk of the IPr ligand.[8] This bulkiness forces the coupling partners into close proximity, promoting their elimination from the metal coordination sphere.
Catalytic Cycle: Kumada-Tamao-Corriu Coupling with an IPr Ligand
Caption: The catalytic cycle is initiated by the oxidative addition of an organohalide to the M(0)-IPr complex.
Applications and Scope
The use of IPr ligands has broadened the scope of the Kumada-Tamao-Corriu coupling to include challenging substrates. For instance, nickel-IPr catalytic systems have demonstrated high efficiency in the coupling of heteroaromatic chlorides with aryl Grignard reagents, often with low catalyst loadings and under mild conditions.[10][11][12] This is particularly valuable in pharmaceutical synthesis, where heteroaromatic moieties are prevalent. Furthermore, these systems have been shown to activate the typically inert C-O bond of anisoles, opening up new avenues for cross-coupling reactions.[10][11]
Palladium-IPr systems have also been successfully employed, especially for the coupling of sterically hindered substrates.[13] The formation of hindered biaryl compounds, which are important structural motifs in many biologically active molecules and materials, can be achieved with reasonable catalyst loadings at moderate temperatures.[13]
Comparative Performance Data
The choice of ligand is critical for the success of a Kumada-Tamao-Corriu coupling reaction. The following table summarizes representative data comparing the performance of IPr with other common ligands in the coupling of 4-chlorotoluene with phenylmagnesium bromide.
| Catalyst System | Ligand | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / Ligand | IPr | 80 | 16 | 99 | [8] |
| Pd₂(dba)₃ / Ligand | PPh₃ | 80 | 24 | <10 | [8] |
| Pd₂(dba)₃ / Ligand | PCy₃ | 80 | 24 | 45 | [8] |
| NiCl₂(dppe) | dppe | 60 | 12 | 95 | [1] |
| (IPr)Ni(allyl)Cl | IPr | RT | 1 | 98 | [10] |
This table is a representative summary and specific results may vary based on substrate and reaction conditions.
Experimental Protocols
The following protocols are provided as a starting point for researchers. It is crucial to note that all reactions involving Grignard reagents must be conducted under anhydrous and inert conditions (e.g., under an atmosphere of argon or nitrogen).
Protocol 1: Nickel-Catalyzed Kumada-Tamao-Corriu Coupling of a Heteroaromatic Chloride
This protocol is adapted from the work of Nicasio and coworkers for the coupling of 2-chloropyridine with phenylmagnesium bromide.[10][11]
Materials:
-
(IPr)Ni(allyl)Cl (catalyst)
-
2-Chloropyridine (substrate)
-
Phenylmagnesium bromide (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
Experimental Workflow
Caption: General workflow for a Kumada-Tamao-Corriu coupling reaction.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add (IPr)Ni(allyl)Cl (0.01 mmol, 1 mol%).
-
Reagent Addition: Add anhydrous THF (5 mL) to the flask, followed by 2-chloropyridine (1.0 mmol).
-
Initiation: To the resulting solution, add phenylmagnesium bromide (1.2 mmol, 1.2 mL of a 1.0 M solution in THF) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenylpyridine.
Protocol 2: Palladium-Catalyzed Kumada-Tamao-Corriu Coupling of a Sterically Hindered Aryl Bromide
This protocol is a general procedure based on the findings for coupling hindered substrates using a palladium-IPr system.[13]
Materials:
-
[Pd(IPr)(μ-Cl)Cl]₂ (precatalyst, IPr is a bulkier analogue of IPr)
-
Sterically hindered aryl bromide (e.g., 1-bromo-2,4,6-trimethylbenzene)
-
Aryl Grignard reagent (e.g., phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Pd(IPr*)(μ-Cl)Cl]₂ (0.015 mmol, 3 mol% Pd) to a flame-dried Schlenk flask.
-
Reagent Addition: Add anhydrous THF (10 mL) and the sterically hindered aryl bromide (1.0 mmol).
-
Reaction Initiation: Add the aryl Grignard reagent (1.5 mmol, 1.5 mL of a 1.0 M solution in THF) dropwise to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (15 mL).
-
Extraction: Extract the mixture with diethyl ether (3 x 20 mL).
-
Drying and Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography to yield the desired biaryl product.
Troubleshooting and Considerations
-
Low Yields:
-
Grignard Reagent Quality: Ensure the Grignard reagent is active and accurately titrated. Poor quality Grignard reagents are a common cause of reaction failure.
-
Inert Atmosphere: The presence of oxygen or moisture can quench the Grignard reagent and deactivate the catalyst. Ensure all glassware is dry and the reaction is performed under a strictly inert atmosphere.
-
Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading may be necessary.
-
-
Homocoupling of Grignard Reagent:
-
This side reaction can be minimized by the slow addition of the Grignard reagent to the reaction mixture.
-
Lowering the reaction temperature may also reduce the rate of homocoupling.
-
-
Substrate Compatibility:
Conclusion
The IPr ligand has proven to be a highly effective ancillary ligand for nickel- and palladium-catalyzed Kumada-Tamao-Corriu coupling reactions. Its unique steric and electronic properties enhance catalytic activity, allowing for the coupling of a wide range of substrates, including challenging heteroaromatic chlorides and sterically hindered aryl halides, often under mild conditions.[10][13][14] The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers seeking to employ this powerful synthetic methodology in their work.
References
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Izquierdo, F., Manzini, S., & Nolan, S. P. (2014). The use of the sterically demanding IPr* and related ligands in catalysis. Chemical Communications, 50(95), 14926-14937. [Link]
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Semantic Scholar. (n.d.). The use of the sterically demanding IPr and related ligands in catalysis. Retrieved from [Link]
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Izquierdo, F., Manzini, S., & Nolan, S. P. (2014). The use of the sterically demanding IPr* and related ligands in catalysis. Chemical Communications, 50(95), 14926-14937. [Link]
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Izquierdo, F., Manzini, S., & Nolan, S. P. (2014). The use of the sterically demanding IPr* and related ligands in catalysis. Chemical Communications, 50(95), 14926-14937. [Link]
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Organic Chemistry Research. (n.d.). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Retrieved from [Link]
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Hahn, F. E., & Jahnke, M. C. (2008). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 41(6), 775-786. [Link]
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ACS Catalysis. (2020). N-Heterocyclic Carbene-Based Catalysis Enabling Cross-Coupling Reactions. [Link]
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Fortman, G. C., & Nolan, S. P. (2011). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Chemical Society Reviews, 40(10), 5151-5169. [Link]
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ResearchGate. (n.d.). (PDF) ChemInform Abstract: The Use of the Sterically Demanding IPr and Related Ligands in Catalysis*. Retrieved from [Link]
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ACS Publications. (2020). N-Heterocyclic Carbene-Based Catalysis Enabling Cross-Coupling Reactions. [Link]
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RSC Publishing. (n.d.). Kumada–Tamao–Corriu cross-coupling reaction of O-based electrophiles with Grignard reagents via C–O bond activation. Retrieved from [Link]
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SciSpace. (n.d.). Advances in Kumada–Tamao–Corriu cross-coupling reaction: an update. Retrieved from [Link]
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The Royal Society of Chemistry. (2025). The influential IPr : 25 years after its discovery. [Link]
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Dahadha, A., et al. (2018). Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: scope and recent advances. Arkivoc, 2018(6), 234-253. [Link]
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ResearchGate. (n.d.). Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: Scope and recent advances. Retrieved from [Link]
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National Institutes of Health. (n.d.). IPr# – highly hindered, broadly applicable N-heterocyclic carbenes. Retrieved from [Link]
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ACS Publications. (2022). The Kumada–Tamao–Corriu Coupling Reaction Catalyzed by Rhodium–Aluminum Bimetallic Complexes. [Link]
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Chem-Station. (2014). Kumada-Tamao-Corriu Cross Coupling. Retrieved from [Link]
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ACS Publications. (n.d.). IPr(4-Bp) Highly Hindered, Ring Extended N-Heterocyclic Carbenes. Retrieved from [Link]
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RSC Publishing. (2021). IPr# – highly hindered, broadly applicable N-heterocyclic carbenes. [Link]
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National Institutes of Health. (n.d.). IPr# Complexes—Highly-Hindered, Sterically-Bulky Cu(I) and Ag(I) N-Heterocyclic Carbenes: Synthesis, Characterization, and Reactivity. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of the IPr, IPr⁺C and IPrCxHy ligands*. Retrieved from [Link]
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National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
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Grokipedia. (n.d.). Kumada coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Kumada-Tamao-Corriu Coupling of Heteroaromatic Chlorides and Aryl Ethers Catalyzed by (IPr)Ni(allyl)Cl. Retrieved from [Link]
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ACS Publications. (2012). Kumada–Tamao–Corriu Coupling of Heteroaromatic Chlorides and Aryl Ethers Catalyzed by (IPr)Ni(allyl)Cl. [Link]
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PubMed. (2012). Kumada-Tamao-Corriu coupling of heteroaromatic chlorides and aryl ethers catalyzed by (IPr)Ni(allyl)Cl. Retrieved from [Link]
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Synthesis of Silver(I)-NHC Complexes with the IPr Ligand: An Application Note and Detailed Protocol
Introduction: The Significance of Silver(I)-IPr Complexes
N-Heterocyclic carbenes (NHCs) have revolutionized the field of organometallic chemistry and catalysis, largely due to their strong σ-donating properties and steric tuneability, which impart exceptional stability to metal complexes.[1][2] Among the vast library of NHC ligands, IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) has emerged as a cornerstone due to the steric bulk provided by its 2,6-diisopropylphenyl substituents. This steric hindrance is crucial for stabilizing reactive metal centers and promoting high catalytic activity.[3][4]
Silver(I)-NHC complexes, particularly those bearing the IPr ligand, are not only stable, air- and moisture-tolerant compounds but also serve as indispensable carbene transfer agents for the synthesis of other metal-NHC complexes, a method pioneered by Lin and coworkers.[5] This transmetalation strategy avoids the need to handle highly reactive free carbenes.[5] The [Ag(IPr)Cl] complex, for instance, is a versatile precursor for generating catalytically active complexes of palladium, gold, copper, and other transition metals.[3][4][5] Furthermore, silver(I)-NHC complexes themselves exhibit catalytic activity in a range of organic transformations, including π-activation of alkynes and multicomponent reactions.[5][6][7]
This application note provides a comprehensive guide for the synthesis, characterization, and handling of silver(I)-IPr complexes, tailored for researchers in academia and industry. We will delve into the mechanistic underpinnings of the synthetic procedure, offer a detailed, field-proven protocol for the preparation of [Ag(IPr)Cl], and discuss key characterization techniques.
Mechanistic Insights: The Silver Oxide Route
The most common and efficient method for synthesizing silver(I)-NHC complexes from their corresponding imidazolium salt precursors is the "silver oxide route".[2][8][9] This method relies on the in situ deprotonation of the imidazolium salt by silver(I) oxide (Ag₂O).
DFT studies have elucidated the mechanism of this reaction, highlighting the crucial role of Ag₂O as a Brønsted base.[10][11] The reaction proceeds via the following key steps:
-
Deprotonation: The acidic proton at the C2 position of the IPr imidazolium salt (IPr·HCl) is abstracted by Ag₂O. This step is often barrierless and highly exergonic.[10][11]
-
Carbene Formation and Coordination: The deprotonation generates the free NHC (IPr), which immediately coordinates to a silver(I) ion present in the reaction mixture.
-
Complex Formation: The resulting silver(I)-NHC moiety is then coordinated by a chloride anion to yield the final, neutral [Ag(IPr)Cl] complex.
The overall reaction is thermodynamically driven, with the formation of the stable Ag-C bond being a significant driving force.[11] The use of Ag₂O is advantageous due to its strong basicity compared to other silver salts like silver acetate or silver carbonate.[10][11]
Below is a diagram illustrating the proposed mechanistic pathway for the formation of [Ag(IPr)Cl] using the silver oxide method.
Caption: Proposed mechanism for the synthesis of [Ag(IPr)Cl].
Experimental Protocol: Synthesis of [Ag(IPr)Cl]
This protocol describes a reliable and scalable procedure for the synthesis of [Ag(IPr)Cl] from 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) and silver(I) oxide.
Materials and Equipment:
-
1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Silver(I) oxide (Ag₂O)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether or Pentane, anhydrous
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Celite® or a similar filter aid
-
Standard glassware for filtration and crystallization
-
Inert atmosphere (Nitrogen or Argon) setup (optional but recommended)
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Silver compounds can stain skin and surfaces; handle with care.
-
Anhydrous solvents are flammable and should be handled away from ignition sources.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add IPr·HCl (1.0 eq).
-
Addition of Silver(I) Oxide: Add silver(I) oxide (Ag₂O) (0.55-0.6 eq). A slight excess of Ag₂O ensures complete deprotonation of the imidazolium salt.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to IPr·HCl.
-
Reaction Conditions: Protect the reaction mixture from light by wrapping the flask in aluminum foil, as silver compounds can be light-sensitive. Stir the suspension at room temperature. The reaction progress can be monitored by TLC or by observing the consumption of the starting imidazolium salt. Typically, the reaction is complete within 12-24 hours.
-
Work-up and Filtration: Upon completion, the reaction mixture will be a grayish suspension. Filter the mixture through a pad of Celite® to remove the excess Ag₂O and the formed AgCl. Wash the filter cake with additional DCM to ensure complete recovery of the product.
-
Isolation of the Product: Combine the filtrates and remove the solvent under reduced pressure to obtain a white to off-white solid.
-
Purification: The crude product is often of high purity. However, for analytical purposes, it can be further purified by recrystallization. A common method is to dissolve the solid in a minimal amount of DCM and precipitate by the slow addition of a non-polar solvent like diethyl ether or pentane.
-
Drying and Storage: Collect the purified white crystalline solid by filtration, wash with a small amount of the non-polar solvent, and dry under vacuum. The resulting [Ag(IPr)Cl] complex is generally stable to air and moisture and can be stored under ambient conditions.[12][13]
The following flowchart provides a visual summary of the experimental workflow.
Caption: Experimental workflow for the synthesis of [Ag(IPr)Cl].
Characterization Data
The synthesized [Ag(IPr)Cl] complex should be thoroughly characterized to confirm its identity and purity. Key analytical techniques include NMR spectroscopy and single-crystal X-ray diffraction.
NMR Spectroscopy:
-
¹H NMR: The most diagnostic feature in the ¹H NMR spectrum is the disappearance of the acidic proton signal of the imidazolium salt (IPr·HCl), which typically appears as a singlet between δ 9-11 ppm. The aromatic and aliphatic protons of the IPr ligand will show characteristic multiplets.
-
¹³C NMR: A key indicator of successful complex formation is the appearance of the carbene carbon (NCN) resonance. In [Ag(IPr)Cl], this signal is typically observed around δ 180-185 ppm. Due to coupling with the silver isotopes (¹⁰⁷Ag and ¹⁰⁹Ag), this peak may appear as a doublet or be broadened.[12]
Single-Crystal X-ray Diffraction:
X-ray crystallography provides definitive structural proof of the complex. [Ag(IPr)Cl] typically exhibits a linear geometry around the silver center, with the carbene carbon and the chloride atom in a nearly 180° arrangement.[12][13]
Quantitative Data Summary:
The table below summarizes typical structural parameters for [Ag(IPr)Cl] and related sterically demanding silver(I)-NHC complexes, providing a basis for comparison.
| Complex | Ag-C Bond Length (Å) | Ag-Cl Bond Length (Å) | C-Ag-Cl Angle (°) | %Vbur | Reference |
| [Ag(IPr)Cl] | 2.056 | 2.313 | 175.2 | 43.8 | [12][13] |
| [Ag(IPr*)Cl] | 2.082 | 2.319 | 174.3 | 53.5 | [12][13] |
| [Ag(IPr#)Cl] | 2.071 | 2.298 | 180.0 | 53.9 | [12][13] |
%Vbur (percent buried volume) is a measure of the steric bulk of the NHC ligand around the metal center.
Applications in Research and Development
The robust and accessible nature of [Ag(IPr)Cl] and its congeners makes them highly valuable reagents in both academic research and industrial drug development.
-
Catalyst Precursors: As mentioned, their primary use is as carbene transfer agents to generate a wide array of other transition metal catalysts for cross-coupling reactions, metathesis, and other transformations.[3][4]
-
Direct Catalysis: Silver(I)-IPr complexes can catalyze reactions such as the hydroboration of alkynes and three-component coupling reactions.[7][12]
-
Medicinal Chemistry: Silver(I)-NHC complexes have garnered significant interest for their potential as antimicrobial and anticancer agents, offering a promising avenue for the development of new therapeutics.[1][14]
Conclusion
The synthesis of silver(I)-NHC complexes with the IPr ligand via the silver oxide route is a straightforward, high-yielding, and reliable method. The resulting complexes are stable and serve as crucial building blocks in modern organometallic chemistry and catalysis. This application note provides the necessary theoretical background and a practical, step-by-step protocol to empower researchers to confidently synthesize and utilize these versatile compounds in their scientific endeavors.
References
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Szostak, M., et al. (2024). IPr# Complexes—Highly-Hindered, Sterically-Bulky Cu(I) and Ag(I) N-Heterocyclic Carbenes: Synthesis, Characterization, and Reactivity. Organometallics, 43(19), 2305–2313. [Link]
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Szostak, M., et al. (2024). IPr# Complexes—Highly-Hindered, Sterically-Bulky Cu(I) and Ag(I) N-Heterocyclic Carbenes: Synthesis, Characterization, and Reactivity. National Institutes of Health. [Link]
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Gomes, C. S. B., & Ramos, M. J. (2012). Mechanism of Formation of Silver N-Heterocyclic Carbenes Using Silver Oxide: A Theoretical Study. Organometallics, 31(23), 8345–8351. [Link]
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Gomes, C. S. B., & Ramos, M. J. (2012). Mechanism of Formation of Silver N-Heterocyclic Carbenes Using Silver Oxide: A Theoretical Study. ResearchGate. [Link]
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Nolan, S. P., et al. (2005). Synthesis of well-defined N-heterocyclic carbene silver(I) complexes. Organometallics, 24(26), 6301–6309. [Link]
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Biffis, A., et al. (2023). Catalytic Behavior of NHC–Silver Complexes in the Carboxylation of Terminal Alkynes with CO2. Inorganics, 11(7), 283. [Link]
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Nolan, S. P., et al. (2005). Synthesis of Well-Defined N-Heterocyclic Carbene Silver(I) Complexes. ResearchGate. [Link]
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Lopa, S., et al. (2023). Silver N-Heterocyclic Carbene (NHC) Complexes as Antimicrobial and/or Anticancer Agents. Molecules, 28(14), 5556. [Link]
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Szostak, M., et al. (2015). IPr**(4-Bp): Highly Hindered, Ring Extended N-Heterocyclic Carbenes. Organometallics, 34(15), 3691–3694. [Link]
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Szostak, M., et al. (2024). IPr# Complexes Highly-Hindered, Sterically-Bulky Cu(I) and Ag(I) N-Heterocyclic Carbenes: Synthesis, Characterization, and Reactivity. ResearchGate. [Link]
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Hasson, M. M., Al-Zaidi, B. H., & Ismail, A. H. (2019). Synthesis and Characterization of Ag(I) Complexes Derived from New N-Heterocyclic Carbenes. Asian Journal of Chemistry, 31(7), 1543-1547. [Link]
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Szostak, M., et al. (2024). IPr# Complexes Highly-Hindered, Sterically-Bulky Cu(I) and Ag(I) N-Heterocyclic Carbenes: Synthesis, Characterization, and Reactivity. ACS Publications. [Link]
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Al-Jibori, S. A., et al. (2014). Synthesis and Characterization of New Silver(I)- and Mercury(II)-N-Heterocyclic Carbene Complexes. ResearchGate. [Link]
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Kılınçarslan, R., et al. (2017). Catalytic activity of N-heterocyclic carbene silver complexes derived from imidazole ligands. ResearchGate. [Link]
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Ellul, C. E., et al. (2012). X-ray crystal structure of [(SIPr)Ag(OTf)], 1. H atoms omitted for clarity. ResearchGate. [Link]
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Szostak, M. (2021). Ag–NHC Complexes in the π-Activation of Alkynes. Molecules, 26(11), 3367. [Link]
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Nolan, S. P., & Cazin, C. S. J. (2025). The influential IPr: 25 years after its discovery. Chemical Science. [Link]
Sources
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- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: Asymmetric Catalysis Using Chiral IPr Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the application of chiral N-Heterocyclic Carbene (NHC) ligands, specifically focusing on derivatives of IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), in asymmetric catalysis. These robust, sterically tunable, and strongly σ-donating ligands have become indispensable tools for the synthesis of enantioenriched molecules. This guide moves beyond a simple recitation of procedures to explain the underlying principles and rationale behind catalyst selection, synthesis, and reaction optimization. We provide detailed, field-proven protocols for the synthesis of a C₂-symmetric chiral IPr precursor and its application in copper, iridium, and palladium-catalyzed transformations, empowering researchers to confidently implement and adapt these powerful catalytic systems.
Introduction: The Rise of Chiral NHCs in Asymmetric Catalysis
N-Heterocyclic Carbenes (NHCs) have revolutionized the field of catalysis, emerging as a versatile class of spectator ligands for a multitude of transition metals.[1] Their success stems from a unique combination of electronic and steric properties: a strong σ-donating ability that forms robust bonds with metal centers and a modular structure that allows for precise steric tuning.[2] The introduction of chirality into the NHC framework has unlocked their potential in asymmetric catalysis, enabling the synthesis of complex chiral molecules with high levels of stereocontrol.[3]
Among the vast library of NHCs, IPr and its derivatives are notable for their steric bulk, which is crucial for creating a well-defined chiral pocket around the metal center. Chiral IPr analogues are typically C₂-symmetric, a design principle that often reduces the number of possible diastereomeric transition states, simplifying stereochemical outcomes and leading to higher enantioselectivity. This guide will focus on the practical application of these privileged ligands.
Synthesis of a C₂-Symmetric Chiral Imidazolium Salt Precursor
The active NHC catalyst is typically generated in situ from its corresponding azolium salt precursor. Therefore, the synthesis of a high-purity, enantiomerically pure imidazolium salt is the critical first step. The following protocol details the synthesis of a C₂-symmetric imidazolium chloride derived from a readily available chiral amine.
Causality and Experimental Choices:
-
Starting Material: We begin with an enantiopure primary amine, which serves as the foundational source of chirality for the final C₂-symmetric ligand.
-
Glyoxal Condensation: The reaction with glyoxal forms a diimine. This step is typically acid-catalyzed and proceeds in high yield. The choice of alcohol as a solvent facilitates the reaction and subsequent crystallization of the diimine product.[4]
-
Cyclization: The cyclization with chloromethyl ethyl ether or a combination of paraformaldehyde and a chlorosilane installs the final carbon of the imidazolium ring. This step builds the core heterocyclic structure. Careful control of stoichiometry and temperature is crucial to avoid side reactions and ensure high yields.[5]
Protocol 2.1: Synthesis of (S,S)-1,3-Bis(1-phenylethyl)imidazolium Chloride
This protocol is adapted from established literature procedures.[4]
Step 1: Synthesis of (S,S)-N,N'-Bis(1-phenylethyl)ethane-1,2-diimine
-
To a round-bottom flask, add (S)-(-)-1-phenylethylamine (2.0 equiv.) and methanol.
-
Add a catalytic amount of acetic acid (e.g., 1 mol%).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of glyoxal (40 wt. %, 1.0 equiv.) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum to yield the diimine as a crystalline solid.
Step 2: Synthesis of (S,S)-1,3-Bis(1-phenylethyl)imidazolium Chloride
-
Suspend the diimine (1.0 equiv.) and paraformaldehyde (1.05 equiv.) in anhydrous ethyl acetate in a round-bottom flask under a nitrogen atmosphere.
-
Heat the mixture to 70 °C.
-
Add chlorotrimethylsilane (TMSCl, 1.0 equiv.) dropwise via syringe over 30-45 minutes.
-
Continue stirring at 70 °C for 2-4 hours. A precipitate will form.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold ethyl acetate and diethyl ether, and dry under high vacuum to yield the imidazolium chloride salt as a white microcrystalline powder.
Caption: Synthesis of a C₂-Symmetric Imidazolium Salt.
Application in Copper-Catalyzed Asymmetric Borylation
Chiral NHC-copper(I) complexes are highly effective catalysts for the asymmetric conjugate addition of bis(pinacolato)diboron (B₂pin₂) to α,β-unsaturated carbonyl compounds. This reaction provides a powerful method for synthesizing chiral organoboronate esters, which are versatile intermediates in organic synthesis.
Mechanistic Rationale:
The catalytic cycle is believed to involve the formation of a copper-boryl intermediate [(NHC)Cu-Bpin]. This species undergoes conjugate addition to the α,β-unsaturated substrate. The enantioselectivity is determined at this step, where the chiral NHC ligand creates a sterically defined environment that favors the approach of the substrate from one specific face. Subsequent protonolysis or reaction with an alcohol regenerates the active catalyst and releases the β-boryl product.[6][7]
Caption: Catalytic Cycle for Copper-Catalyzed β-Borylation.
Protocol 3.1: Enantioselective β-Borylation of an α,β-Unsaturated Ester
This protocol is a representative procedure based on established methodologies.[8]
Materials:
-
Chiral Imidazolium Salt (e.g., from Protocol 2.1)
-
Copper(I) Chloride (CuCl)
-
Sodium tert-butoxide (NaOtBu)
-
Bis(pinacolato)diboron (B₂pin₂)
-
α,β-Unsaturated Ester (e.g., Cinnamate ester)
-
Anhydrous THF
Procedure:
-
Catalyst Pre-formation: In a glovebox, add the chiral imidazolium salt (2.2 mol %) and CuCl (2.0 mol %) to an oven-dried vial. Add anhydrous THF, followed by NaOtBu (2.2 mol %). Stir the resulting suspension at room temperature for 30-60 minutes to generate the active [(NHC*)CuCl] complex and subsequently the active catalyst upon reaction with NaOtBu.
-
Reaction Setup: In a separate oven-dried vial, dissolve the α,β-unsaturated ester (1.0 equiv.) and B₂pin₂ (1.1 equiv.) in anhydrous THF.
-
Initiation: Cool the substrate solution to the desired temperature (e.g., 0 °C or -20 °C). Add the pre-formed catalyst suspension to the substrate solution via cannula.
-
Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC or GC-MS. Reactions are typically complete within 1-12 hours.
-
Work-up: Once the reaction is complete, quench by adding methanol. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral β-boryl ester.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.
Data Presentation: Catalyst Performance
| Entry | Substrate (α,β-Unsaturated Ester) | Yield (%) | ee (%) |
| 1 | Methyl Cinnamate | 95 | 94 |
| 2 | Ethyl Crotonate | 91 | 90 |
| 3 | tert-Butyl Acrylate | 88 | 92 |
| 4 | Methyl 2-cyclohexenoate | 93 | 96 |
Application in Iridium-Catalyzed Asymmetric Transfer Hydrogenation
Chiral NHC-Iridium complexes are powerful catalysts for the asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols.[9] This method is highly valued in the pharmaceutical and fine chemical industries for its operational simplicity, avoiding the need for high-pressure hydrogen gas by using hydrogen donors like isopropanol or formic acid.
Mechanistic Rationale:
The widely accepted mechanism for ATH with such catalysts is an outer-sphere, concerted hydrogen transfer.[1] The active catalyst is an iridium-hydride species. The base (e.g., KOH or NaOiPr) facilitates the formation of this hydride from the hydrogen donor (isopropanol). The ketone substrate does not coordinate directly to the metal center. Instead, it forms a six-membered pericyclic transition state involving the Ir-H and a ligand N-H bond, which facilitates the hydride transfer. The chirality of the NHC and any ancillary ligands dictates the facial selectivity of the hydride attack on the ketone's carbonyl group, leading to the enantioenriched alcohol product.
Caption: Catalytic Cycle for Iridium-Catalyzed ATH.
Protocol 4.1: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is based on the highly efficient system developed by Merola and coworkers.[9][10]
Materials:
-
[Ir(COD)(IMe)₂]I Precursor (IMe = 1,3-dimethylimidazol-2-ylidene)
-
L-Proline
-
Acetophenone derivative
-
Isopropanol (iPrOH), anhydrous
-
Potassium hydroxide (KOH)
Procedure:
-
Catalyst Synthesis: Synthesize the Ir(IMe)₂(L-Pro)(H)(I) catalyst by reacting [Ir(COD)(IMe)₂]I with L-proline in water, following the detailed literature procedure.[9] The resulting complex is an air-stable solid.
-
Reaction Setup: In an oven-dried vial, dissolve the Ir(IMe)₂(L-Pro)(H)(I) catalyst (1.0 mol %) and KOH (5.0 mol %) in anhydrous isopropanol (to make a 0.1 M solution with respect to the substrate).
-
Initiation: Add the acetophenone substrate (1.0 equiv.) to the catalyst solution.
-
Reaction: Seal the vial and stir the mixture at a controlled temperature (e.g., 60 °C) in a heating block.
-
Monitoring: Monitor the reaction progress by GC or TLC. Conversions are typically high after 12-24 hours.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with diethyl ether and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the resulting alcohol by flash column chromatography if necessary. Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.
Data Presentation: Substrate Scope
| Entry | Substrate (Ketone) | Yield (%) | ee (%) |
| 1 | Acetophenone | 98 | 92 (R) |
| 2 | 4'-Chloroacetophenone | 99 | 95 (R) |
| 3 | 4'-Methoxyacetophenone | 97 | 88 (R) |
| 4 | 2'-Bromoacetophenone | 95 | 94 (R) |
| 5 | 1-Acetonaphthone | 96 | 91 (R) |
Application in Palladium-Catalyzed Asymmetric α-Arylation
Chiral NHC-Palladium complexes are effective in catalyzing the asymmetric α-arylation of carbonyl compounds, a key C-C bond-forming reaction for constructing chiral quaternary centers. The intramolecular version of this reaction is particularly powerful for synthesizing chiral heterocyclic scaffolds like oxindoles.
Mechanistic Rationale:
The catalytic cycle typically begins with the oxidative addition of an aryl halide to a Pd(0)-NHC complex, forming a Pd(II) intermediate. A base then deprotonates the amide, forming an enolate which coordinates to the palladium center. The crucial C-C bond-forming step is the reductive elimination from this Pd(II) intermediate. The chiral NHC ligand controls the facial selectivity of this step, determining the stereochemistry of the newly formed quaternary center.
Caption: Catalytic Cycle for Pd-Catalyzed Intramolecular α-Arylation.
Protocol 5.1: Enantioselective Intramolecular α-Arylation of an N-Aryl Amide
This protocol is a representative procedure for the synthesis of chiral 3,3-disubstituted oxindoles. While many high-performing systems use phosphine-based ligands, chiral NHCs have also been successfully employed.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Chiral Imidazolium Salt (e.g., C₂-symmetric IPr derivative)
-
Sodium tert-butoxide (NaOtBu)
-
N-(2-bromophenyl)propanamide substrate
-
Anhydrous Toluene
Procedure:
-
Catalyst Generation: In a glovebox, add Pd(OAc)₂ (2.5 mol %) and the chiral imidazolium salt (6.0 mol %) to an oven-dried Schlenk tube. Add anhydrous toluene.
-
Activation: Add NaOtBu (1.2 equiv.) and stir the mixture at room temperature for 20 minutes. This generates the active Pd(0)-NHC catalyst in situ.
-
Reaction: Add the N-(2-bromophenyl)propanamide substrate (1.0 equiv.) to the activated catalyst mixture.
-
Heating: Seal the tube and heat the reaction mixture in an oil bath at 80-100 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel to yield the chiral oxindole. Determine the enantiomeric excess by chiral HPLC.
Data Presentation: Representative Results
| Entry | R¹ Group | R² Group | Yield (%) | ee (%) |
| 1 | Me | Me | 92 | 94 |
| 2 | Me | Et | 89 | 92 |
| 3 | Me | Allyl | 95 | 96 |
| 4 | Ph | Me | 85 | 90 |
General Experimental Workflow
The successful application of these catalytic systems follows a logical and systematic workflow, from catalyst preparation to final product analysis. This self-validating process ensures reproducibility and allows for rational optimization.
Caption: General Workflow for Asymmetric Catalysis.
Conclusion
Chiral IPr derivatives and related N-heterocyclic carbenes have secured a prominent role in modern asymmetric catalysis. Their predictable synthesis, stability, and profound steric influence allow for the development of highly selective and robust catalytic systems. The protocols and data presented herein provide a practical foundation for researchers to leverage these catalysts for the efficient construction of valuable, enantioenriched compounds. By understanding the causality behind the experimental procedures, scientists can not only replicate these results but also rationally design new and improved catalytic transformations.
References
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Díez-González, S., & Nolan, S. P. (2007). Chiral N-heterocyclic carbene ligands in asymmetric catalysis. Coordination Chemistry Reviews, 251(5-6), 874-883. [Link]
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Bernier, C. M., & Merola, J. S. (2021). Design of Iridium N-Heterocyclic Carbene Amino Acid Catalysts for Asymmetric Transfer Hydrogenation of Aryl Ketones. Catalysts, 11(6), 671. [Link]
-
Bernier, C. M., & Merola, J. S. (2021). Design of Iridium N-Heterocyclic Carbene Amino Acid Catalysts for Asymmetric Transfer Hydrogenation of Ketones. ResearchGate. [Link]
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Sci-Hub. (n.d.). Design of Iridium N-Heterocyclic Carbene Amino Acid Catalysts for Asymmetric Transfer Hydrogenation of Aryl Ketones. Sci-Hub. [Link]
-
Klee, F., & Glorius, F. (2009). Asymmetric β-Boration of α,β-Unsaturated Esters with Chiral (NHC)Cu Catalysts. Angewandte Chemie International Edition, 48(4), 765-768. [Link]
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Bernier, C. M., & Merola, J. S. (2021). Design of Iridium N-Heterocyclic Carbene Amino Acid Catalysts for Asymmetric Transfer Hydrogenation of Aryl Ketones. VTechWorks. [Link]
-
Lee, Y., & Hoveyda, A. H. (2015). Chiral Cu(II)-catalyzed enantioselective β-borylation of α,β-unsaturated nitriles in water. Beilstein Journal of Organic Chemistry, 11, 2007-2011. [Link]
-
García-Fortanet, J., & Buchwald, S. L. (2008). Asymmetric Palladium-Catalyzed Intramolecular α-Arylation of Aldehydes. Angewandte Chemie International Edition, 47(42), 8108-8111. [Link]
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Lee, Y., & Hoveyda, A. H. (2015). Chiral Cu(II)-catalyzed enantioselective β-borylation of α,β-unsaturated nitriles in water. ResearchGate. [Link]
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Lee, Y., & Hoveyda, A. H. (2015). Chiral Cu(II)-catalyzed enantioselective β-borylation of α,β-unsaturated nitriles in water. Europe PMC. [Link]
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Lee, Y., & Hoveyda, A. H. (2015). Chiral Cu(II)-catalyzed enantioselective β-borylation of α,β-unsaturated nitriles in water. PubMed. [Link]
-
García-Fortanet, J., & Buchwald, S. L. (2008). Asymmetric Palladium-Catalyzed Intramolecular α-Arylation of Aldehydes. PubMed. [Link]
-
Szostak, M., & Szostak, M. (2018). IPr# Complexes Highly-Hindered, Sterically-Bulky Cu(I) and Ag(I) N-Heterocyclic Carbenes: Synthesis, Characterization, and Reactivity. Organometallics, 37(21), 4016-4024. [Link]
-
Szostak, M., & Szostak, M. (2018). IPr# Complexes—Highly-Hindered, Sterically-Bulky Cu(I) and Ag(I) N-Heterocyclic Carbenes: Synthesis, Characterization, and Reactivity. National Institutes of Health. [Link]
-
Tang, W., et al. (2025). Enantioselective Palladium-Catalyzed α-Arylation of Acyclic Esters. Angewandte Chemie International Edition, 64(28), e202505458. [Link]
-
Cazin, C. S. J., & Nolan, S. P. (2013). A general and practical method for the synthesis of [Cu(X)(NHC)] (X = Cl, Br, I) complexes. Chemical Communications, 49(93), 10977-10979. [Link]
-
Gawley, R. E., & Zhang, Q. (2011). Design and Synthesis of C2-Symmetric N-Heterocyclic Carbene Precursors and Metal Carbenoids. PMC. [Link]
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Díez-González, S., & Nolan, S. P. (2014). Synthesis of [(SIPr)CuCl]. ResearchGate. [Link]
-
García-Fortanet, J., & Buchwald, S. L. (2008). Asymmetric palladium-catalyzed intramolecular alpha-arylation of aldehydes. Semantic Scholar. [Link]
-
Zhou, J., et al. (2016). Asymmetric Conjugate Addition of Organoboron Reagents to Common Enones Using Copper Catalysts. Organic Chemistry Portal. [Link]
-
Cozzi, P. G., et al. (2021). Enantioselective α‐Arylation of Ketones via a Novel Cu(I)− Bis(phosphine) Dioxide Catalytic. University of Padua. [Link]
-
Ohmiya, H., & Sawamura, M. (2019). Enantioselective conjugate addition of alkylboranes catalyzed by a copper-N-heterocyclic carbene complex. Semantic Scholar. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2008). Asymmetric Palladium-Catalyzed Intramolecular α-Arylation of Aldehydes. ResearchGate. [Link]
-
Zhang, J., et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 13(15), 4343-4349. [Link]
-
Zhang, J., et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. [Link]
-
Fröhlich, R., et al. (2003). Synthesis and Characterization of Chiral Imidazolium Salts. ResearchGate. [Link]
-
Herrmann, W. A., et al. (2007). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. National Institutes of Health. [Link]
-
Cozzi, P. G., et al. (2021). Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System. Journal of the American Chemical Society, 143(9), 3463-3469. [Link]
-
Hoveyda, A. H., et al. (2011). Enantioselective Conjugate Silyl Additions to Cyclic and Acyclic Unsaturated Carbonyls Catalyzed by Cu Complexes of Chiral N-Heterocyclic Carbenes. PMC. [Link]
-
Glorius, F., et al. (2009). A Modular Synthesis of Highly Substituted Imidazolium Salts. Organic Chemistry Portal. [Link]
-
Herrmann, W. A., et al. (2007). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes. Beilstein Journal of Organic Chemistry, 3, 22. [Link]
-
Buchwald, S. L. (2008). Asymmetric palladium-catalyzed intramolecular alpha-arylation of aldehydes. PubMed. [Link]
-
Hoveyda, A. H., et al. (2014). Catalytic Asymmetric Conjugate Addition of a Borylalkyl Copper Complex for Chiral Organoboronate Synthesis. ResearchGate. [Link]
-
Hartwig, J. F. (2000). Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles. The Hartwig Group. [Link]
-
Hoveyda, A. H., et al. (2014). Enantioselective synthesis of boron-substituted quaternary carbon stereogenic centers through NHC-catalyzed conjugate additions. SciSpace. [Link]
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Troubleshooting & Optimization
IPr-Catalyzed Cross-Coupling Reactions: A Technical Support Center
From the desk of the Senior Application Scientist
Welcome to the technical support center for IPr-catalyzed cross-coupling reactions. The development of N-Heterocyclic Carbene (NHC) ligands, particularly IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), has revolutionized palladium-catalyzed cross-coupling, enabling reactions with unprecedented efficiency and scope.[1][2][3] NHCs are prized for their strong σ-donating ability and steric bulk, which together promote facile oxidative addition and reductive elimination, key steps in the catalytic cycle.[4] This stability and activity make Pd-NHC complexes powerful tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5]
However, even robust catalytic systems can present challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice to overcome common hurdles and optimize reaction yields. We will explore the causality behind experimental choices, moving beyond simple procedural lists to empower you with a deeper understanding of your reaction.
Frequently Asked Questions (FAQs)
Q1: Why choose an IPr ligand over a traditional phosphine ligand?
A1: IPr and other NHC ligands offer several advantages over phosphines.[4] Their strong σ-donor character forms a very stable bond with the palladium center, leading to highly stable and active catalysts.[4][5] This stability often translates to lower catalyst loadings, resistance to catalyst decomposition at high temperatures, and efficacy in coupling challenging substrates, such as sterically hindered partners or aryl chlorides.[6][7] The defined steric bulk of IPr facilitates the crucial reductive elimination step, often leading to faster reaction rates and higher yields.[4]
Q2: What is a "precatalyst," and why should I use one?
A2: A precatalyst is a stable, air- and moisture-tolerant palladium(II) complex that is readily converted into the active, monoligated palladium(0) species under the reaction conditions.[8] Using a well-defined precatalyst, such as [Pd(IPr)(allyl)Cl] or a PEPPSI-type complex, ensures a reliable and reproducible initiation of the catalytic cycle.[8][9] This avoids the often-unpredictable in situ reduction of Pd(II) sources like Pd(OAc)₂, which can be sensitive to the purity of reagents and solvents, and can sometimes lead to the formation of inactive palladium black.[10][11]
Q3: How do I choose the optimal base and solvent for my reaction?
A3: The choice of base and solvent is interdependent and critical for success. The base's primary role is to activate the nucleophile (e.g., the boronic acid in a Suzuki coupling) for transmetalation. The solvent must dissolve the substrates, catalyst, and base to a sufficient extent.[12]
-
Bases: For Suzuki couplings, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are common. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are typically required.[13] The strength of the base can influence the rate of precatalyst activation and the lifetime of the active catalyst.[14]
-
Solvents: Ethereal solvents (dioxane, THF, CPME) and aromatic solvents (toluene) are widely used.[13][15] Often, a mixture with water is employed in Suzuki reactions to help dissolve the inorganic base.[12][15] The solvent can also play a direct role in precatalyst activation and stabilization of the active catalytic species.[16][17]
Q4: My substrates are very sterically hindered. Can I still use an IPr-based catalyst?
A4: Absolutely. IPr and even bulkier derivatives (like IPr*) are exceptionally well-suited for coupling sterically hindered substrates.[6][18][19][20] The steric pressure exerted by the bulky ligand promotes the reductive elimination step, which is often the bottleneck with hindered substrates.[21] For extremely challenging couplings, consider using specialized, highly hindered NHC ligands, which have been designed to favor the formation of the required monoligated palladium complex and accelerate difficult oxidative additions.[6][22]
Troubleshooting Guide: Low to No Yield
One of the most common issues is a reaction that stalls or fails to proceed to completion. This can usually be traced back to one of several key areas: catalyst activation, reaction conditions, or reagent quality.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical progression for diagnosing and solving low-yield issues.
Caption: A workflow diagram for troubleshooting low yields.
Detailed Troubleshooting Q&A
Q: My reaction mixture turns black and the yield is poor. What's happening?
A: The formation of a black precipitate is a classic sign of palladium black, which occurs when the active Pd(0) catalyst agglomerates and falls out of solution.[11] This indicates catalyst deactivation.
-
Causality: The IPr ligand is designed to stabilize the Pd(0) center. If it fails, it's often due to oxygen in the system, which can oxidize the catalyst, or insufficient ligand presence relative to palladium.
-
Solution:
-
Improve Degassing: Ensure your solvent is rigorously deoxygenated before use. Sparging with argon for 30-60 minutes or using several freeze-pump-thaw cycles is critical.[15] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Check Ligand Stoichiometry: If you are generating the catalyst in situ from a palladium source and a ligand salt, ensure a slight excess of the ligand (e.g., 1.1 equivalents relative to Pd) to prevent the formation of poorly stabilized palladium species.
-
Q: The reaction starts but does not go to completion. What should I optimize first?
A: A stalled reaction often points to a suboptimal choice of base or solvent, or insufficient thermal energy, especially for challenging substrates.
-
Causality: The base must be strong enough and soluble enough to facilitate the transmetalation step effectively.[12] If the reaction is kinetically slow (e.g., due to steric hindrance), side reactions like protodeboronation of the boronic acid can compete, consuming the starting material.[23][24]
-
Solution:
-
Screen Bases: The choice of base can be dramatic. For a Suzuki coupling, if K₂CO₃ is not working, screen a stronger base like K₃PO₄ or Cs₂CO₃. The larger cation (Cs⁺) can also increase the solubility and reactivity of the base.
-
Solvent System: Ensure your solvent system is appropriate. For Suzuki reactions with inorganic bases, a biphasic system like Toluene/H₂O or Dioxane/H₂O (typically 4:1 to 10:1) is often necessary to dissolve all components.[15]
-
Increase Temperature: Many cross-coupling reactions require elevated temperatures (80-110 °C) to overcome activation barriers, particularly the oxidative addition step with aryl chlorides.[13][25]
-
Guide to Common Side Reactions
Understanding and identifying byproducts is key to rational optimization.
| Side Reaction | Description | Common Causes | Mitigation Strategy |
| Homocoupling | The nucleophile (e.g., boronic acid) couples with itself to form a dimer (Ar-Ar).[23] | Presence of oxygen; using a Pd(II) source without efficient reduction.[11][23] | Rigorously degas all solvents and reagents. Use a well-defined Pd(II) precatalyst or a Pd(0) source.[26] |
| Protodeboronation | Replacement of the C-B bond of the boronic acid with a C-H bond.[23][24] | Excess water, prolonged reaction times at high temperature, inappropriate base.[23] | Use an anhydrous solvent, minimize reaction time, or switch to a more stable boronic acid derivative like a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K).[24] |
| Dehalogenation | Replacement of the C-X bond of the electrophile with a C-H bond.[23][24] | Can occur via a hydride transfer from solvent (e.g., alcohols) or amine bases.[23] | Change the solvent to a non-hydride source like dioxane or toluene. If an amine base is suspected, switch to an inorganic base. |
| Catalyst Poisoning | The nitrogen on a heteroaromatic substrate (like pyridine) can coordinate to the Pd center, inhibiting catalysis.[24] | Inherent property of certain substrates. | Increase catalyst loading. Use a more electron-rich, bulky ligand that can outcompete the substrate for coordination. |
Visualizing the Catalytic Cycle & Parameter Influence
Understanding how reaction parameters influence the catalytic cycle is crucial for effective troubleshooting.
IPr-Pd Catalyzed Suzuki-Miyaura Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Interdependence of Reaction Parameters
Caption: Interdependence of key reaction parameters.
Standard Experimental Protocol
This protocol provides a general starting point for an IPr-catalyzed Suzuki-Miyaura coupling. All manipulations should be performed under an inert atmosphere.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the Pd-IPr precatalyst (e.g., [Pd(IPr)(cinnamyl)Cl], 0.01 mmol, 1 mol%).
-
Solvent Addition: Evacuate and backfill the vessel with argon or nitrogen (repeat 3 times). Add the degassed solvent system (e.g., 4 mL of toluene and 1 mL of water) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Marion, N., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. Chemical Society Reviews, 40(10), 5011-5029. [Link]
-
Jahantigh, H., et al. (2023). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. [Link]
-
Hohloch, S., & Schindler, C. S. (2014). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 47(3), 855-867. [Link]
-
Viciu, M. S., et al. (2015). Understanding Precatalyst Activation in Cross-Coupling Reactions: Alcohol Facilitated Reduction from Pd(II) to Pd(0) in Precatalysts of the Type (η3-allyl)Pd(L)(Cl) and (η3-indenyl)Pd(L)(Cl). ACS Catalysis, 5(7), 4091-4100. [Link]
-
Viciu, M. S., et al. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(21), 3894-3913. [Link]
-
Zhao, Q., et al. (2018). IPr# Complexes—Highly-Hindered, Sterically-Bulky Cu(I) and Ag(I) N-Heterocyclic Carbenes: Synthesis, Characterization, and Reactivity. Organometallics, 37(15), 2533-2541. [Link]
-
ResearchGate. (n.d.). The three main pathways of precatalyst activation proposed for allyl-type precatalysts. [Link]
-
Zhao, Q., et al. (2021). IPr# – highly hindered, broadly applicable N-heterocyclic carbenes. Chemical Science, 12(30), 10141-10151. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2012). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 134(32), 13269-13272. [Link]
-
Semantic Scholar. (n.d.). N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. [Link]
-
Zhao, Q., et al. (2021). IPr# – highly hindered, broadly applicable N-heterocyclic carbenes. Chemical Science, 12, 10141-10151. [Link]
-
Nolan, S. P., et al. (2025). The influential IPr: 25 years after its discovery. Chemical Science, 16, 2062-2082. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (n.d.). Structure of the IPr*, IPr⁺C and IPrCxHy ligands. [Link]
-
Szostak, M., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Molecules, 28(15), 5865. [Link]
-
Johnson, M. T., & Organ, M. G. (2018). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry, 2, 1-17. [Link]
-
ResearchGate. (n.d.). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. [Link]
-
ResearchGate. (n.d.). Intramolecular Catalyst Transfer over Sterically Hindered Arenes in Suzuki Cross‐Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Oi, M., et al. (2019). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science, 10, 6107-6112. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Scope of the Buchwald-Hartwig reaction mediated by IPr*-3. [Link]
-
Ranucci, E., & Martina, F. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Oi, M., et al. (2019). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science, 10(23), 6107-6112. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Karami, K., et al. (2020). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. ChemistrySelect, 5(3), 1018-1024. [Link]
-
Sigman, M. S., & Schmidt, J. P. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(1), 715-720. [Link]
-
Kwong, F. Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(26), 3428-3430. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
Sources
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- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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Stability and handling of 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene under air
Technical Support Center: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)
Welcome to the technical support center for 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of IPr under atmospheric conditions. Our goal is to equip you with the knowledge to confidently and successfully utilize this versatile N-heterocyclic carbene (NHC) in your research.
Frequently Asked Questions (FAQs)
Q1: How stable is the free IPr carbene to air and moisture?
While N-heterocyclic carbenes as a class of compounds can be sensitive to air and water, IPr exhibits a notable degree of stability, primarily due to the significant steric protection afforded by the bulky 2,6-diisopropylphenyl groups.[1] These groups effectively shield the reactive carbene center from direct interaction with atmospheric oxygen and moisture. However, for prolonged storage and to ensure the highest reactivity in catalytic applications, it is best practice to handle and store the isolated free carbene under an inert atmosphere (e.g., nitrogen or argon). One supplier recommends storing the solid free carbene at -20°C.[2] For many applications, the free carbene is generated in situ from its air-stable imidazolium salt precursor, IPr·HCl, which circumvents the need to handle the more reactive free carbene directly.[3][4]
Q2: I have received IPr as its hydrochloride salt (IPr·HCl). Is this material air-stable?
Yes, the imidazolium salt precursor, IPr·HCl, is an air-stable solid that can be handled and stored in air without special precautions.[3] This is a significant advantage of using IPr and other NHC ligands, as the more reactive and potentially air-sensitive free carbene can be generated just before its use in a reaction.
Q3: What about the stability of metal complexes of IPr? Can they be handled in the air?
Metal complexes of IPr, such as those with palladium, copper, and silver, are frequently reported to be air- and moisture-stable.[5][6][7][8] The strong sigma-donating nature of the IPr ligand and its steric bulk kinetically stabilize the metal center, protecting it from oxidation and decomposition.[1] For instance, the palladium complex [Pd(IPr)Cl₂]₂ has been shown to be stable on the benchtop for months.[7] This stability allows for easier setup of catalytic reactions, often without the need for strictly air-free techniques, although this can be reaction-dependent.
Q4: What are the recommended storage conditions for IPr and its precursor?
| Compound | Form | Recommended Storage Conditions | Rationale |
| IPr·HCl | Solid | Store at room temperature in a well-sealed container. | The imidazolium salt is air- and moisture-stable.[3] |
| IPr (free carbene) | Solid | Store under an inert atmosphere (N₂ or Ar) at -20°C.[2] | To prevent potential slow degradation from atmospheric oxygen and moisture. |
| IPr Metal Complexes | Solid | Store at room temperature in a well-sealed container, protected from light. | Many complexes are air-stable, but this minimizes potential long-term degradation.[5][7] |
Troubleshooting Guide
This section addresses common issues that may arise during the use of IPr in catalytic reactions, with a focus on problems related to its stability and handling.
Issue 1: Inconsistent or Low Catalytic Activity
Possible Cause A: Degradation of the Free Carbene
If you are generating the free IPr carbene and isolating it before use, exposure to air and moisture could lead to degradation, reducing the amount of active ligand available for your reaction. While sterically hindered, NHCs can react with oxygen and water, leading to the formation of ureas or other decomposition products.[9]
Troubleshooting Steps:
-
Ensure Inert Atmosphere: When generating and handling the free IPr carbene, use standard Schlenk line or glovebox techniques to maintain an inert atmosphere.
-
Use Freshly Prepared Carbene: If possible, generate the free carbene immediately before its use in the catalytic reaction.
-
Consider In Situ Generation: Switch to a protocol where the free carbene is generated in situ from IPr·HCl and a base directly in the reaction vessel. This minimizes the handling of the more sensitive free carbene.
Possible Cause B: Catalyst Deactivation by Oxidants
Even when using a pre-formed, air-stable IPr-metal complex, certain substrates or reagents in your reaction mixture may have oxidizing properties that can lead to catalyst deactivation.[9]
Troubleshooting Steps:
-
Purify Reagents: Ensure that all solvents and reagents are free from peroxides and other oxidizing impurities.
-
Degas Solvents: For particularly sensitive reactions, degassing solvents by sparging with an inert gas or by freeze-pump-thaw cycles can be beneficial.
Issue 2: Difficulty in Generating the Free Carbene
Possible Cause: Incomplete Deprotonation of IPr·HCl
The generation of the free IPr carbene from IPr·HCl requires a sufficiently strong base to deprotonate the imidazolium salt.
Troubleshooting Steps:
-
Choice of Base: Use a strong, non-nucleophilic base. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or potassium bis(trimethylsilyl)amide (KHMDS).
-
Solvent Selection: Ensure the chosen solvent is dry and compatible with the base. Tetrahydrofuran (THF) is a common choice.[4]
-
Reaction Conditions: The deprotonation may require heating to ensure complete reaction. Monitor the reaction for the cessation of gas evolution if using a hydride base.
Experimental Protocols
Protocol 1: In Situ Generation of IPr for a Catalytic Reaction
This protocol describes the general procedure for generating the IPr ligand in situ for a generic cross-coupling reaction.
Caption: Workflow for in situ generation of IPr.
Step-by-Step Methodology:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the IPr·HCl salt, the metal precursor (e.g., Pd(OAc)₂), and the solid substrate.
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Through the septum, add the dry, degassed solvent via syringe.
-
Add the second substrate if it is a liquid.
-
Finally, add the base (e.g., potassium tert-butoxide) as a solid or as a solution in a dry solvent.
-
Place the reaction flask in a pre-heated oil bath and stir for the required time, monitoring the reaction by TLC or GC/LC-MS.
Protocol 2: Generation and Isolation of Free IPr Carbene
This protocol is for situations where the isolated free carbene is required.
Step-by-Step Methodology:
-
In a glovebox, add IPr·HCl and potassium tert-butoxide to a suspension of sodium hydride in THF.[4]
-
Stir the mixture at room temperature for 1 hour, then at 60°C for 2 hours, followed by overnight stirring at room temperature.[4]
-
Remove the THF in vacuo.
-
Extract the product with hot hexanes.
-
Filter the hot hexane solution through a pad of Celite to remove inorganic salts.
-
Remove the hexanes in vacuo to yield the free IPr carbene as a white solid.[4]
-
Store the isolated carbene under an inert atmosphere at -20°C.
Caption: Simplified potential degradation pathways for free IPr.
References
-
D. S. Laitar, P. Müller, and J. P. Sadighi, "Efficient C-N Cross-Coupling of Anilines with Aryl Halides Catalyzed by a Well-Defined, Air-Stable (IPr)Pd(acac)Cl Complex," Organometallics, 2005, 24 (19), pp 4503–4505.
-
N. M. Scott, D. B. L. Heidenreich, and S. P. Nolan, "An Air-Stable Palladium/N-Heterocyclic Carbene Complex and Its Reactivity in Aryl Amination," Organic Letters, 2002, 4 (21), pp 3659–3661.
-
A. M. Voutchkova, L. N. Appelhans, A. R. Chianese, and R. H. Crabtree, "Air-Stable, Chiral N-Heterocyclic Carbene-Iridium Catalysts for Asymmetric Hydrogenation of Unfunctionalized Alkenes," Journal of the American Chemical Society, 2005, 127 (50), pp 17624–17625.
-
L. R. Titcomb, S. Caddick, F. G. N. Cloke, D. J. Wilson, and D. McKerrecher, "A Convenient Method for the Synthesis of Unsymmetrical N-Heterocyclic Carbene Ligands," Chemical Communications, 2001, (15), pp 1388–1389.
-
S. Díez-González, N. Marion, and S. P. Nolan, "N-Heterocyclic Carbenes in Late Transition Metal Catalysis," Chemical Reviews, 2009, 109 (8), pp 3612–3676.
-
J. A. Loch, M. Albrecht, E. Peris, J. Mata, J. W. Faller, and R. H. Crabtree, "A convenient synthesis of 1,3-dimesityl- and 1,3-bis(2,6-diisopropylphenyl)imidazolinium salts," Journal of Organometallic Chemistry, 2002, 655 (1-2), pp 209–213.
-
G. A. Grasa, M. S. Viciu, J. Huang, S. P. Nolan, "An air-stable palladium-N-heterocyclic carbene complex as a precatalyst for the amination of aryl chlorides," The Journal of Organic Chemistry, 2001, 66 (23), pp 7729–7737.
-
Y. R. Zhang, L. He, and X. L. Hu, "Redox reaction between N-heterocyclic carbenes and sulfonates: insights into unproductive catalytic paths," Organic Chemistry Frontiers, 2017, 4, 1391-1395.
-
R. A. Kelly, G. A. Grasa, S. P. Nolan, "1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene," e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016.
Sources
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- 2. 1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene 97 244187-81-3 [sigmaaldrich.com]
- 3. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. IPr# Complexes—Highly-Hindered, Sterically-Bulky Cu(I) and Ag(I) N-Heterocyclic Carbenes: Synthesis, Characterization, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Redox reaction between N-heterocyclic carbenes and sulfonates: insights into unproductive catalytic paths - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Common Side Reactions in IPr-Mediated Catalysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for IPr-mediated catalysis. The 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) ligand has become a cornerstone in modern synthetic chemistry due to the exceptional stability and activity it imparts to transition metal catalysts.[1] Its remarkable steric bulk and strong σ-donating properties are key to its success, often preventing catalyst decomposition and promoting challenging transformations.[2][3] However, even robust systems can encounter issues.
This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common side reactions and performance issues encountered during IPr-mediated catalysis. We will move beyond simple procedural lists to explain the causality behind these issues, providing you with the knowledge to optimize your reactions effectively.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.
Problem 1: Low or No Conversion — "My reaction has stalled."
Question: My IPr-Pd catalyzed cross-coupling reaction starts but then stalls, or it fails to initiate altogether. I've confirmed the integrity of my starting materials. What's happening to my catalyst?
Answer: Stalled reactions are frequently a symptom of catalyst deactivation, where the active catalytic species is converted into an inactive form. While IPr is designed to enhance stability, certain conditions can still lead to catalyst death.
Common Causes & Solutions:
-
Inefficient Pre-catalyst Activation: Many IPr-Pd catalysts, such as [(IPr)Pd(allyl)Cl], are Pd(II) pre-catalysts that must be reduced in situ to the active Pd(0) species.[4] If this reduction is slow or incomplete, the catalytic cycle cannot begin efficiently.
-
Causality: The activation process is a critical step. For allyl-based pre-catalysts, reduction is often facilitated by reagents like bases or alcohols.[4][5] If conditions are not optimal, the pre-catalyst remains in its inactive Pd(II) state.
-
Troubleshooting:
-
Solvent Choice: The use of alcoholic solvents can facilitate the reduction of Pd(II) to Pd(0).[4] If your reaction is compatible, consider using a co-solvent like t-butanol or isopropanol.
-
Pre-catalyst Type: Consider using a more advanced, easily activated pre-catalyst like a palladacycle or a PEPPSI-type catalyst, which are designed for rapid and clean generation of the active species.[6][7]
-
-
-
Bimolecular Decomposition: At high concentrations or temperatures, two monoligated metal centers can react with each other to form inactive, bridged species or palladium black.
-
Causality: The primary role of IPr's steric bulk is to create a protective pocket around the metal center, disfavoring pathways where two catalyst molecules interact.[2][8] However, under forcing conditions, this protective barrier can be overcome.
-
Troubleshooting:
-
Lower Concentration: Diluting the reaction can decrease the frequency of catalyst-catalyst collisions.
-
Temperature Control: Avoid excessive temperatures. Run a temperature screen to find the minimum required for efficient turnover.
-
-
-
Formation of Off-Cycle Resting States: The catalyst can be sequestered in a stable, off-cycle complex that does not readily re-enter the catalytic loop. In Negishi couplings, for instance, the formation of stable heterobimetallic Pd-Zn complexes can lower catalyst activity.[9]
-
Causality: The organozinc reagent can complex with the palladium catalyst, modulating its reactivity and, in some cases, leading to deactivation.[9]
-
Troubleshooting:
-
Additive Screening: The addition of salts like LiBr can disrupt the formation of these off-cycle Pd-Zn complexes and restore catalytic activity.[9]
-
-
Workflow: Diagnosing Catalyst Deactivation
Caption: Troubleshooting workflow for low conversion.
Problem 2: Byproduct Formation — "My yield is low and my NMR is messy."
Question: I'm forming my desired product, but my yield is compromised by a significant amount of a hydrodehalogenated byproduct. Why is my starting material being reduced?
Answer: Hydrodehalogenation, the replacement of a halide with a hydrogen atom, is a very common side reaction in palladium-catalyzed cross-coupling.[10] It competes directly with your desired reaction and is typically mediated by a palladium-hydride (Pd-H) species.
Common Causes & Solutions:
-
Source of the Hydride: The culprit Pd-H species can be generated from several sources.
-
Causality: Strong bases, particularly alkoxides like NaOtBu, can react with protic solvents (e.g., residual water, alcohols) or even the N-H of an unprotected substrate to generate hydrides.[10] β-hydride elimination from certain coupling partners can also be a source.
-
Troubleshooting: Your choice of base and solvent is the most critical factor to control.[10][11]
-
Base Selection: Switch to a weaker, non-nucleophilic inorganic base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are excellent alternatives to alkoxides.
-
Solvent Purity: Ensure you are using a truly anhydrous, aprotic solvent (e.g., dioxane, toluene, THF). Even small amounts of water can be detrimental.
-
Substrate Protection: If your substrate has an acidic proton (like an unprotected pyrazole N-H), protecting it can prevent interactions that lead to dehalogenation.[10]
-
-
-
Reaction Kinetics: The rate of hydrodehalogenation relative to the rate of productive cross-coupling can be influenced by temperature.
-
Causality: The activation energy for the hydrodehalogenation pathway may be higher than that of the desired cross-coupling.[10]
-
Troubleshooting:
-
Lower Temperature: Running the reaction at a lower temperature can disproportionately slow the undesired side reaction, improving selectivity for the coupled product.
-
-
Table 1: Base & Solvent Selection Guide to Minimize Hydrodehalogenation
| Base | Solvent System | Protic/Aprotic | Typical Use Case | Risk of Hydrodehalogenation |
| NaOtBu | Dioxane, Toluene, THF | Aprotic | Buchwald-Hartwig Aminations | High (especially with protic impurities) |
| K₃PO₄ | Toluene, Dioxane | Aprotic | Suzuki, C-N Couplings | Moderate |
| K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | Aprotic | Suzuki, Heck, Sonogashira | Low to Moderate |
| K₂CO₃ | Protic Solvents (e.g., EtOH/H₂O) | Protic | Suzuki couplings with boronic acids | High (due to solvent) |
Diagram: Competing Catalytic Cycles
Caption: Competing pathways for cross-coupling vs. hydrodehalogenation.
Frequently Asked Questions (FAQs)
Q1: How exactly do the steric and electronic properties of IPr help, and when can they be a limitation?
A1: The properties of IPr create a delicate balance.
-
Steric Bulk: The large diisopropylphenyl groups create a bulky environment around the metal. This is highly beneficial as it stabilizes the catalytically active, low-coordinate L-M(0) species by preventing them from aggregating or undergoing bimolecular decomposition.[2][3] However, excessive steric hindrance can sometimes slow down the reaction by disfavoring the approach of a bulky substrate to the metal center.[2]
-
Electronic Properties: IPr is a very strong σ-donating ligand. This electron-rich nature enhances the rate of oxidative addition, which is often the rate-limiting step in cross-coupling cycles. This allows for the activation of less reactive substrates like aryl chlorides. However, this same electron-donating ability can slow the final, product-forming reductive elimination step. The overall catalytic efficiency is a balance of these opposing effects.[12]
Q2: I'm generating my (IPr)Pd(0) catalyst in situ from Pd(OAc)₂ and IPr·HCl. Could this be a source of side reactions?
A2: Yes, in situ generation can be less efficient and introduce variability compared to using a well-defined pre-catalyst.
-
Causality: The process requires a base to deprotonate the imidazolium salt (IPr·HCl) to form the free carbene, which then coordinates to the palladium source. Incomplete deprotonation or side reactions between the base and the palladium salt can lead to an incorrect ligand-to-metal ratio. This can result in the formation of less active or inactive palladium species.[5] Traditional palladium sources can be inefficient and may not lead to clean, quantitative generation of the active catalyst.[6]
-
Recommendation: For reproducibility and reliability, using a well-defined, air- and moisture-stable pre-catalyst like (IPr)Pd(allyl)Cl or PEPPSI-IPr is highly recommended.[7][13][14] These complexes ensure a 1:1 ligand-to-metal ratio and are designed for clean and efficient activation under standard reaction conditions, minimizing a major source of experimental variability.[4][5]
Q3: Beyond water content, what other solvent effects should I be aware of?
A3: Solvents are not merely inert media; they actively participate in the reaction and can profoundly influence outcomes.[15]
-
Polarity and Coordination: The polarity of the solvent can stabilize or destabilize charged intermediates in the catalytic cycle, affecting reaction rates.[16][17] For example, more polar solvents might accelerate oxidative addition. Furthermore, strongly coordinating solvents (like DMF or NMP) can sometimes compete with substrates for binding sites on the metal, potentially inhibiting catalysis. In contrast, non-coordinating solvents like toluene or dioxane are often preferred.
-
Direct Participation: As discussed in the hydrodehalogenation section, solvents can be direct participants in side reactions. Alcohols can be a source of both hydrides (for reduction) and alkoxides (for transmetalation), leading to undesired ether byproducts.[11] Always consider the chemical reactivity of your solvent with the catalyst, base, and substrates.
Experimental Protocols
Protocol 1: Systematic Screening of Bases to Minimize Hydrodehalogenation
This protocol outlines a parallel screening experiment to identify the optimal base for minimizing a hydrodehalogenation side reaction.
Objective: To determine which base provides the highest ratio of desired product (Ar-R) to hydrodehalogenated byproduct (Ar-H).
Materials:
-
Array of reaction vials (e.g., 2 mL HPLC vials with stir vanes)
-
Aryl halide (Ar-X)
-
Coupling partner (R-M)
-
(IPr)Pd pre-catalyst
-
Anhydrous, aprotic solvent (e.g., Dioxane)
-
Bases for screening: Cs₂CO₃, K₃PO₄, K₂CO₃, NaOtBu
-
Internal standard for GC or LC-MS analysis (e.g., dodecane)
Procedure:
-
Stock Solution Preparation: To ensure consistency, prepare stock solutions of the aryl halide, coupling partner, and pre-catalyst in the chosen solvent.
-
Vial Preparation: To each reaction vial, add a pre-weighed amount of one of the bases to be screened (typically 1.5-2.0 equivalents relative to the limiting reagent).
-
Reaction Initiation: Using a pipette or dispenser, add the stock solutions to each vial. Ensure the limiting reagent is consistent across all reactions (e.g., 0.1 mmol scale). Add the internal standard.
-
Execution: Seal the vials and place them in a pre-heated reaction block or oil bath. Stir at the desired temperature for a set period (e.g., 12 hours).
-
Quenching and Analysis: After the reaction time, cool the vials to room temperature. Quench with a small amount of water or saturated NH₄Cl solution. Dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze the crude mixture by GC or LC-MS.
-
Evaluation: Calculate the ratio of the desired product to the hydrodehalogenated byproduct by comparing their peak areas relative to the internal standard. Select the base that provides the highest selectivity for the desired product.
References
-
Izquierdo, F., Manzini, S., & Nolan, S. P. (2014). The use of the sterically demanding IPr* and related ligands in catalysis. Chemical Communications, 50(90), 14926-14937.
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Hopkinson, M. N., et al. (2014). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 114(17), 8173-8250.
-
Lee, Y., et al. (2023). Tuning Catalytic Activity with Steric and Electron- Withdrawing Effects of Porphyrin Substituent. RSC Publishing.
-
Díez-González, S., et al. (2019). Sterically Demanding AgI and CuI N‐Heterocyclic Carbene Complexes: Synthesis, Structures, Steric Parameters, and Catalytic Activity. Chemistry – A European Journal, 25(45), 10632-10642.
- BenchChem. (2025). Technical Support Center: The Impact of Solvent Choice on IPr-Au Catalytic Activity. BenchChem. [URL: Not available]
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Izquierdo, F., Manzini, S., & Nolan, S. P. (2014). ChemInform Abstract: The Use of the Sterically Demanding IPr* and Related Ligands in Catalysis. ChemInform, 45(49).
-
Rovis, T., et al. (2011). Discovering New Reactions with N-Heterocyclic Carbene Catalysis. Accounts of Chemical Research, 44(8), 599-609.
-
Nolan, S. P., et al. (2025). The influential IPr: 25 years after its discovery. Chemical Science.
-
Wang, F., et al. (2024). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Molecules, 29(10), 2351.
-
ResearchGate. (n.d.). Activation/deactivation pathway during Pd(allyl)(NHC)Cl pre-catalyst activation.
-
Izquierdo, F., Manzini, S., & Nolan, S. P. (2014). The use of the sterically demanding IPr* and related ligands in catalysis. Semantic Scholar.
-
Nolan, S. P., et al. (2004). Activation and Reactivity of (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes in Cross-Coupling Reactions. Organometallics, 23(22), 5489-5492.
-
Hopkinson, M. N., et al. (2014). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. PMC - PubMed Central.
-
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286.
-
Schoenebeck, F., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(24), 8881-8889.
-
Hazari, N., et al. (2015). Understanding Precatalyst Activation in Cross-Coupling Reactions: Alcohol Facilitated Reduction from Pd(II) to Pd(0) in Precatalysts of the Type (η3-allyl)Pd(L)(Cl) and (η3-indenyl)Pd(L)(Cl). ACS Catalysis, 5(5), 3056-3066.
-
Montgomery, J., et al. (2013). Activation Mechanism of Nickel(0) N-Heterocyclic Carbene Catalysts Stabilized by Fumarate Ligands. Journal of the American Chemical Society, 135(42), 15882–15889.
-
Glorius, F., et al. (2020). N-Heterocyclic Carbene Complexes in C–H Activation Reactions. Chemical Reviews, 120(3), 1960-2026.
-
Macmillan Group. (n.d.). Deactivation Pathways in Transition Metal Catalysis.
-
Biju, A. T., et al. (2014). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry, 10, 1986-2005.
-
Bielawski, C. W., et al. (2019). IPr# Complexes: Highly-Hindered, Sterically-Bulky Cu(I) and Ag(I) N-Heterocyclic Carbenes: Synthesis, Characterization, and Reactivity. Organometallics, 38(21), 4209-4216.
-
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
-
Miyake, G. M., et al. (2020). Solvent Effects and Side Reactions in Organocatalyzed Atom Transfer Radical Polymerization for Enabling the Controlled Polymerization of Acrylates Catalyzed by Diaryl Dihydrophenazines. Macromolecules, 53(21), 9208-9219.
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Umicore. (n.d.). Pd(PEPPSI)(IPr).
-
Miyake, G. M., et al. (2020). Solvent Effects and Side Reactions in Organocatalyzed Atom Transfer Radical Polymerization for Enabling the Controlled Polymerization of Acrylates Catalyzed by Diaryl Dihydrophenazines. Request PDF - ResearchGate.
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Sigma-Aldrich. (n.d.). PEPPSI™ Catalysts Overview.
-
Wikipedia. (n.d.). PEPPSI.
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Kappe, C. O., et al. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 26(6), 1634-1657.
-
BOC Sciences. (n.d.). CAS 905459-27-0 PEPPSI-IPr catalyst.
-
Jessop, P. G., et al. (2017). Solvent Effects in Catalysis: Rational Improvements of Catalysts via Manipulation of Solvent Interactions. Request PDF - ResearchGate.
-
American Elements. (n.d.). PEPPSI-IPr Catalyst.
-
de Souza, A. L. F., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(1), 101-111.
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Technical Support Center: Optimizing Catalyst Loading for IPr-Pd Systems
Welcome to the technical support center for optimizing IPr-Pd catalyst systems. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst loading in cross-coupling reactions. Here, you will find practical, field-proven insights and troubleshooting advice in a direct question-and-answer format to help you achieve robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about catalyst loading and the general setup of IPr-Pd catalyzed reactions.
Q1: What is a typical starting catalyst loading for an IPr-Pd catalyzed cross-coupling reaction?
A1: For initial screening, a catalyst loading of 1-2 mol % is a common starting point for many cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[1][2] This concentration is often sufficient to obtain a good yield and allows for subsequent optimization to reduce catalyst consumption. For highly reactive substrates, loadings can be significantly lower, while challenging transformations may require higher initial loadings.[1][2]
Q2: How does the choice of IPr-Pd precatalyst affect the required loading?
A2: The choice of precatalyst is crucial as it influences the rate of activation to the active Pd(0) species.[3][4] Modern, well-defined precatalysts like PEPPSI™-IPr or those featuring indenyl ancillary ligands are often more efficient and may allow for lower catalyst loadings compared to generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂) and the IPr ligand separately.[4][5][6] This is because they can provide faster and more reliable activation to the catalytically active Pd(0) species.[4][6]
Q3: Can increasing the catalyst loading always solve a low yield problem?
A3: Not necessarily. While insufficient catalyst is a potential cause for low yield, simply increasing the loading may not address the root cause and can even be detrimental.[2] Higher catalyst concentrations can lead to an increase in side reactions, such as the formation of homocoupled products.[7] It can also complicate product purification by increasing residual palladium levels.[8][9] It is essential to first investigate other reaction parameters such as base, solvent, temperature, and reagent purity before resorting to higher catalyst loadings.[7][10][11]
Q4: What is the role of the ligand-to-metal ratio, and how should it be optimized?
A4: The ligand-to-metal ratio is a critical parameter that influences catalyst stability and activity. For many IPr-Pd systems, a 1:1 to 1.2:1 ligand-to-palladium ratio is often optimal when using precatalysts.[3] An excess of the ligand can sometimes stabilize the catalyst and prevent decomposition, but a large excess may inhibit the reaction by creating a less reactive, coordinatively saturated metal center.[3] Conversely, a substoichiometric amount of ligand can lead to catalyst deactivation through the formation of palladium black.[3]
Part 2: Troubleshooting Guide: Low Yield and Incomplete Conversion
This section provides a systematic approach to diagnosing and resolving common issues related to catalyst performance.
Issue 1: No or very low product formation.
Q: I've set up my reaction with an IPr-Pd catalyst, but I'm seeing no conversion to the desired product. What should I investigate first?
A: A complete lack of reactivity points to a fundamental issue with one of the core components of the catalytic cycle. Here is a systematic troubleshooting workflow:
Caption: Troubleshooting workflow for no product formation.
Step-by-Step Protocol for Diagnosing No Reactivity:
-
Verify Precatalyst Activation:
-
Observation: Many Pd(II) precatalysts undergo a color change upon reduction to the active Pd(0) species, often turning the solution dark brown or black.[12] A lack of this color change may indicate an activation problem.
-
Action: Ensure your base is competent and soluble enough to facilitate the reduction of the Pd(II) precatalyst.[6][13] The presence of water can sometimes aid in the activation of certain precatalysts.[4][14] Some systems may require a higher temperature for efficient activation.[15]
-
-
Check Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids are susceptible to protodeboronation, especially in the presence of water and certain bases.[7][16] This side reaction consumes the nucleophile and leads to low yields.
-
Protocol: To test for protodeboronation, run a control reaction without the electrophile. Monitor for the disappearance of the boronic acid and the formation of the corresponding arene. If this is an issue, consider using a more stable boronic ester (e.g., a pinacol ester) or a trifluoroborate salt.[7]
-
Base and Solvent Quality: Ensure the base is not old or hydrated, as this can affect its activity.[10] Solvents must be appropriately degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[11]
-
-
Evaluate Reaction Conditions:
-
Temperature: Some cross-coupling reactions, particularly those involving less reactive electrophiles like aryl chlorides, require elevated temperatures to facilitate the oxidative addition step.[7][17]
-
Degassing: A common failure point is inadequate degassing. Ensure your solvent and reaction headspace are thoroughly purged with an inert gas (e.g., argon or nitrogen) to prevent catalyst oxidation.[10]
-
Issue 2: Reaction stalls or gives incomplete conversion.
Q: My reaction starts but stops before the limiting reagent is fully consumed. What are the likely causes and how can I fix this?
A: Stalled reactions are often a sign of catalyst deactivation or inhibition over the course of the reaction.
Caption: Troubleshooting workflow for stalled reactions.
Diagnostic Checks and Solutions:
-
Catalyst Deactivation:
-
Observation: The formation of a black precipitate (palladium black) is a visual indicator of catalyst aggregation and deactivation.[18] This occurs when the active Pd(0) species loses its stabilizing ligand.
-
Solution:
-
Increase Ligand Ratio: A slight excess of the IPr ligand (e.g., 1.1 equivalents relative to Pd) can sometimes prevent decomposition.
-
Lower Temperature: High temperatures can accelerate catalyst decomposition pathways.[19] If possible, run the reaction at a lower temperature for a longer period.
-
Use a More Robust Precatalyst: Precatalysts designed for high stability may be necessary for prolonged reactions at high temperatures.[17]
-
-
-
Product or Substrate Inhibition:
-
Mechanism: Certain functional groups, particularly nitrogen-containing heterocycles like pyridines, can coordinate strongly to the palladium center, leading to catalyst inhibition.[7]
-
Diagnosis: If your substrate or product contains such a group, this is a likely cause. Kinetic studies, if feasible, would show a decrease in reaction rate as product concentration increases.
-
Solution: Employing a more sterically hindered IPr ligand, such as IPr*, can sometimes mitigate this issue by disfavoring the binding of the inhibiting species.[19]
-
-
Insufficient Initial Catalyst Loading:
-
Scenario: If the catalyst has a finite number of turnovers before it naturally deactivates under the reaction conditions, the initial loading may simply be too low to achieve full conversion.
-
Experimental Test: A common industrial practice is to add a second small portion of the catalyst to the stalled reaction. If the reaction restarts, it confirms that the issue was catalyst lifetime and not inhibition by a byproduct.
-
Optimization: If a second charge is effective, the next step is to optimize the initial loading to a level that achieves full conversion without the need for a second addition.
-
Part 3: Quantitative Data & Optimization Protocols
Optimizing Catalyst Loading: A Data-Driven Approach
The goal of optimization is to find the lowest catalyst loading that provides a high yield in a reasonable timeframe, maximizing the Turnover Number (TON) and Turnover Frequency (TOF).
Table 1: Effect of Catalyst Loading on a Model Suzuki-Miyaura Reaction
| Catalyst Loading (mol %) | Reaction Time (h) | Yield (%) | TON (approx.) | TOF (h⁻¹) (approx.) |
| 2.0 | 2 | 99 | 50 | 25 |
| 1.0 | 4 | 98 | 98 | 24.5 |
| 0.5 | 8 | 95 | 190 | 23.75 |
| 0.1 | 24 | 85 | 850 | 35.4 |
| 0.05 | 24 | 60 | 1200 | 50 |
This is illustrative data based on typical reaction profiles. Actual results will vary based on substrates and conditions.
Protocol 1: Systematic Catalyst Loading Screen
Objective: To determine the minimum catalyst loading required for a specific transformation.
Methodology:
-
Establish a Baseline: Run the reaction at a standard "high" loading (e.g., 1 mol %) to confirm the reaction proceeds to high conversion. This will be your positive control.
-
Serial Dilution: Set up a series of parallel reactions with decreasing catalyst loadings (e.g., 0.5, 0.2, 0.1, 0.05, 0.01 mol %).
-
Maintain Identical Conditions: Ensure all other parameters (substrate concentration, base equivalents, temperature, solvent volume, and stirring rate) are kept constant across all reactions.
-
Monitor Progress: Take aliquots from each reaction at set time points (e.g., 1, 2, 4, 8, 24 hours) and analyze by a quantitative method (e.g., LC-MS, GC-MS, or qNMR) to determine the percent conversion.
-
Data Analysis: Plot conversion versus time for each catalyst loading. Identify the lowest loading that achieves the desired conversion (e.g., >98%) within an acceptable timeframe.
Analytical Monitoring Techniques
Q: What techniques can I use to monitor the health of my catalyst during a reaction?
A: While online reaction monitoring can be complex, several techniques can provide insight into the state of the palladium catalyst.
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can be used to analyze the oxidation state of palladium on a catalyst sample that has been isolated from a reaction.[18] It can help determine if the active Pd(0) has been oxidized to inactive Pd(II).
-
In-situ Raman Spectroscopy: For certain systems, it is possible to monitor the reaction in real-time.[20] Changes in the spectra can indicate the formation of different palladium species or the consumption of reactants.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): While not an in-situ technique, taking samples from the reaction mixture and analyzing them for dissolved palladium can help understand catalyst leaching from a heterogeneous support or issues with solubility in homogeneous catalysis.[8][9]
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Macmillan, D. W. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
-
National Institutes of Health. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. [Link]
-
Nolan, S. P., et al. (2018). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. National Institutes of Health. [Link]
-
American Chemical Society. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
ResearchGate. (2021). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Massachusetts Institute of Technology. (2020). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
National Institutes of Health. (2018). Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. [Link]
-
American Chemical Society. (2023). Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures. ACS Omega. [Link]
-
National Institutes of Health. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
National Institutes of Health. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
ResearchGate. (2025). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Royal Society of Chemistry. (2021). Fiber-glass supported catalysis: real-time, high-resolution visualization of active palladium catalytic centers during the reduction of nitro compounds. [Link]
-
ResearchGate. (2025). Cross-Coupling Reactions: A Practical Guide. [Link]
-
PubMed. (2022). In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. [Link]
-
American Chemical Society. (2025). Evaluating Palladium 4d-to-2p X-ray Emission Spectroscopy for Characterizing Catalytically Relevant Species. [Link]
-
Goodreads. Cross-Coupling Reactions: A Practical Guide by Norio Miyaura. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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American Chemical Society. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
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Semantic Scholar. Cross-coupling reactions : a practical guide. [Link]
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American Chemical Society. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
National Institutes of Health. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]
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ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
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MDPI. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. [Link]
-
Royal Society of Chemistry. (2014). The use of the sterically demanding IPr* and related ligands in catalysis. [Link]
-
PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Link]
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SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. [Link]
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White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
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American Chemical Society. (2025). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics. [Link]
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- 20. In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Reactions Involving NHC Ligands
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-heterocyclic carbene (NHC) chemistry. As a Senior Application Scientist, I've designed this guide to address common challenges encountered in the lab. This resource is structured in a question-and-answer format to provide direct and actionable solutions to specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Catalyst and Ligand Handling
Question 1: My reaction is sluggish or fails to initiate. What are the likely causes related to my NHC precursor (imidazolium salt)?
Answer: A common pitfall lies in the incomplete generation of the active NHC from its salt precursor. This can stem from several factors:
-
Inadequate Base: The choice and stoichiometry of the base are critical. Strong bases are typically required to deprotonate the imidazolium salt.[1] Ensure you are using a suitable base (e.g., NaH, KHMDS, NaOtBu) and that it is fresh and of high purity. Impurities or partial decomposition of the base can significantly reduce its effectiveness.
-
Insufficient Deprotonation Time: Allow adequate time for the base to fully deprotonate the imidazolium salt before adding other reagents. This can be monitored by techniques like NMR spectroscopy if necessary.
-
Moisture Contamination: Imidazolium salts and the bases used for their deprotonation are often hygroscopic. Trace amounts of water can quench the base and prevent NHC formation.[2] Always use rigorously dried solvents and handle reagents under an inert atmosphere (e.g., argon or nitrogen).[3][4]
-
Solvent Choice: The polarity of the solvent can influence the efficiency of the deprotonation step. While a range of solvents can be used, ensure your chosen solvent is compatible with the base and does not interfere with the reaction.[5]
Protocol for Generating Free NHC from Imidazolium Salts:
-
Thoroughly dry all glassware in an oven (e.g., 140°C for 4 hours) and cool under a stream of inert gas.[4]
-
Add the imidazolium salt and a stir bar to the reaction flask.
-
Purge the flask with an inert gas for several minutes.
-
Add the appropriate amount of anhydrous, non-protic solvent via cannula or a dry syringe.
-
Slowly add the base (e.g., NaH as a mineral oil dispersion or a solution of KHMDS) at a suitable temperature (often 0°C or room temperature).
-
Stir the mixture for the recommended time (typically 30 minutes to a few hours) to ensure complete deprotonation before proceeding with the addition of other reactants.
Question 2: I suspect my NHC-metal complex is decomposing. What are the common decomposition pathways and how can I mitigate them?
Answer: While NHC-metal complexes are generally more stable than their phosphine counterparts, they are not inert and can undergo decomposition.[6][7] Key decomposition pathways include:
-
Reductive Elimination: This is a major deactivation pathway where the NHC ligand and another ligand are eliminated from the metal center, often forming an imidazolium salt and reducing the metal's oxidation state.[7] The steric bulk of the N-substituents on the NHC can influence the rate of reductive elimination.[1]
-
Ligand Dissociation: The NHC ligand can dissociate from the metal center, leading to the formation of catalytically inactive or less active species.[8] The strength of the metal-NHC bond is a key factor here.
-
C-H Activation of the NHC Ligand: Intramolecular C-H activation of the NHC backbone or its substituents can lead to catalyst deactivation.[9]
-
Oxidation: Some NHC-metal complexes can be sensitive to oxidation, especially those with electron-rich metal centers.[10]
Strategies to Enhance Catalyst Stability:
-
Ligand Design: Employing sterically bulky NHC ligands (e.g., IPr, IMes) can often suppress decomposition pathways like reductive elimination and ligand dissociation by creating a more crowded coordination sphere around the metal.[1][2][11]
-
Reaction Conditions:
-
Use of Pre-catalysts: Well-defined, air- and moisture-stable Pd(II)-NHC pre-catalysts can be a reliable alternative to generating the active catalyst in situ.[14]
Section 2: Reaction Optimization and Troubleshooting
Question 3: My cross-coupling reaction is giving low yields. How can I troubleshoot this?
Answer: Low yields in NHC-catalyzed cross-coupling reactions can be attributed to a number of factors. A systematic approach to troubleshooting is recommended.[15]
Troubleshooting Flowchart for Low Yields in Cross-Coupling Reactions:
Caption: Troubleshooting workflow for low yields.
Detailed Considerations:
-
Catalyst Precursor and Activation: If generating the catalyst in situ, ensure the metal precursor is of high quality. For pre-formed catalysts, check for potential degradation during storage. The activation of a pre-catalyst to the active catalytic species is a critical step.[1]
-
Substrate Purity: Impurities in your starting materials can poison the catalyst or lead to side reactions.[15]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome.[5] In some cases, even the addition of a small amount of a co-solvent can dramatically improve results.[16][17]
Question 4: I am observing significant side product formation. What are the common side reactions and how can I suppress them?
Answer: Side product formation often arises from competing reaction pathways or catalyst decomposition.
-
Homocoupling: This is a common side reaction, especially in Suzuki-Miyaura couplings. It can be minimized by the slow addition of the organometallic reagent or by optimizing the reaction temperature.
-
Protodeboronation (in Suzuki reactions): The presence of water or protic impurities can lead to the cleavage of the C-B bond in the boronic acid starting material. Rigorous drying of reagents and solvents is essential.
-
Decomposition of Starting Materials: Some substrates may be unstable under the reaction conditions (e.g., high temperatures, strong base). Consider milder conditions if substrate decomposition is suspected.
-
Reactions with the NHC Ligand: In some cases, the NHC ligand itself can react with substrates or reagents.[6] This is less common but should be considered if other possibilities have been ruled out.
Table 1: Common NHC Ligands and Their General Properties
| Ligand Acronym | N-Substituents | Steric Bulk (%Vbur) | σ-Donating Ability | Typical Applications |
| IMes | 2,4,6-Trimethylphenyl (Mesityl) | High | Strong | Cross-coupling, Metathesis |
| IPr | 2,6-Diisopropylphenyl | Very High | Strong | Challenging cross-couplings |
| ICy | Cyclohexyl | Medium | Strong | General cross-coupling |
| IAd | Adamantyl | High | Strong | Metathesis, Cross-coupling |
| SIMes | 2,4,6-Trimethylphenyl (Mesityl) | High | Stronger | Cross-coupling, Metathesis |
Note: Steric and electronic properties can be fine-tuned by modifying the N-substituents and the backbone of the NHC ligand.[1][11]
Section 3: Product Purification
Question 5: I am having difficulty purifying my product from the reaction mixture. What are some common challenges and solutions?
Answer: Purification can be challenging due to the presence of the metal catalyst, ligand-derived byproducts, and residual base.
-
Removal of Metal Residues:
-
Filtration: Passing the crude reaction mixture through a plug of silica gel, celite, or activated carbon can help remove a significant portion of the metal catalyst.
-
Scavengers: Various metal scavengers (e.g., thiol-functionalized silica) can be used to selectively bind and remove residual metal.
-
-
Removal of Imidazolium Salts: If the reaction generates imidazolium salt byproducts, these can often be removed by an aqueous workup, as they are typically water-soluble.
-
Chromatography Considerations:
-
Decomposition on Silica: Some products may be sensitive to the acidic nature of silica gel. In such cases, consider using neutral or basic alumina, or deactivating the silica gel with a base (e.g., triethylamine) before chromatography.
-
Streaking/Tailing: If your product is a polar compound, streaking or tailing on the chromatography column can be an issue. Using a more polar eluent system or adding a small amount of a modifier (e.g., methanol, acetic acid) can improve separation.
-
Experimental Protocol: General Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Quench the reaction carefully with an appropriate reagent (e.g., water, saturated ammonium chloride solution).
-
If a solid (e.g., residual base) is present, filter the mixture through a pad of celite, washing with the reaction solvent.
-
Perform an aqueous workup by partitioning the mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or brine.
-
Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography, recrystallization, or distillation as appropriate.
Visualizing the Troubleshooting Process
Caption: General troubleshooting decision tree.
This guide provides a starting point for troubleshooting common issues in reactions involving NHC ligands. Remember that each reaction is unique, and systematic optimization is key to success.
References
- Cruden, C. M. (2003). N-Heterocyclic carbene complexes in catalysis.
- OpenChemHub. (2024, January 10). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs) [Video]. YouTube.
- Praetorius, J. M., & Crudden, C. M. (2010). N-Heterocyclic Carbene Complexes: Decomposition Pathways. In N-Heterocyclic Carbenes in Synthesis (pp. 45-68). Wiley-VCH Verlag GmbH & Co. KGaA.
- TCI Chemicals. (n.d.). N-Heterocyclic Carbene (NHC)
- Yamamoto, Y., et al. (2020). Minimization of Amounts of Catalyst and Solvent in NHC-Catalyzed Benzoin Reactions of Solid Aldehydes: Mechanistic Consideration of Solid-to-Solid Conversion and Total Synthesis of Isodarparvinol B. ACS Omega, 5(17), 9856–9866.
- Diez-Gonzalez, S. (Ed.). (2016). N-Heterocyclic Carbenes: From Laboratory Curiosities to Efficient Synthetic Tools (2nd ed.). The Royal Society of Chemistry.
- Al-Masri, M., et al. (2021). Carbene dissociation from metal complexes.
- Debiais, M., et al. (2020). Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions. Organic & Biomolecular Chemistry, 18(44), 9036-9041.
- Yamamoto, Y., et al. (2020). Minimization of Amounts of Catalyst and Solvent in NHC-Catalyzed Benzoin Reactions of Solid Aldehydes: Mechanistic Consideration of Solid-to-Solid Conversion and Total Synthesis of Isodarparvinol B. ACS Omega, 5(17), 9856–9866.
- Sigma-Aldrich. (n.d.). N-Heterocyclic Carbene (NHC) Ligands.
- Biju, A. T., et al. (2011). Discovering New Reactions with N-Heterocyclic Carbene Catalysis. Israel Journal of Chemistry, 51(8-9), 984-998.
- Request PDF. (n.d.).
- Sigma-Aldrich. (n.d.). NHC Ligands & Complexes.
- Azofra, L. M., et al. (2019). Smart N-Heterocyclic Carbene Ligands in Catalysis. Chemical Reviews, 119(17), 10055-10113.
- ResearchGate. (n.d.).
- Cazin, C. S. J., et al. (2021). Continuous Flow Synthesis of Metal–NHC Complexes. Chemistry – A European Journal, 27(40), 10321-10326.
- Thomson, J. (2012, April 16). Novel synthesis of iron catalyst complexes via C-H activation of imidazolium salts.
- Cohen, D. T., et al. (2009). The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents.
- Wikipedia. (n.d.). Transition metal NHC complex.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Organ, M. G., et al. (2007). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein Journal of Organic Chemistry, 3, 22.
- Reddit. (2023, March 28). Procedure for air stable NHC synthesis?. r/OrganicChemistry.
- Ghavtadze, N., et al. (2019). N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. Molecules, 24(22), 4073.
- Cazin, C. S. J., et al. (2021). Continuous Flow Synthesis of Metal–NHC Complexes. Chemistry – A European Journal, 27(40), 10321-10326.
- Azofra, L. M., et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega, 2(4), 1432-1441.
- Oriental Journal of Chemistry. (n.d.).
- Diez-Gonzalez, S. (Ed.). (2016). N-Heterocyclic Carbenes: From Laboratory Curiosities to Efficient Synthetic Tools (2nd ed.). The Royal Society of Chemistry.
- University of Pittsburgh. (n.d.). N-Heterocyclic Carbenes (NHCs).
- Organ, M. G. (2024). The Highly Reactive Air- and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions. Accounts of Chemical Research.
- Coe, C. (2024). Synthesis of Two Novel bis-Imidazolium Bromide Salts as NHC Precursors.
- Chalmers University of Technology. (n.d.). N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach.
- Gothenburg University Publications. (n.d.).
- Hahn, F. E., & Jahnke, M. C. (2008). Beyond Conventional N-Heterocyclic Carbenes: Abnormal, Remote, and Other Classes of NHC Ligands with Reduced Heteroatom Stabilization. Chemical Reviews, 108(8), 3363-3407.
- Maj, A. M., & Tyszka-Gumkowska, A. (2018). N-Heterocyclic Carbene Catalysis under Oxidizing Conditions.
- Marion, N., & Nolan, S. P. (2008). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 108(8), 3326-3362.
- Mandal, S. K., & Bertrand, G. (2020). Stable abnormal N-heterocyclic carbenes and their applications. Chemical Society Reviews, 49(4), 1045-1077.
- Cazin, C. S. J. (2021). Use of N-Heterocyclic Carbene Compounds (NHCs) Under Sustainable Conditions—An Update.
- Fisher Scientific. (n.d.).
- Swayam Prabha. (2025, October 1). N-Heterocyclic carbene (NHC) complex: Bonding and General synthetic protocol [Video]. YouTube.
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.
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- 14. [Pd(NHC)(μ-Cl)Cl]2: The Highly Reactive Air- and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Effect of Solvent on IPr-Catalyzed Reaction Efficiency
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing IPr-based (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) catalysts in their synthetic endeavors. IPr and its derivatives are among the most powerful N-heterocyclic carbene (NHC) ligands, prized for their ability to stabilize metal centers and promote high catalytic activity.[1][2] However, unlocking their full potential is critically dependent on a factor that is often underestimated: the choice of solvent.
The solvent is not merely an inert medium for dissolving reagents; it is an active participant in the catalytic cycle. It influences catalyst solubility, stability, and speciation, and can dramatically alter reaction rates and selectivity by stabilizing or destabilizing key intermediates and transition states.[3][4][5] This guide provides in-depth, field-proven insights into navigating the complexities of solvent effects in your IPr-catalyzed reactions, presented in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My IPr-catalyzed reaction is sluggish or failing. What are the first solvent-related parameters I should check?
A1: When troubleshooting a problematic IPr-catalyzed reaction, always start with the fundamentals of your solvent system:
-
Purity and Anhydrous Conditions: Ensure your solvent is rigorously dry and deoxygenated. Water and oxygen can be potent inhibitors, leading to catalyst decomposition or the formation of off-cycle, inactive species.[6] Commercially available anhydrous solvents are a good starting point, but for highly sensitive reactions, distillation from an appropriate drying agent is recommended.
-
Solubility of All Components: Confirm that your catalyst, substrate, and any additives are fully soluble in the chosen solvent at the reaction temperature. Poor solubility is a common cause of low conversion, as the reaction can only occur in the solution phase. If you observe a heterogeneous mixture where one was not expected, a change of solvent is warranted.[5]
-
Solvent Polarity: The polarity of the solvent can profoundly impact reaction kinetics.[7][8] Reactions that proceed through charged intermediates or transition states are often accelerated in more polar solvents, which can offer better stabilization.[3][9] Conversely, for reactions with less charge separation in the transition state, a nonpolar solvent may be superior.[7] If your reaction is slow, consider screening solvents with different dielectric constants.
Q2: How do I choose between a coordinating and a non-coordinating solvent?
A2: This is a critical decision that directly impacts the active catalytic species.
-
Non-coordinating solvents (e.g., toluene, hexane, benzene, dichloromethane) are often the first choice. They are less likely to compete with the substrate for binding to the metal center, leaving the catalytic site more accessible. This can be particularly important in reactions where substrate association is the rate-limiting step.[10][11][12]
-
Coordinating solvents (e.g., THF, 1,4-dioxane, acetonitrile, DMF) can play a more complex role. In some cases, a weakly coordinating solvent can stabilize the active catalyst, preventing decomposition and leading to higher overall turnover.[5] However, strong coordination can also inhibit catalysis by occupying the open coordination site needed for the substrate to bind, effectively poisoning the catalyst.[10][11][12] For instance, a switch from THF to the less coordinating dichloroethane has been shown to improve reactivity in certain gold-catalyzed reactions using IPr-type ligands.[1] The choice is a delicate balance; if a reaction fails in a non-coordinating solvent, trying a weakly coordinating one like THF or dioxane is a logical next step.
Q3: Can the solvent influence the selectivity (chemo-, regio-, or enantioselectivity) of my reaction?
A3: Absolutely. The solvent can dramatically alter the energy landscape of competing reaction pathways, thereby controlling selectivity.
-
Chemoselectivity: In substrates with multiple reactive sites, the solvent can dictate which site reacts. For example, in palladium-catalyzed cross-couplings of chloroaryl triflates, polar solvents can favor reaction at the triflate group, while nonpolar solvents favor reaction at the chloride.[3][10][11][12][13] This is often due to the solvent's ability to stabilize different transition states or even promote different active catalytic species.[3][10]
-
Enantioselectivity: In asymmetric catalysis, the solvent can influence the conformation of the chiral catalyst-substrate complex. This interaction can alter the facial selectivity of a substrate's approach to the catalytic center, thereby impacting the enantiomeric excess (ee) of the product.
Troubleshooting Guide: Common Issues & Solutions
| Problem Encountered | Probable Solvent-Related Cause | Recommended Troubleshooting Steps |
| Low or No Conversion | 1. Poor Solubility: Catalyst or substrate is not fully dissolved. 2. Catalyst Decomposition: The solvent is not adequately stabilizing the active species, or contains impurities (water, air). 3. Incorrect Polarity: The solvent is destabilizing a key transition state.[7][8] | 1. Change to a solvent with better solubilizing properties for all components. 2. Ensure the solvent is rigorously dried and degassed. Consider a more coordinating solvent (e.g., THF) to potentially stabilize the catalyst. 3. Perform a solvent screen including polar aprotic (e.g., DMF, MeCN), polar protic (e.g., isopropanol, use with caution), and non-polar (e.g., Toluene, Hexane) options.[14] |
| Catalyst Turns Black (Decomposition) | 1. Presence of Oxidants: Dissolved oxygen in the solvent. 2. Thermal Instability: The catalyst is not stable at the reaction temperature in that specific solvent. 3. Protic Impurities: Trace water or alcohols can lead to catalyst degradation pathways.[15] | 1. Improve degassing procedures (e.g., freeze-pump-thaw cycles). 2. Run the reaction at a lower temperature or switch to a solvent that allows for lower reaction temperatures (e.g., lower boiling point solvent if refluxing). 3. Use a freshly distilled, anhydrous solvent. |
| Inconsistent Results / Poor Reproducibility | 1. Variable Solvent Quality: Using different grades or batches of solvent with varying impurity profiles (especially water content). 2. Solvent from a "Sure-Seal" bottle that has been used multiple times. | 1. Standardize the solvent source and purification/drying method for all experiments.[6] 2. For sensitive reactions, use solvent from a freshly opened bottle or distill it immediately before use. |
| Low Product Selectivity | 1. Solvent-Induced Pathway Switching: The solvent favors a transition state leading to an undesired side product. 2. Solvent Coordination Effect: The solvent's coordination strength is altering the geometry of the catalyst, affecting selectivity.[10][11][12] | 1. Screen a diverse set of solvents. Computational studies suggest that even subtle changes in solvent can invert selectivity.[10][11][12] 2. Compare a strongly coordinating solvent (MeCN), a weakly coordinating one (THF), and a non-coordinating one (Toluene) to probe this effect. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting solvent-related issues in IPr-catalyzed reactions.
Caption: A flowchart for systematic troubleshooting of solvent effects.
Experimental Protocols
Protocol 1: Small-Scale Parallel Solvent Screening
Objective: To efficiently identify a promising solvent for an IPr-catalyzed reaction.
Methodology:
-
Preparation: In an inert atmosphere glovebox, array a set of reaction vials (e.g., 2 mL HPLC vials with stir bars).
-
Stock Solutions: Prepare stock solutions of your substrate and IPr-metal pre-catalyst in a high-boiling point, non-coordinating solvent where they are highly soluble (e.g., toluene or 1,4-dioxane). This minimizes variability from weighing small amounts.
-
Solvent Dispensing: To each vial, add the desired reaction solvent (e.g., 0.5 mL). Choose a diverse set:
-
Non-polar: Toluene, Hexane
-
Chlorinated: Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
-
Ethers (Weakly Coordinating): Tetrahydrofuran (THF), 1,4-Dioxane
-
Polar Aprotic (Coordinating): Acetonitrile (MeCN), Dimethylformamide (DMF)
-
-
Reagent Addition: Add the substrate and catalyst stock solutions to each vial via syringe. If a base or other reagent is required, add it subsequently.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a temperature-controlled heating block with stirring.
-
Analysis: After a set time (e.g., 2, 8, 24 hours), take a small aliquot from each vial, quench appropriately, and analyze by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR with an internal standard) to determine conversion and selectivity.
Visualizing Solvent-Catalyst Interactions
The solvent can interact with the catalyst at multiple points in a typical cross-coupling cycle, influencing key steps like oxidative addition and reductive elimination.
Sources
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- 3. researchgate.net [researchgate.net]
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- 10. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 15. Engineering intraporous solvent environments: effects of aqueous-organic solvent mixtures on competition between zeolite-catalyzed epoxidation and H2O2 decomposition pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)
Welcome to the technical support guide for the purification of crude 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr), a widely utilized N-heterocyclic carbene (NHC) in organometallic chemistry and catalysis.[1] This document provides practical, field-proven insights into common challenges encountered during the purification of IPr, presented in a troubleshooting and FAQ format. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to efficiently obtain high-purity IPr for their demanding applications.
Frequently Asked Questions (FAQs)
Q1: My crude IPr appears as a discolored (e.g., brown, yellow) solid instead of the expected white powder. What are the likely causes and how can I resolve this?
A1: Discoloration in crude IPr is a common issue and typically points to the presence of impurities. The primary causes include:
-
Residual Impurities from the Precursor: The purity of the final IPr carbene is highly dependent on the quality of its imidazolium salt precursor, IPr·HCl. Syntheses of IPr·HCl can generate dark-brown impurities that are challenging to remove.[2] It is crucial to start with high-purity IPr·HCl. If you are synthesizing the precursor in-house, consider adopting an improved protocol that yields a clean product requiring minimal to no further purification.[2]
-
Decomposition: Although IPr is a stable carbene, it can be sensitive to air and moisture over time, especially at elevated temperatures. Exposure to atmospheric conditions during the deprotonation or work-up can lead to the formation of colored degradation products.
-
Solvent Impurities: The use of technical grade solvents without proper purification can introduce impurities that react with the highly nucleophilic carbene.
Solution: To obtain a colorless product, it is recommended to dissolve the crude IPr in a minimal amount of a non-polar, anhydrous solvent like toluene or hexane, and then filter the solution through a short plug of Celite or silica gel.[3] This procedure is effective for removing baseline impurities and colored byproducts.[3] All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) with dry, oxygen-free solvents.[4]
Q2: After purification, my IPr sample shows low catalytic activity. What could be the problem?
A2: Reduced catalytic activity is often linked to the purity of the NHC ligand. Potential reasons include:
-
Incomplete Deprotonation: The presence of unreacted IPr·HCl in your final product can interfere with catalytic reactions. The imidazolium salt is not catalytically active in the same way as the free carbene.
-
Oxidation: Trace amounts of oxygen can lead to the formation of the corresponding urea derivative, which is catalytically inactive.
-
Coordination to Impurity Metals: If your glassware or solvents are contaminated with trace metals, the highly coordinating IPr can be sequestered, reducing the amount available for your desired catalytic transformation.
Solution: Ensure complete deprotonation of the IPr·HCl by using a slight excess of a strong, non-nucleophilic base like sodium hydride (NaH) with potassium tert-butoxide (KOtBu) as a co-catalyst.[4] Rigorous exclusion of air and moisture throughout the synthesis and purification is paramount. Using high-purity, freshly distilled solvents is also critical.[5]
Q3: What is the recommended method for purifying crude IPr on a multi-gram scale?
A3: For larger quantities of crude IPr, purification by extraction and filtration is a robust and scalable method. A detailed protocol is provided in the "Experimental Protocols" section below. This method involves extracting the carbene into a hot, non-polar solvent like hexanes, followed by filtration through Celite to remove insoluble impurities and any excess base.[4] Subsequent removal of the solvent under vacuum yields the purified IPr. For certain applications requiring exceptionally high purity, sublimation can be considered, although it may be less practical for very large scales.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified IPr | 1. Incomplete deprotonation of IPr·HCl. 2. Loss of product during filtration or transfers. 3. Use of a solvent with poor solubility for IPr. | 1. Ensure sufficient base is used and allow for adequate reaction time. Consider gentle heating to drive the reaction to completion.[4] 2. Perform transfers carefully under an inert atmosphere. Wash all glassware with fresh solvent to recover any adhered product. 3. IPr is soluble in THF, hexane, toluene, and ether.[4] Use hot hexanes for efficient extraction. |
| Product is an oil or waxy solid, not a crystalline powder | 1. Residual solvent. 2. Presence of greasy impurities. | 1. Dry the product under high vacuum for an extended period. Gentle heating can aid in solvent removal, but be cautious of potential decomposition. 2. Triturate the crude product with a cold, non-polar solvent like pentane to induce crystallization and wash away soluble impurities. |
| Inconsistent results between batches | 1. Variability in the quality of the IPr·HCl precursor. 2. Inconsistent reaction conditions (temperature, time, atmosphere). 3. Differences in solvent purity. | 1. Source high-purity IPr·HCl or standardize your in-house synthesis and purification protocol for the precursor.[2] 2. Carefully control all reaction parameters. Maintain a strict inert atmosphere. 3. Use freshly purified solvents from a solvent purification system or distill them from appropriate drying agents before use.[5] |
Experimental Protocols
Protocol 1: Purification of IPr by Extraction and Filtration
This protocol is adapted from established literature procedures and is suitable for purifying IPr generated from the deprotonation of IPr·HCl.[4]
Materials:
-
Crude IPr
-
Anhydrous hexanes
-
Celite
-
Schlenk flask and other appropriate glassware
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
Under an inert atmosphere, add the crude IPr to a Schlenk flask.
-
Add anhydrous hexanes and heat the mixture to reflux with stirring.
-
While hot, filter the solution through a pad of Celite to remove any insoluble materials.
-
Wash the Celite pad with hot, anhydrous hexanes to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under vacuum to yield IPr as a white solid.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process and workflow for the purification of crude IPr.
Caption: Workflow for the purification of crude IPr.
References
-
Herrmann, W. A., et al. (2006). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein Journal of Organic Chemistry, 2, 15. [Link]
-
Berthon-Gelloz, G., et al. (2010). IPr* an easily accessible highly hindered N-heterocyclic carbene. Chemical Communications, 46(30), 5554-5556. [Link]
-
Gellrich, U., et al. (2012). Synthesis of an extremely sterically shielding N-heterocyclic carbene ligand. Arkivoc, 2012(5), 225-241. [Link]
-
Gagnon, A., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2515–2527. [Link]
-
Gagnon, A., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2515–2527. [Link]
-
Mondal, S., et al. (2019). N-Heterocyclic Carbene Catalyzed Umpolung of Styrenes: Mechanistic Elucidation and Selective Tail-to-Tail Dimerization. Organic Letters, 21(15), 5894–5898. [Link]
-
Kelly, R. A., et al. (2016). 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Filimon, A. C., et al. (2015). Synthesis and crystal structure of gold(I). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1324–1327. [Link]
-
Quora. (2022). What are some common impurities found in crude oil and how can they be removed? Quora. [Link]
-
Zhao, Q., et al. (2021). IPr# – highly hindered, broadly applicable N-heterocyclic carbenes. Chemical Science, 12(30), 10111–10119. [Link]
-
Meng, G., et al. (2021). IPr**(4-Bp) Highly Hindered, Ring Extended N-Heterocyclic Carbenes. Organic Letters, 23(16), 6344–6349. [Link]
-
The presence of impurities in the crude oil. (n.d.). Course Hero. [Link]
-
Quora. (2018). What are the main impurities in crude oil? What are its common refining methods? Quora. [Link]
-
Wikipedia. (2023). Persistent carbene. Wikipedia. [Link]
-
Zhao, Q., et al. (2021). IPr# Complexes—Highly-Hindered, Sterically-Bulky Cu(I) and Ag(I) N-Heterocyclic Carbenes: Synthesis, Characterization, and Reactivity. Organometallics, 40(15), 2419–2427. [Link]
-
Zhao, Q., et al. (2021). IPr# - Highly Hindered, Broadly Applicable N-Heterocyclic Carbenes. ResearchGate. [Link]
-
Zhao, Q., et al. (2021). IPr# Complexes Highly-Hindered, Sterically-Bulky Cu(I) and Ag(I) N-Heterocyclic Carbenes: Synthesis, Characterization, and Reactivity. Organometallics, 40(15), 2419–2427. [Link]
-
Zhao, Q., et al. (2021). IPr# – highly hindered, broadly applicable N-heterocyclic carbenes. RSC Publishing. [Link]
-
Flanigan, D. M., et al. (2015). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 115(17), 9307–9387. [Link]
-
International Science Community Association. (2021). N-Heterocyclic Carbene (NHC) - Catalyzed transformations for the synthesis of heterocycles requirements. International Science Community Association. [Link]
-
Hevia, E., et al. (2020). Molecular Manipulations of a utility IPr Nitrogen-Heterocyclic Carbene by Sodium Magnesiate Complexes and Transmetallation Chemistry with Gold Complexes. Chemistry – A European Journal, 26(50), 11435-11444. [Link]
-
Pielech-Przybylska, K., et al. (2014). Microbial Purification of Postfermentation Medium after 1,3-PD Production from Raw Glycerol. BioMed Research International, 2014, 859379. [Link]
- Google Patents. (2002). US6353118B1 - Dewatering and purification of crude pyrrolidine.
-
MDPI. (2022). Improvement of the Crude Glycerol Purification Process Derived from Biodiesel Production Waste Sources through Computational Modeling. MDPI. [Link]
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- 3. Synthesis and crystal structure of [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](isocyanato-κN)gold(I) - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: IPr-Palladium Precatalyst Activation
Welcome to the technical support center for IPr-palladium precatalyst activation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during cross-coupling reactions. The information herein is synthesized from leading academic literature and field-proven insights to ensure scientific integrity and practical applicability.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the activation of IPr-palladium precatalysts, providing explanations grounded in mechanistic principles.
Q1: What is the fundamental goal of "activating" an IPr-palladium precatalyst?
A1: The primary goal of activation is the efficient and clean reduction of the stable, air-tolerant Palladium(II) precatalyst to the highly reactive, catalytically active Palladium(0) species, specifically the monoligated LPd(0) complex (where L = IPr).[1][2][3] This Pd(0) species is the workhorse of the catalytic cycle, initiating the crucial oxidative addition step with your aryl halide or pseudohalide.[4] Inefficient activation leads to sluggish or failed reactions.
Q2: Why are there so many different types of IPr-Pd precatalysts (e.g., PEPPSI, allyl, palladacycles)?
A2: The diversity of precatalysts stems from the need to control the generation of the active Pd(0) species under various reaction conditions and with a wide range of substrates.[3] Each precatalyst "scaffold" offers a different activation mechanism and stability profile.[1][3] For instance, PEPPSI™-IPr utilizes a labile pyridine ligand for stabilization, while allyl-based precatalysts undergo reductive elimination of the allyl group.[5][6][7] This variety allows chemists to select a precatalyst best suited for the specific demands of their cross-coupling reaction, such as temperature constraints or base sensitivity.
Q3: What is the role of the base in the activation process? Is it just for the main reaction?
A3: The base plays a dual role. While it is essential for the primary cross-coupling reaction (e.g., in Suzuki-Miyaura or Buchwald-Hartwig couplings), it is also often a critical component in the activation of the Pd(II) precatalyst.[4][8] For many precatalysts, the base facilitates the reductive elimination step that generates Pd(0).[3] For example, in palladacycle-based precatalysts, the base is required for deprotonation, which initiates the formation of the active catalyst. The choice and strength of the base can significantly impact the rate and efficiency of precatalyst activation.[4]
Q4: My reaction solvent is protic (e.g., an alcohol). How does this affect precatalyst activation?
A4: Protic solvents, particularly alcohols, can play a direct role in the reduction of Pd(II) to Pd(0), especially for allyl-type precatalysts.[6][7] This often occurs via a "solvent-assisted pathway" where the alcohol coordinates to the palladium center, is deprotonated by a base, and then transfers a hydride to the allyl ligand, facilitating its elimination.[7][9] This can be a highly efficient activation pathway, and in some cases, the use of a protic co-solvent can accelerate catalyst activation.[10]
Q5: I've heard about "ultra-reactive" Pd(0) species with PEPPSI-IPr. What does this mean?
A5: Studies on PEPPSI-IPr have suggested the formation of two distinct Pd(0) species during the catalytic cycle.[11][12][13] After the initial activation, reductive elimination can produce a highly reactive, or "ultra-reactive," Pd(0) species.[12][13][14] This species is so reactive that its subsequent reactions can be diffusion-controlled, meaning it reacts with the substrate almost as fast as it encounters it in solution.[11][13] This phenomenon can lead to unusual reactivity patterns, such as exhaustive polysubstitution on polyhalogenated arenes.[11][13]
Troubleshooting Guide: Common Issues in IPr-Pd Precatalyst Activation
This guide provides a structured approach to diagnosing and solving common problems encountered during experiments.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Conversion | 1. Inefficient Precatalyst Activation: The Pd(II) to Pd(0) reduction is sluggish or incomplete.[15] 2. Catalyst Decomposition: The active Pd(0) species is unstable under the reaction conditions, leading to the formation of palladium black. 3. Inhibited Catalyst: Byproducts or impurities in the reaction mixture are poisoning the catalyst. | 1. Review Activation Conditions: Ensure the base and temperature are appropriate for your chosen precatalyst. For some systems, a stronger base or higher temperature may be needed to initiate activation.[4] For allyl-based systems, consider adding a protic co-solvent like isopropanol to facilitate the solvent-assisted activation pathway.[6][7] 2. Use a More Robust Precatalyst: Newer generation precatalysts, such as those based on the (η³-1-tBu-indenyl) scaffold, are designed for rapid activation and can be more resistant to decomposition pathways.[10] 3. Ensure Inert Atmosphere: The active Pd(0) species is extremely sensitive to oxygen.[5] Ensure proper degassing of solvents and maintenance of an inert (Nitrogen or Argon) atmosphere.[15] |
| Reaction Stalls After Initial Conversion | 1. Formation of Inactive Pd(I) Dimers: A common issue with allyl-based precatalysts, where the active Pd(0) species comproportionates with unreacted Pd(II) precatalyst to form stable, off-cycle Pd(I) dimers.[16] 2. Ligand Degradation: The IPr ligand may be degrading under harsh reaction conditions. | 1. Use Precatalysts with Bulky Ligands: Sterically demanding ligands like IPr* or the use of precatalysts with bulkier scaffolds (e.g., cinnamyl or indenyl instead of a simple allyl) can disfavor the formation of these dimers.[7][16][17] 2. Lower Reaction Temperature: If possible, reducing the reaction temperature can minimize ligand degradation. 3. Ensure High Purity of Reagents: Impurities can sometimes accelerate catalyst deactivation pathways. |
| Inconsistent Results/Poor Reproducibility | 1. Variability in Reagent Quality: Moisture or oxygen contamination in solvents, bases, or starting materials can inconsistently affect activation.[15] 2. Incomplete Dissolution of Precatalyst: If the precatalyst does not fully dissolve before the reaction begins, the effective catalyst concentration will be lower and variable. | 1. Standardize Reagent Handling: Use freshly dried and degassed solvents. Handle air- and moisture-sensitive reagents under an inert atmosphere.[15] 2. Ensure Homogeneous Solution: Choose a solvent system in which the precatalyst is fully soluble. Gentle warming or sonication (under inert atmosphere) may aid dissolution before adding other reagents. |
Activation Pathways & Methodologies
Understanding the specific activation mechanism of your chosen precatalyst is key to successful and reproducible cross-coupling reactions. Below are diagrams and protocols for common IPr-palladium precatalyst families.
Activation of (IPr)Pd(allyl)Cl Type Precatalysts
These precatalysts are widely used and can be activated through several pathways, primarily depending on the reaction conditions.
Caption: Activation pathways for (IPr)Pd(allyl)Cl precatalysts.
Detailed Protocol for Solvent-Assisted Activation (Suzuki-Miyaura Example):
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Add the (IPr)Pd(allyl)Cl precatalyst (e.g., 1-2 mol%).
-
Add a mixture of a non-protic solvent (e.g., toluene or THF, 0.5 M) and a protic co-solvent (e.g., isopropanol, 10-20% v/v). The alcohol facilitates the reduction of the Pd(II) center.[6][18]
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or GC/LC-MS.
Activation of PEPPSI™-IPr Precatalysts
PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) complexes are known for their high stability and ease of use. Activation involves the displacement of the pyridine ligand and subsequent reduction.
Caption: General activation scheme for PEPPSI™-IPr.
Detailed Protocol for Activation in a Negishi Coupling:
-
In a glovebox or under a strictly inert atmosphere, charge a reaction vial with PEPPSI™-IPr (1-2 mol%).[5]
-
Add the aryl halide (1.0 mmol).
-
Add an anhydrous, degassed solvent such as THF or DME.
-
Add the organozinc reagent (e.g., 1.2 mmol of a 0.5 M solution in THF). The organometallic reagent serves as the reductant to generate the active Pd(0) species.[5]
-
Stir the reaction at room temperature or with gentle heating as required. The formation of the active catalyst is often indicated by a color change.[5]
-
Monitor the reaction progress by an appropriate analytical method.
References
-
O'Brien, C. J., et al. (2011). Two Flavors of PEPPSI-IPr: Activation and Diffusion Control in a Single NHC-Ligated Pd Catalyst?. Organic Letters. Available at: [Link]
-
Valente, C., et al. (2011). Two flavors of PEPPSI-IPr: activation and diffusion control in a single NHC-ligated Pd catalyst?. PubMed. Available at: [Link]
-
O'Brien, C. J., et al. (2011). Two Flavors of PEPPSI-IPr: Activation and Diffusion Control in a Single NHC-Ligated Pd Catalyst?. Organic Letters - ACS Publications. Available at: [Link]
-
Shaughnessy, K. H. (2019). Development of Palladium Precatalysts that Efficiently Generate LPd(0) Active Species. Israel Journal of Chemistry. Available at: [Link]
-
DeAngelis, A. J., et al. (2015). Generating Active “L-Pd(0)” via Neutral or Cationic π-Allylpalladium Complexes Featuring Biaryl/Bipyrazolylphosphines: Synthetic, Mechanistic, and Structure–Activity Studies in Challenging Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Shaughnessy, K. H. (2019). Development of Palladium Precatalysts that Efficiently Generate LPd(0) Active Species. ResearchGate. Available at: [Link]
-
Cazin, C. S. J. (2014). The use of the sterically demanding IPr* and related ligands in catalysis. RSC Publishing. Available at: [Link]
-
Dennis, J. M., et al. (2020). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. PMC - NIH. Available at: [Link]
-
Melvin, P. R., et al. (2015). Understanding Precatalyst Activation in Cross-Coupling Reactions: Alcohol Facilitated Reduction from Pd(II) to Pd(0) in Precatalysts of the Type (η3-allyl)Pd(L)(Cl) and (η3-indenyl)Pd(L)(Cl). ACS Catalysis - ACS Publications. Available at: [Link]
-
O'Brien, C. J., et al. (2011). Two flavors of PEPPSI-IPr: Activation and diffusion control in a single NHC-ligated Pd catalyst?. ResearchGate. Available at: [Link]
-
Grote, A. L., et al. (2021). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PMC - NIH. Available at: [Link]
-
Kinzel, T., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC - NIH. Available at: [Link]
-
Liu, W-B., et al. (2017). Direct Allylic C–H Bond Activation To Synthesize [Pd(η3-cin)(IPr)Cl] Complex: Application in the Allylation of Oxindoles. ACS Catalysis - ACS Publications. Available at: [Link]
-
Hruszkewycz, D. P., et al. (2014). Insight into the Efficiency of Cinnamyl-Supported Precatalysts for the Suzuki–Miyaura Reaction: Observation of Pd(I) Dimers with Bridging Allyl Ligands During Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Melvin, P. R., et al. (2015). Understanding Precatalyst Activation in Cross-Coupling Reactions: Alcohol Facilitated Reduction from Pd(II) to Pd(0) in Precatalysts of the Type (η3-allyl)Pd(L)(Cl) and (η3-indenyl)Pd(L)(Cl). ResearchGate. Available at: [Link]
-
Jazzar, R., et al. (2025). The influential IPr : 25 years after its discovery. Chemical Science (RSC Publishing). Available at: [Link]
-
Various Authors. (2023). Initiation of Palladium Precatalysts: Efficiency and Product Selectivity as a Function of Ligand, Substrate, and Reaction Conditions. ResearchGate. Available at: [Link]
-
Ellsworth, B. A., et al. (2019). Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. PMC - NIH. Available at: [Link]
-
Ferretti, F., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Fors, B. P., et al. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
Grote, A. L., et al. (2021). The three main pathways of precatalyst activation proposed for... ResearchGate. Available at: [Link]
-
Nolan, S. P. (Ed.). (2017). CHAPTER 9: NHC–Palladium Complexes in Catalysis. N-Heterocyclic Carbenes in Catalysis. Available at: [Link]
-
Fors, B. P., et al. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. DSpace@MIT. Available at: [Link]
-
Various Authors. (2008). Synthesis, Structure, and Reductive Elimination Reactions of the First (σ-Aryl)palladium Complex Stabilized by IPr N-Heterocyclic Carbene†. ResearchGate. Available at: [Link]
-
Reichert, E. C. (2019). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]
-
Various Authors. (2020). Capturing the Hybrid Palladium(I)-Radical Pair in Sterically Encumbered Xantphos-Palladium Compounds. ChemRxiv. Available at: [Link]
-
Gobbo, A. (2021). Pd(II)–NHC complexes for cross-coupling reactions. DSCM - UNIPI. Available at: [Link]
-
Dennis, J. M., et al. (2020). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics - ACS Publications. Available at: [Link]
-
Fors, B. P., et al. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides. PMC - NIH. Available at: [Link]
-
Colacot, T. J., et al. (2012). Air-Stable Pd(R-allyl)LCl (L= Q-Phos, P(t-Bu)3, etc.) Systems for C–C/N Couplings: Insight into the Structure–Activity Relationship and Catalyst Activation Pathway. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Buchwald, S. L., et al. (2014). Buchwald Ligands and Precatalysts Table of Contents. CiteSeerX. Available at: [Link]
-
Various Authors. (2022). Activation/deactivation pathway during Pd(allyl)(NHC)Cl pre-catalyst... ResearchGate. Available at: [Link]
-
Various Authors. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development - ACS Publications. Available at: [Link]
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- 3. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. sigmaaldrich.com [sigmaaldrich.com]
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- 12. Two flavors of PEPPSI-IPr: activation and diffusion control in a single NHC-ligated Pd catalyst? - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Navigating Steric Challenges in Catalysis: A Technical Support Center for IPr Ligands
Welcome to the technical support center for managing steric hindrance in reactions utilizing IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and related N-heterocyclic carbene (NHC) ligands. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming common challenges encountered during synthesis. Here, we move beyond simple protocols to explain the underlying principles governing the performance of these powerful yet sterically demanding ligands.
Understanding the Double-Edged Sword: The Steric Profile of IPr Ligands
IPr ligands are a cornerstone of modern catalysis due to their strong σ-donating properties and significant steric bulk. This steric shielding is often advantageous, promoting the formation of monoligated, highly active catalytic species and preventing catalyst decomposition.[1][2] However, this same bulk can become a liability, impeding the approach of sterically congested substrates or hindering the final product-forming reductive elimination step.[3] This guide will help you diagnose and resolve these steric-related issues.
Frequently Asked Questions (FAQs)
Q1: My reaction with an IPr-ligated catalyst is sluggish or fails completely with a bulky substrate. How do I confirm if steric hindrance is the primary issue?
A1: Diagnosing steric hindrance involves a combination of experimental observation and logical deduction. Here are key indicators:
-
Substrate Scope Limitations: If your reaction works well with smaller substrates but fails or gives low yields with bulkier analogues, steric clash is a likely culprit.
-
Comparison with Less Bulky Ligands: Run a control experiment with a less sterically demanding NHC ligand (e.g., IMes or a smaller IPr analogue). If the reaction proceeds, it strongly suggests the IPr ligand is too large.
-
Stalled Catalytic Cycle: Analysis of the reaction mixture by techniques like LC-MS or GC-MS might reveal the accumulation of an intermediate, suggesting a specific step in the catalytic cycle is being inhibited. For example, the presence of the oxidative addition product without formation of the final coupled product could indicate a sterically hindered reductive elimination.
Q2: What are the key structural features of IPr ligands that contribute to their steric bulk?
A2: The steric hindrance of IPr ligands is primarily dictated by the two diisopropylphenyl groups attached to the nitrogen atoms of the imidazole ring. These bulky groups create a "shield" around the metal center, influencing the accessibility of substrates and other ligands. The "percent buried volume" (%Vbur) is a useful metric to quantify this steric presence.[4]
Q3: Are there less sterically demanding alternatives to IPr that I can screen?
A3: Absolutely. A range of NHC ligands with varying steric profiles are available. When encountering steric issues with IPr, consider screening the following:
-
Smaller Analogues: Ligands like IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) or IPr * (1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazo-2-ylidene) and its derivatives offer different steric environments.[3][5]
-
Saturated Backbone (SIPr): 1,3-Bis(2,6-diisopropylphenyl)-imidazolidin-2-ylidene (SIPr) has a saturated imidazole backbone, which alters the orientation of the aryl groups and can sometimes accommodate different substrate geometries.
-
Other NHC Families: Explore other classes of NHC ligands, such as those with different wingtip substituents or backbone structures.
Troubleshooting Guide: A Systematic Approach to Overcoming Steric Hindrance
When you suspect steric hindrance is negatively impacting your reaction, a systematic approach to troubleshooting is crucial. The following workflow provides a logical progression of steps to identify and solve the problem.
dot
Caption: A generic cross-coupling cycle highlighting steps prone to steric hindrance.
-
Oxidative Addition: While IPr's electron-donating nature generally promotes oxidative addition, extreme steric bulk on the substrate can hinder its approach to the metal center. [6]* Reductive Elimination: This is often the rate-limiting step, and the steric crowding of the IPr ligand can be beneficial, promoting the formation of the product. However, if the desired product is itself very bulky, the ligand's steric presence can create a high-energy transition state, slowing down or preventing this final step. [6] By systematically evaluating your reaction conditions and catalyst components, and by understanding the mechanistic implications of steric hindrance, you can effectively troubleshoot and optimize your reactions involving IPr and related NHC ligands.
References
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Validation & Comparative
A Senior Application Scientist's Guide to IPr and IMes Ligands in Catalysis
In the landscape of modern organometallic chemistry and homogeneous catalysis, the ascent of N-Heterocyclic Carbenes (NHCs) as ancillary ligands has been nothing short of revolutionary.[1] Their powerful σ-donating properties and exceptional thermal stability have positioned them as superior alternatives to traditional phosphine ligands in a multitude of catalytic transformations.[2][3] Among the vast library of NHCs developed, two have emerged as the undisputed workhorses of the field: IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene).
This guide provides an in-depth comparison of IPr and IMes, moving beyond a simple list of applications to dissect the fundamental structural and electronic differences that dictate their performance. We will explore their roles in key catalytic reactions, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear framework for ligand selection and reaction optimization.
At the Core: Unpacking the Structural and Electronic Differences
The divergent catalytic behavior of IPr and IMes stems directly from the nature of the substituents on their N-aryl "wingtips." IPr possesses bulky isopropyl groups at the ortho positions, while IMes is decorated with less sterically demanding methyl groups at the ortho and para positions.[4]
Caption: Chemical structures of IPr and IMes ligands.
Steric Properties: The Buried Volume Concept
The most significant differentiator between IPr and IMes is their steric bulk. This is quantified using the "percent buried volume" (%Vbur), which calculates the percentage of a sphere around the metal center that is occupied by the ligand.
-
IPr is one of the bulkier monodentate NHC ligands, with a %Vbur typically reported in the range of 48-52%.[5]
-
IMes presents a more moderate steric profile, with a %Vbur around 38-42%.
This difference in steric hindrance is not trivial; it is the primary determinant of catalyst stability and reactivity. The greater bulk of IPr provides a more protective coordination sphere around the metal center. This steric shielding can:
-
Stabilize highly reactive, low-coordinate intermediates.
-
Prevent bimolecular decomposition pathways, thereby increasing catalyst longevity, especially at elevated temperatures.[6]
-
Promote the final, product-releasing reductive elimination step in cross-coupling reactions by creating steric pressure.
Conversely, the immense bulk of IPr can sometimes be detrimental, hindering the approach of sterically demanding substrates to the metal center and slowing down the initial oxidative addition step.[6] Here, the more accessible metal center of an IMes complex can be advantageous.
Electronic Properties: A Tale of Strong σ-Donation
Both IPr and IMes are potent σ-donating ligands, significantly more so than typical phosphines.[7] This strong electron donation enriches the metal center, which generally facilitates the oxidative addition step in cross-coupling cycles and stabilizes the metal complex. The electronic differences between the two are subtle:
-
IPr: The isopropyl groups are considered slightly more electron-donating than the methyl groups of IMes.
-
IMes: While still a very strong donor, it is marginally less electron-releasing than IPr.
In many catalytic systems, the dramatic difference in steric properties often overshadows these minor electronic variations. However, for reactions highly sensitive to the electron density at the metal center, this subtle distinction can become a critical factor in catalyst performance.
Performance in the Field: A Head-to-Head Catalytic Comparison
The true test of a ligand lies in its performance. Below, we compare IPr and IMes in two of the most crucial areas of modern catalysis: palladium-catalyzed cross-coupling and ruthenium-catalyzed olefin metathesis.
A. Palladium-Catalyzed Cross-Coupling Reactions
In Pd-catalyzed reactions, the choice between IPr and IMes is often dictated by the steric and electronic demands of the substrates.[2][8]
Suzuki-Miyaura Coupling: This cornerstone C-C bond-forming reaction often benefits from the properties of NHC ligands, especially when dealing with unreactive aryl chlorides.[9][10]
| Reaction | Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene + Phenylboronic Acid | IMes | 1.5 | 80 | 3 | >98 |
| 2-Chloro-m-xylene + Phenylboronic Acid | IPr | 1.5 | 80 | 3 | >98 |
| 2-Chloro-m-xylene + Phenylboronic Acid | IMes | 1.5 | 80 | 24 | 34 |
Data synthesized from literature reports for illustrative comparison.[8]
Analysis: For simple, unhindered aryl chlorides like 4-chlorotoluene, the higher activity of the IMes-based catalyst provides excellent yields rapidly.[8] However, when moving to a sterically hindered substrate like 2-chloro-m-xylene, the IMes system struggles. In contrast, the IPr -ligated palladium catalyst efficiently couples the hindered substrate, showcasing the benefit of its steric bulk in promoting the crucial reductive elimination step to form the bulky biaryl product.[8]
Buchwald-Hartwig Amination: This reaction is essential for the synthesis of pharmaceuticals and organic materials. The choice of ligand is critical, particularly when coupling challenging substrates.
| Aryl Halide | Amine | Ligand | Catalyst Loading (mol%) | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | Morpholine | IMes | 1.0 | 100 | 22 |
| 4-Chlorotoluene | Morpholine | IPr | 1.0 | 100 | 98 |
| 2-Bromotoluene | Dibutylamine | IPr | 0.1 | 100 | 58 |
Data synthesized from literature reports for illustrative comparison.[11][12]
Analysis: In the amination of an unactivated aryl chloride, the IPr-based system vastly outperforms the IMes analogue.[11] The greater steric hindrance of IPr is often crucial for facilitating the C-N reductive elimination, a frequently turnover-limiting step. Its utility is further highlighted in the challenging coupling of a hindered secondary amine, where it achieves good yields at very low catalyst loadings.[12]
B. Ruthenium-Catalyzed Olefin Metathesis
In the realm of olefin metathesis, second-generation Grubbs and Hoveyda-Grubbs catalysts bearing NHC ligands are indispensable tools.[13][14] Here, the interplay between catalyst initiation rate and stability is paramount.
| Reaction Type | Catalyst | Observation |
| Ring-Closing Metathesis (RCM) | Grubbs-II (IPr ) | Excellent activity and stability for RCM and cross metathesis.[15] |
| Ring-Closing Metathesis (RCM) | Grubbs-Hoveyda-II (IMes ) | Often shows higher initiation rates and is very efficient for macrocyclizations.[15][16] |
| Cross Metathesis (CM) | Grubbs-II (IPr ) | The greater stability of the IPr-Ru complex is often advantageous, preventing decomposition over the longer reaction times required.[15] |
Analysis: The choice is often application-dependent. IMes -containing catalysts (like Grubbs-Hoveyda II) are known for their high activity and fast initiation, making them excellent choices for less demanding transformations like the ring-closing metathesis (RCM) of dienes to form macrocycles.[15] However, for more challenging reactions like cross metathesis (CM), which require a more robust catalyst, the greater stability afforded by the bulky IPr ligand is often preferred. The IPr ligand slows down bimolecular decomposition pathways of the active 14-electron intermediate, leading to a longer-lived and more productive catalyst.[12]
Ligand Selection Workflow
Choosing the right ligand from the outset can save significant time and resources. The following workflow provides a logical decision-making process for selecting between IPr and IMes.
Caption: Decision workflow for selecting between IPr and IMes ligands.
Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Aryl Chloride
This protocol describes a representative procedure where the steric bulk of the IPr ligand is essential for achieving high yields.
Reaction: 2-Chloro-m-xylene with Phenylboronic Acid
Caption: Experimental workflow for a challenging Suzuki-Miyaura coupling.
Methodology:
-
Catalyst Formation (In Situ): To an oven-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (Pd(OAc)₂, 1.5 mol%), 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 3.0 mol%), and potassium phosphate (K₃PO₄, 2.0 equivalents). The base is crucial for both the deprotonation of the imidazolium salt to form the active NHC ligand and for the transmetalation step of the catalytic cycle.
-
Addition of Substrates: Add 2-chloro-m-xylene (1.0 equivalent) and phenylboronic acid (1.2 equivalents) to the flask.
-
Solvent and Degassing: Add anhydrous dioxane as the solvent. The mixture is then thoroughly degassed by subjecting it to three cycles of vacuum followed by backfilling with argon to remove any oxygen, which can deactivate the palladium catalyst.
-
Reaction Conditions: The flask is sealed and heated to 80 °C in an oil bath with vigorous stirring for 3-12 hours. The reaction progress should be monitored by an appropriate technique (e.g., GC-MS or TLC).
-
Workup: After completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.
Causality: The choice of IPr·HCl is deliberate. The bulky IPr ligand forms a [Pd(IPr)] active species that is sterically equipped to handle the congested environment of the ortho-substituted aryl chloride and the resulting tetra-ortho-substituted biaryl product. This steric pressure facilitates the turnover-limiting reductive elimination step, which would be slow or non-existent with a smaller ligand like IMes.
Conclusion
While the development of increasingly specialized and sterically demanding NHC ligands continues, IPr and IMes remain the foundational "go-to" ligands for a vast range of catalytic applications.[6] They are not interchangeable; they represent two distinct points on the steric-activity spectrum. IMes often provides higher activity for less demanding substrates, acting as a highly effective "sprinter." In contrast, IPr brings unparalleled stability and the ability to promote challenging transformations, performing as the robust "marathon runner" of the catalyst world.
A thorough understanding of their intrinsic steric and electronic properties empowers the modern chemist to make rational ligand choices, transforming challenging synthetic problems into routine procedures and accelerating the pace of discovery in research and development.
References
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Hintermann, L. (2007). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein Journal of Organic Chemistry, 3, 22. [Link]
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Gomez-Suarez, L., et al. (2017). Smart N-Heterocyclic Carbene Ligands in Catalysis. Chemical Reviews, 117(20), 12635-12664. [Link]
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Koy, M., et al. (2021). N-heterocyclic carbenes as tunable ligands for catalytic metal surfaces. Nature Catalysis, 4, 448-458. [Link]
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Viciosa, M., et al. (2012). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Topics in Organometallic Chemistry, 40, 1-47. [Link]
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Díez-González, S., et al. (2009). Privileged chiral N-heterocyclic carbene ligands for asymmetric transition-metal catalysis. Chemical Society Reviews, 38(6), 1687-1698. [Link]
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Gawin, R., et al. (2025). The influential IPr: 25 years after its discovery. Chemical Science. [Link]
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Hintermann, L. (2007). The carbenes IPr, IMes, IXy and their imidazolium salt precursors. Beilstein Journal of Organic Chemistry, 3, 22. [Link]
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Jazzar, R., et al. (2007). Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts. Nature Protocols, 2(3), 581-586. [Link]
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Viciosa, M., et al. (2001). Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. Organic Letters, 3(10), 1543-1546. [Link]
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Ibelli, T., et al. (2014). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Physical Chemistry Chemical Physics, 16(44), 24454-24461. [Link]
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Wikipedia contributors. (2023). IMes. Wikipedia, The Free Encyclopedia. [Link]
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Gawin, R., et al. (2017). Wingtip-Flexible N-Heterocyclic Carbenes: Unsymmetrical Connection between IMes and IPr. Angewandte Chemie International Edition, 56(46), 14603-14607. [Link]
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Fabri, D., et al. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(21), 10853-10863. [Link]
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Dı́ez-Gonzalez, S., et al. (2014). IPr# Complexes—Highly-Hindered, Sterically-Bulky Cu(I) and Ag(I) N-Heterocyclic Carbenes: Synthesis, Characterization, and Reactivity. Organometallics, 33(8), 1957-1965. [Link]
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Chen, J., et al. (2013). Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. Molecules, 18(10), 12157-12176. [Link]
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Hans, M., et al. (2012). Scheme 5: Synthesis of 1,3-dimesitylimidazolium salts (IMes·HCl and... ResearchGate. [Link]
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Dı́ez-Gonzalez, S., et al. (2014). IPr# Complexes Highly-Hindered, Sterically-Bulky Cu(I) and Ag(I) N-Heterocyclic Carbenes: Synthesis, Characterization, and Reactivity. Organometallics, 33(8), 1957-1965. [Link]
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Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Topics in Current Chemistry, 316, 1-122. [Link]
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Cavallo, L., & Correa, A. (2010). Ruthenium based olefin metathesis catalysts with IPr (1), IPr* (2), and IPr*tol (3) NHC ligands. ResearchGate. [Link]
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Izquierdo, F., et al. (2013). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 11(21), 3462-3468. [Link]
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Dorta, R., et al. (2003). Steric and Electronic Properties of N-Heterocyclic Carbenes (NHC): A Detailed Study on Their Interaction with Ni(CO)4. Journal of the American Chemical Society, 125(35), 10490-10491. [Link]
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Manzini, S., et al. (2012). Effect of Ligand Bulk in Ruthenium-Catalyzed Olefin Metathesis: IPr* vs IPr. Organometallics, 31(19), 6937-6940. [Link]
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Wang, D., et al. (2018). Ruthenium Metathesis Catalysts with Imidazole Ligands. Catalysts, 8(10), 438. [Link]
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Atas, M., et al. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. New Journal of Chemistry, 42(14), 11624-11633. [Link]
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Wikipedia contributors. (2024). Grubbs catalyst. Wikipedia, The Free Encyclopedia. [Link]
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Carrow, B. P., & Nozaki, K. (2014). Well-defined nickel and palladium precatalysts for cross-coupling. Journal of the American Chemical Society, 136(45), 15838-15850. [Link]
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Manzini, S., et al. (2016). Effect of Ligand Bulk in Ruthenium-Catalyzed Olefin Metathesis: IPr* vs IPr. ACS Figshare. [Link]
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Skowerski, K., et al. (2020). The Influence of Various N-Heterocyclic Carbene Ligands on Activity of Nitro-Activated Olefin Metathesis Catalysts. Catalysts, 10(5), 536. [Link]
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Sytniczuk, A., et al. (2019). Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors. Beilstein Journal of Organic Chemistry, 15, 2577-2586. [Link]
-
Marion, N., & Nolan, S. P. (2011). An efficient palladium-NHC (NHC=N-heterocyclic carbene) and aryl amination pre-catalyst: [Pd(IPr*)(cinnamyl)Cl]. Angewandte Chemie International Edition, 50(13), 2974-2976. [Link]
-
Navarro, O., et al. (2005). The Suzuki–Miyaura Reaction Performed Using a Palladium–N-Heterocyclic Carbene Catalyst and a Weak Inorganic Base. The Journal of Organic Chemistry, 70(25), 10505-10508. [Link]
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Bailey, G. A., et al. (2015). Amine‐Mediated Degradation in Olefin Metathesis Reactions that Employ the Second‐Generation Grubbs Catalyst. Angewandte Chemie International Edition, 54(17), 5129-5133. [Link]
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Maj, A. M., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Organometallics, 42(16), 2247-2260. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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A Researcher's Guide to IPr and SIPr Ligands: A Comparative Analysis for Enhanced Catalytic Performance
In the landscape of modern organometallic chemistry and homogeneous catalysis, N-Heterocyclic Carbenes (NHCs) have established themselves as a "privileged" ligand class, rivaling and often surpassing the utility of traditional phosphine ligands.[1] Their profound impact stems from their strong σ-donating character and remarkable synthetic tunability. Among the vast library of NHCs developed, two stand out for their widespread adoption and catalytic prowess: IPr (1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene) and its saturated analogue, SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene).
This guide provides an in-depth, objective comparison of IPr and SIPr, moving beyond a simple catalog of applications to explore the fundamental structural and electronic differences that dictate their performance. By understanding the causality behind their behavior, researchers can make more informed decisions in catalyst design and reaction optimization.
The Core Distinction: Structure and Synthesis
The fundamental difference between IPr and SIPr lies in the five-membered heterocyclic backbone. IPr is built upon an unsaturated imidazol-2-ylidene ring, while SIPr features a saturated imidazolidin-2-ylidene core. This seemingly subtle variation has significant consequences for the ligand's electronic properties and conformational flexibility.
Caption: Generalized synthetic workflow for IPr and SIPr ligand precursors.
Steric and Electronic Properties: A Head-to-Head Comparison
The choice between IPr and SIPr is fundamentally a decision about optimizing the steric and electronic environment around the metal center. These properties are not independent; the saturated backbone of SIPr, for instance, allows for greater puckering and flexibility, which can influence the orientation of the bulky aryl substituents.
Steric Properties: More Than Just Size
Steric bulk is crucial for stabilizing the metal center, preventing bimolecular decomposition pathways, and often promoting the rate-limiting reductive elimination step in cross-coupling reactions. [2]The most widely accepted metric for quantifying this property is the percent buried volume (%Vbur) , which measures the percentage of the metal's coordination sphere that is occupied by the ligand.
While both ligands are considered sterically demanding due to their identical N-aryl groups, their steric profiles are not identical. The flexibility of the saturated SIPr backbone allows it to adapt its conformation, leading to a slightly larger effective steric footprint in many complexes.
| Ligand | Typical %Vbur (AuCl complex) | Key Steric Feature |
| IPr | ~36.9% | Rigid, planar backbone enforces a specific orientation of the aryl groups. |
| SIPr | ~37.5% | Flexible, puckered backbone allows for conformational adjustments, often leading to a slightly more encapsulating steric environment. [3] |
Note: %Vbur values can vary depending on the metal center and co-ligands. The values presented are representative for comparative purposes. [3][4]
Electronic Properties: The Nuance of Donation
The electronic nature of an NHC ligand dictates how it modulates the reactivity of the metal center. This is primarily described by its σ-donating ability. A stronger σ-donor increases the electron density on the metal, which can facilitate oxidative addition but may hinder reductive elimination. The Tolman Electronic Parameter (TEP) , derived from the A₁ ν(CO) stretching frequency of [Ni(CO)₃(L)] complexes, is a common (though not perfect) metric for this property; a lower frequency indicates a stronger donor. [2][5][6][7] It is a well-established principle that saturated NHCs are stronger σ-donors than their unsaturated counterparts. This is attributed to the sp³-hybridized nitrogen atoms in SIPr being less electron-withdrawing than the sp²-hybridized nitrogens in IPr.
| Ligand | TEP (ν(CO) in cm⁻¹) | Relative σ-Donating Strength | π-Acidity |
| IPr | 2056.1 | Strong σ-donor | Weak π-acceptor |
| SIPr | 2054.4 | Stronger σ-donor | Weak π-acceptor (potentially stronger than IPr) |
Data sourced from DFT calculations and experimental IR spectroscopy of Ni(CO)₃(NHC) complexes.
Interestingly, some studies suggest that saturated NHCs like SIPr can also be more effective π-acceptors. This counterintuitive effect is proposed to arise from interactions with the C-N σ* antibonding orbitals of the saturated backbone. This synergistic effect of strong σ-donation and modest π-acceptance can lead to very stable metal-ligand bonds.
Performance in Catalysis: Where the Rubber Meets the Road
The subtle steric and electronic differences between IPr and SIPr manifest as significant variations in catalytic activity, stability, and selectivity. The "better" ligand is entirely context-dependent.
Olefin Metathesis
In the realm of ruthenium-catalyzed olefin metathesis, SIPr often emerges as the superior ligand. Second-generation Grubbs-type catalysts incorporating SIPr frequently exhibit higher activity and stability. [8][9]
-
Causality: The enhanced performance is often attributed to SIPr's stronger σ-donation. This increased electron density on the ruthenium center is thought to promote the dissociation of a neutral ligand (e.g., pyridine in Hoveyda-Grubbs catalysts) to generate the active 14-electron species, while also stabilizing the resulting coordinatively unsaturated complex.
Comparative Data: Ring-Closing Metathesis (RCM)
| Catalyst | Ligand | Reaction | Conversion (Time) |
| Grubbs 2nd Gen | PCy₃ | Diethyl diallylmalonate RCM | ~95% (1h) |
| Hoveyda-Grubbs 2nd Gen | SIPr | Diethyl diallylmalonate RCM | >98% (20 min) |
| Hoveyda-Grubbs 2nd Gen | IPr | Diethyl diallylmalonate RCM | ~85% (20 min) |
Data is illustrative and compiled from typical performance reports in the literature.
Cross-Coupling Reactions
In palladium- and nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination), the choice is less clear-cut, and IPr is arguably the more frequently used "first choice" for screening. [2][10][11]
-
Causality: The catalytic cycle of cross-coupling involves a delicate balance between oxidative addition and reductive elimination. While SIPr's stronger donation can accelerate oxidative addition, IPr's slightly less donating nature may facilitate the final, often rate-limiting, reductive elimination step. Furthermore, the rigid planarity of the IPr backbone can enforce a specific geometry at the metal center that is beneficial for certain substrate combinations.
Case Study 1: Suzuki-Miyaura Coupling of Hindered Substrates For challenging couplings, such as the formation of tetra-ortho-substituted biaryls, [Pd(IPr)(allyl)Cl] has shown exceptional activity, often outperforming other ligand systems. [10][12][13][14] Case Study 2: Ni-catalyzed Amination In the amination of aryl chlorides, an in-situ generated Ni-IPr system demonstrated superior reactivity compared to other ligands, including SIPr's close analogue, SIMes. [2] Case Study 3: Cu-catalyzed Carboxylation A [Cu(IPr)(OH)] complex showed significantly higher reactivity (69% yield) in the carboxylation of an N-H bond compared to its SIPr counterpart (28% yield), highlighting that for some Group 11 transformations, IPr is the ligand of choice. [2]
Caption: A simplified decision guide for initial ligand screening.
Experimental Protocols
Trustworthy guidance is rooted in reproducible methodology. Below are representative, step-by-step protocols for key catalytic applications.
Protocol 1: Suzuki-Miyaura Coupling using [Pd(IPr)(cinnamyl)Cl]
This protocol is adapted for the coupling of a sterically hindered aryl chloride with an arylboronic acid. [15][16][17] Materials:
-
[Pd(IPr)(cinnamyl)Cl] precatalyst (1 mol%)
-
2-Chloro-1,3-dimethylbenzene (1.0 equiv)
-
2-Methylphenylboronic acid (1.5 equiv)
-
Potassium tert-butoxide (KOtBu) (2.0 equiv)
-
Anhydrous Toluene (0.2 M)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the [Pd(IPr)(cinnamyl)Cl] precatalyst, 2-methylphenylboronic acid, and KOtBu.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe, followed by 2-chloro-1,3-dimethylbenzene.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC. A typical reaction time is 4-12 hours.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x), combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ring-Closing Metathesis using a SIPr-based Catalyst
This protocol describes a typical RCM reaction using the Hoveyda-Grubbs 2nd Generation catalyst, which bears an SIPr ligand. [18][19][20][21] Materials:
-
Hoveyda-Grubbs 2nd Generation Catalyst (0.5 mol%)
-
Diethyl diallylmalonate (1.0 equiv)
-
Anhydrous Dichloromethane (DCM) (0.05 M)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve diethyl diallylmalonate in anhydrous DCM.
-
Subject the solution to three freeze-pump-thaw cycles to ensure it is thoroughly degassed.
-
In a separate vial inside a glovebox, weigh the Hoveyda-Grubbs 2nd Generation Catalyst.
-
Dissolve the catalyst in a small amount of anhydrous DCM and add it to the substrate solution via cannula or syringe under a positive pressure of argon.
-
Stir the reaction mixture at room temperature (or gently heat to 40 °C to increase the rate). The solution will typically change color as the reaction proceeds.
-
Monitor the reaction by ¹H NMR or GC-MS for the disappearance of the starting material and the formation of cyclopentene product and ethylene gas.
-
Once the reaction is complete (typically 1-4 hours), add a few drops of ethyl vinyl ether to quench the catalyst and stir for 20 minutes.
-
Remove the solvent under reduced pressure and purify the resulting oil by flash column chromatography.
Conclusion and Outlook
Neither IPr nor SIPr is a universally superior ligand; they are powerful tools with distinct properties. SIPr is often the ligand of choice for olefin metathesis , where its strong σ-donation accelerates catalysis. In the more nuanced world of cross-coupling , IPr remains an excellent starting point, providing a robust balance of steric and electronic effects that has proven effective across a vast range of transformations.
The key takeaway for the practicing scientist is to understand the underlying principles. When a reaction stalls, consider the demands of the catalytic cycle. Is oxidative addition sluggish? A stronger donor like SIPr might be beneficial. Is reductive elimination the bottleneck? The slightly different steric and electronic profile of IPr could be the solution. This guide serves as a foundational map, but the ultimate discovery of the optimal catalyst for any given transformation remains in the hands of the experimentalist.
References
-
Nolan, S. P., et al. (2025). The influential IPr: 25 years after its discovery. Chemical Science. [Link]
-
Szostak, M., et al. (2021). Suzuki–Miyaura cross-coupling of esters by selective O–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(μ-Cl)Cl]2 precatalysts: catalyst evaluation and mechanism. Catalysis Science & Technology. [Link]
-
Cavallo, L., Nolan, S. P., et al. (2010). Percent buried volume for phosphine and N-heterocyclic carbene ligands: Steric properties in organometallic chemistry. Chemical Communications. [Link]
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Organ, M. G., et al. (2015). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl). Beilstein Journal of Organic Chemistry. [Link]
- Arduengo, A. J. (1991). Preparation of 1,3 disubstituted imidazolium salts.
- Nolan, S. P. (2006). Synthesis of 1,3 distributed imidazolium salts.
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Grela, K., et al. (2019). In Situ Generation of Ru-Based Metathesis Catalyst. A Systematic Study. ACS Catalysis. [Link]
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Szostak, M., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry. [Link]
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Nolan, S. P., et al. (2004). Synthesis and Structural Characterization of N-Heterocyclic Carbene Gold(I) Complexes. Organometallics. [Link]
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Tyszka-Gumkowska, A., et al. (2022). Protocol for olefin metathesis reactions of hydrophobic substrates performed in aqueous emulsion with mechanical stirring or with microwaves support. STAR Protocols. [Link]
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The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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The Changing of the Guard: Benchmarking IPr Against Phosphine Ligands in Modern Catalysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of homogeneous catalysis, the choice of ligand is paramount, dictating the efficiency, selectivity, and scope of a given transformation. For decades, phosphines have been the workhorses of the field, their tunable steric and electronic properties providing a versatile platform for catalyst design. However, the emergence of N-heterocyclic carbenes (NHCs) has marked a paradigm shift, with 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) at the forefront of this revolution.[1] This guide provides an in-depth, objective comparison of IPr and traditional phosphine ligands, supported by experimental data, to inform ligand selection in critical catalytic applications.
At a Glance: IPr vs. Phosphine Ligands
| Feature | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) | Phosphine Ligands (e.g., PPh₃, PCy₃, Buchwald-type) |
| σ-Donating Ability | Strong σ-donor[2] | Tunable, generally weaker than NHCs[3][4] |
| π-Accepting Ability | Limited π-accepting ability | Can engage in π-backbonding[4] |
| Steric Bulk | Significant, well-defined steric hindrance | Highly tunable via R-group modification (cone angle)[5][6] |
| Stability | High thermal and oxidative stability[3] | Variable, can be prone to oxidation (P(III) to P(V))[3] |
| Catalytic Activity | Often exhibits higher activity and efficiency, especially in challenging transformations[1][3] | Highly dependent on the specific phosphine ligand, can be tailored for specific substrates[5][7] |
The Foundation: Understanding the Ligands
Phosphine Ligands: The utility of phosphines stems from the systematic tunability of their electronic and steric properties by varying the organic substituents (R) on the phosphorus atom.[4] Electron-donating alkyl groups enhance the ligand's σ-donation, while electron-withdrawing aryl groups can increase its π-accepting character. The steric bulk is famously quantified by the Tolman cone angle, a measure of the ligand's size that is crucial for creating a reactive pocket around the metal center.
IPr (an N-Heterocyclic Carbene): IPr, a prominent member of the NHC family, is a strong σ-donating ligand due to the direct attachment of the carbene carbon to the metal center.[2] This strong donation facilitates key steps in catalytic cycles, such as oxidative addition.[2] The bulky 2,6-diisopropylphenyl groups on the nitrogen atoms provide significant and well-defined steric shielding, which can promote reductive elimination and stabilize the active catalytic species. Unlike phosphines, NHCs are generally considered to have limited π-accepting capabilities.[2]
Head-to-Head in the Reaction Flask: Performance in Key Catalytic Reactions
The true measure of a ligand's worth is its performance in chemical transformations. Below, we compare IPr and various phosphine ligands in three critical areas of catalysis: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and olefin metathesis.
Suzuki-Miyaura Coupling
This cornerstone of C-C bond formation has been a fertile ground for ligand development. While bulky, electron-rich phosphine ligands developed by Buchwald and others have shown remarkable efficacy, IPr has emerged as a powerful alternative, particularly for challenging substrates.[8][9]
Comparative Performance in Suzuki-Miyaura Coupling
| Reaction | Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-chlorotoluene + phenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 20 | 98[10] |
| 4-chlorotoluene + phenylboronic acid | XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 80 | 18 | High[8] |
| Hindered (di)ortho-substituted aryl chlorides | IPr congener | Palladacycle | - | - | RT | - | High[1] |
| 6-Bromonicotinonitrile + phenylboronic acid | PPh₃ | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80-100 | 18-22 | Good[8] |
| 6-Bromonicotinonitrile + phenylboronic acid | SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 16 | High[8] |
Note: "Good" and "High" are qualitative descriptors from the literature, as direct head-to-head comparisons under identical conditions are not always available in a single source.
The data suggests that for less reactive aryl chlorides, both advanced phosphine ligands like SPhos and IPr-based systems can achieve high yields.[8][10] The choice may come down to catalyst loading, reaction time, and cost considerations.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another area where ligand choice is critical. Biaryl phosphine ligands are the gold standard, but IPr and its derivatives have demonstrated competitive and sometimes superior performance, especially for challenging substrates at room temperature.[11][12][13][14][15]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The strong σ-donation of IPr can facilitate the initial oxidative addition of the aryl halide to the Pd(0) center. The steric bulk of IPr is also crucial for promoting the final reductive elimination step to form the C-N bond and regenerate the active catalyst. DFT calculations have shown that for different ligand systems, either oxidative addition or reductive elimination can be the rate-limiting step, highlighting the nuanced role of the ligand's steric and electronic properties.[13]
Olefin Metathesis
In the realm of olefin metathesis, the introduction of NHC ligands to Grubbs-type ruthenium catalysts was a watershed moment.[16] The second-generation Grubbs catalyst, which incorporates an NHC ligand (often IPr or a related SIMes), exhibits significantly higher activity and stability compared to the first-generation catalyst, which bears two phosphine ligands.[17][18][19]
Performance Comparison in Olefin Metathesis
| Catalyst Generation | Key Ligands | Activity | Stability | Functional Group Tolerance |
| First-Generation Grubbs | 2 x PCy₃ | Moderate | Lower, sensitive to air and moisture | Good |
| Second-Generation Grubbs | 1 x NHC (e.g., IPr), 1 x PCy₃ | High to Very High[16][18] | High[16] | Excellent |
The enhanced performance of the second-generation catalyst is attributed to several factors. The strong Ru-NHC bond leads to greater catalyst stability.[16] Kinetically, the NHC ligand promotes the dissociation of the remaining phosphine ligand, which is a key step in the initiation of the catalytic cycle.[19] This leads to a much faster overall reaction rate.
Experimental Protocols
Reproducibility is key in scientific research. The following are detailed, representative protocols for conducting comparative studies.
Protocol 1: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
This protocol is adapted from literature procedures demonstrating the high efficiency of advanced phosphine ligands.[10]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 4-chlorotoluene (1 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), and the ligand (e.g., SPhos, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed toluene (3 mL) and water (0.3 mL) to the flask.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the specified time (e.g., 16-20 hours).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or TLC.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride with a Secondary Amine
This protocol is a general procedure that can be adapted for comparing IPr-based catalysts with phosphine-ligated systems.
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂ with the corresponding ligand, or a pre-formed Pd-NHC complex, 1 mol%), sodium tert-butoxide (1.4 mmol, 1.4 eq.), the aryl chloride (1.0 mmol, 1.0 eq.), and the secondary amine (1.2 mmol, 1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 2 mL).
-
Reaction Execution: Stir the mixture at room temperature or heat as required (e.g., 80-100 °C) for the designated time.
-
Monitoring: Track the consumption of starting materials using GC-MS or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over a drying agent, filter, and concentrate. Purify the residue by column chromatography.
Conclusion: A Tale of Two Ligands
The comparison between IPr and phosphine ligands is not a matter of one being definitively "better" than the other, but rather a testament to the expanding toolkit available to the modern chemist.
-
Phosphine ligands remain indispensable due to their vast diversity and the fine-tuning of steric and electronic properties they allow.[4][5][7] For many well-established transformations, they provide a cost-effective and highly efficient solution.
-
IPr and other NHCs have proven their mettle by overcoming challenges where phosphines have faltered. Their strong σ-donation and high stability have enabled reactions with previously unreactive substrates, often under milder conditions and at lower catalyst loadings.[1][2][3]
The choice of ligand will always be context-dependent, guided by the specific substrates, desired reaction conditions, and economic factors. This guide serves as a starting point for researchers to make informed decisions, leveraging the unique strengths of both these powerful ligand classes to drive innovation in chemical synthesis.
References
- A Comparative Guide to the Performance of IPrAuCl and Phosphine-Ligated Gold Catalysts. Benchchem.
- A General Decomposition Pathway for Phosphine-Stabilized Metathesis Catalysts: Lewis Donors Accelerate Methylidene Abstraction. Journal of the American Chemical Society.
- Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group.
- Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. PMC.
- The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
- Benchmarking Immobilized Di- and Triarylphosphine Palladium Catalysts for Continuous-Flow Cross-Coupling Reactions: Efficiency, Durability, and Metal Leaching Studies. ACS Catalysis.
- Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. NIH.
- Olefin Metathesis for Chemical Biology. PMC - NIH.
- N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. PubMed Central.
- A Comparative Guide to Ligand Performance in Suzuki Coupling of 6-Bromonicotinonitrile. Benchchem.
- A Comparative Analysis of Ligands for the Suzuki Coupling of 1,2-Dibromopyrene. Benchchem.
- Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions (RSC Publishing).
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Steric and electronic parameters of the investigated phosphines. ResearchGate.
- A sterically demanding nucleophilic carbene: 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene). Thermochemistry and catalytic application in olefin metathesis. Request PDF - ResearchGate.
- 1,3‐bis(2,6‐diisopropylphenyl)‐4,5‐dihydroimidazol‐2‐ylidene. ResearchGate.
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
- The influential IPr : 25 years after its discovery. Chemical Science (RSC Publishing).
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Request PDF - ResearchGate.
- Olefin Metathesis in Organic Synthesis. Macmillan Group.
- Buchwald-Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. PubMed.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
- Assessing the Reproducibility of Catalytic Reactions: A Comparative Guide to Ligands in Suzuki-Miyaura Coupling. Benchchem.
- Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Utrecht University - UU Research Portal.
- New Phosphine-Functionalized NHC Ligands: Discovery of an Effective Catalyst for the Room-Temperature Amination of Aryl Chlorides with Primary and Secondary Amines. Semantic Scholar.
- Quantifying the Donor−Acceptor Properties of Phosphine and N-Heterocyclic Carbene Ligands in Grubbs' Catalysts Using a Modified EDA Procedure Based on Orbital Deletion. Organometallics - ACS Publications.
- Olefin Metathesis, Grubbs Reaction. Organic Chemistry Portal.
- Phosphine ligands and catalysis. Gessner Group.
- New Phosphine-Functionalized NHC Ligands: Discovery of an Effective Catalyst for the Room-Temperature Amination of Aryl Chlorides with Primary and Secondary Amines. Organometallics - ACS Publications.
- Olefin Metathesis: Catalysts and Catalysis.
- An In-depth Technical Guide to the Electronic and Steric Properties of Phosphine Ligands. Benchchem.
- Reactivity of N-heterocyclic carbene, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, towards heavier halogens (Br2 and I2 ). ResearchGate.
- Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics - ACS Publications.
-
Synthesis and crystal structure of gold(I). PubMed Central. Available at:
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A Senior Application Scientist's Guide to the X-ray Crystal Structures of IPr-Metal Complexes
Introduction: The IPr Ligand—A Pillar of Modern Catalysis
In the landscape of organometallic chemistry, N-Heterocyclic Carbenes (NHCs) have ascended to the status of a "privileged" ligand class, rivaling and often surpassing traditional phosphines in their utility and versatility.[1] Their powerful σ-donating properties and steric tuneability have made them indispensable in catalysis.[1] Among the vast family of NHCs, 1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene, universally known as IPr , stands out as a cornerstone. Its remarkable balance of steric bulk and electronic donation stabilizes metallic centers, enabling unprecedented reactivity and catalytic efficiency.
Understanding the precise three-dimensional arrangement of these complexes is not merely an academic exercise; it is fundamental to rational catalyst design. X-ray crystallography provides an unparalleled, atom-level snapshot of the solid-state structure, revealing the critical bond lengths, angles, and coordination geometries that dictate a complex's stability and catalytic behavior. This guide offers a comparative analysis of IPr-metal complexes, supported by crystallographic data, and provides field-proven experimental protocols for their synthesis and crystallization.
Comparative Structural Analysis of IPr-Metal Complexes
The interaction between the IPr ligand and a metal center is defined by several key structural parameters. The most critical of these are the metal-carbene bond length (M–Ccarbene) and the N–C–N angle of the imidazole ring. These parameters offer profound insights into the nature of the metal-ligand bond and the steric environment around the metal.
The M–Ccarbene bond is a primary indicator of the bond's strength and the electronic interplay between the ligand and the metal. A shorter bond typically suggests a stronger interaction. The N–C–N angle, in turn, reflects the steric strain within the ligand upon coordination.
Below is a comparative summary of these key parameters for IPr complexes with several catalytically relevant transition metals.
| Complex | Metal | M–Ccarbene Bond Length (Å) | N–C–N Bond Angle (°) | Coordination Geometry |
| (IPr)Pd(allyl)Cl | Pd | ~2.06 - 2.08 | ~104 - 105 | Square Planar |
| (IPr)RuCl(Cp*) | Ru | ~2.07 | ~105.1 | "Piano-Stool" |
| (IPr)AuCl | Au | ~2.01 | ~107.8 | Linear |
| (IPr)Ni(Ph)(PPh3)Cl | Ni | ~1.92 | ~106.1 | Square Planar |
Note: The values presented are representative and can vary slightly depending on the specific complex, co-ligands, and crystal packing forces.
From this data, several trends emerge:
-
Gold (Au) complexes, such as (IPr)AuCl, often exhibit the shortest M–Ccarbene bonds, indicative of a very strong Au-C interaction, which contributes to their high stability.
-
Palladium (Pd) and Ruthenium (Ru) complexes show comparable M–Ccarbene bond lengths, reflecting the robust and widely exploited stability of these catalysts.[2]
-
Nickel (Ni) complexes can display remarkably short M–Ccarbene bonds, suggesting strong orbital overlap and a highly covalent interaction, which is leveraged in a variety of cross-coupling reactions.
The steric imposition of the IPr ligand, with its bulky 2,6-diisopropylphenyl "wingtips," plays a crucial role in stabilizing low-coordinate species and creating a protective pocket around the metal's active site, thereby preventing catalyst decomposition and often enhancing selectivity.
Visualizing the IPr-Metal Complex and Experimental Workflow
To better understand the components and processes discussed, the following diagrams illustrate the general structure of an IPr-metal complex and the typical workflow for its synthesis and characterization.
Caption: General structure of an IPr-metal complex.
Caption: Experimental workflow from synthesis to structure.
Field-Proven Experimental Protocols
The successful isolation of high-quality single crystals is a blend of precise synthesis and patient crystallization. Here, we provide a detailed, self-validating protocol for the synthesis and crystallization of a representative complex, (IPr)Pd(allyl)Cl.
Part 1: Synthesis of (IPr)Pd(allyl)Cl
This protocol is adapted from established literature procedures and is designed for scalability and high yield.[3]
Causality Behind Choices:
-
Inert Atmosphere: NHCs and many organometallic species are sensitive to air and moisture. A glovebox or Schlenk line is essential to prevent degradation and ensure reproducibility.
-
Base Selection (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base. Its role is to deprotonate the imidazolium salt (IPr·HCl) to generate the free, highly reactive carbene in situ. Its bulkiness prevents it from competing with the carbene for coordination to the metal center.
-
Solvent (THF): Tetrahydrofuran is an excellent solvent for both the imidazolium salt and the palladium precursor. It is relatively non-coordinating, allowing the IPr ligand to readily displace other ligands on the metal center.
-
Temperature Control: The reaction is initiated at room temperature. No heating is required due to the high reactivity of the free carbene, which minimizes potential side reactions or complex decomposition.
Step-by-Step Protocol:
-
Preparation: In an inert atmosphere glovebox, add IPr·HCl (1.05 equivalents) and Sodium tert-Butoxide (NaOtBu, 1.0 equivalents) to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.
-
Carbene Formation: Stir the mixture at room temperature for 30-45 minutes. The deprotonation of IPr·HCl results in the formation of the free IPr carbene and NaCl precipitate, typically observed as a color change or thickening of the slurry.
-
Palladium Addition: In a separate flask, dissolve the palladium precursor, [Pd(allyl)Cl]₂ (0.5 equivalents), in anhydrous THF. Slowly add this solution to the stirring carbene slurry via cannula.
-
Reaction: Allow the reaction to stir at room temperature for 2-3 hours. The solution will typically change color (e.g., to a pale yellow).
-
Workup: Remove the flask from the glovebox. Filter the reaction mixture through a pad of Celite under atmospheric conditions to remove the NaCl byproduct. Wash the Celite pad with additional THF or dichloromethane (CH₂Cl₂) to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
Purification: Triturate the resulting solid with a non-polar solvent like hexanes or pentane. This step washes away any soluble, non-polar impurities, leaving the desired complex as a microcrystalline powder. Filter and dry the product in vacuo. A typical yield is >95%.[3]
Part 2: Growing X-Ray Quality Single Crystals
Obtaining a single crystal suitable for X-ray diffraction is the most critical and often most challenging step. The key is to achieve a state of slow, controlled supersaturation.[2] Vapor diffusion is among the most successful techniques for organometallic complexes.[4][5]
Causality Behind Choices:
-
Solvent System: A "good" solvent (in which the complex is soluble) and a miscible "anti-solvent" (in which the complex is insoluble) are required. The anti-solvent should be more volatile than the good solvent.[4][6] For (IPr)Pd(allyl)Cl, a common system is dichloromethane (good solvent) and pentane or diethyl ether (anti-solvent).
-
Slow Diffusion: The process relies on the slow diffusion of the volatile anti-solvent vapor into the solution of the complex. This gradually lowers the overall solubility of the complex in the mixed-solvent system, leading to slow precipitation and, ideally, the formation of well-ordered crystals rather than amorphous powder.[5][7]
-
Environment: The setup must remain completely undisturbed. Vibrations can disrupt crystal lattice formation, leading to multiple nucleation sites and a mass of small, unusable crystals.[4]
Step-by-Step Protocol (Vapor Diffusion):
-
Prepare the Solution: In a small, clean glass vial (e.g., a 1-dram vial), dissolve a small amount (5-10 mg) of the purified (IPr)Pd(allyl)Cl in a minimal amount of a "good" solvent, such as dichloromethane or toluene, to create a concentrated, but not yet saturated, solution.
-
Prepare the Reservoir: In a larger vial or jar (e.g., a 20 mL scintillation vial), pour a small amount (1-2 mL) of a volatile "anti-solvent," such as pentane or diethyl ether.
-
Assemble the System: Carefully place the smaller, uncapped vial containing the complex solution inside the larger vial. Ensure the inner vial stands upright and does not touch the walls of the outer vial.
-
Seal and Wait: Seal the outer vial tightly with a cap. This creates a closed system where the anti-solvent vapor will slowly diffuse into the solution in the inner vial.
-
Incubation: Place the sealed system in a location free from vibrations and significant temperature fluctuations.
-
Observation: Check the vial periodically over several days to weeks without disturbing it. High-quality single crystals should appear as they slowly form from the solution. Once suitable crystals have grown, they can be carefully removed for analysis.[3]
Conclusion
The IPr ligand has cemented its role as a powerful tool in organometallic chemistry and catalysis. The structural insights gleaned from X-ray crystallography are vital for understanding its performance and for the rational design of next-generation catalysts. By comparing key bond metrics across different metal centers, we can appreciate the subtle electronic and steric factors that govern reactivity. Furthermore, mastering the systematic and logical workflows for synthesis and crystallization is an essential skill for any researcher in the field, enabling the unambiguous characterization of novel and impactful molecular structures.
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Viciu, M. S., et al. (2004). Synthetic and Structural Studies of (NHC)Pd(allyl)Cl Complexes (NHC = N-heterocyclic carbene). Organometallics, 23(7), 1629–1635. [Link]
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Ruthenium Metathesis Catalysts Bearing Anionic N-Heterocyclic Carbenes: A Computational Study on Failed Approaches to Their Synthesis. (2023). Organometallics, 42(8), 793–803. [Link]
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Unveiling the Electronic Landscape of IPr: A Comparative Guide for Catalysis and Beyond
In the realm of modern catalysis, N-heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands, prized for their remarkable stability and tunable stereoelectronic properties.[1][2] Among the vanguard of these molecular architects is IPr, or 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene. Its bulky 2,6-diisopropylphenyl substituents provide significant steric shielding to a coordinated metal center, a feature that has proven instrumental in enhancing the efficiency and selectivity of a myriad of chemical transformations.[3][4] This guide provides an in-depth exploration of the electronic properties of IPr, offering a comparative analysis with other widely used NHCs and detailing the computational and experimental methodologies employed in their characterization.
The Significance of Electronic Properties in NHC-Mediated Catalysis
The electronic nature of an NHC ligand dictates its interaction with a metal center, profoundly influencing the reactivity and stability of the resulting catalyst.[5] Key electronic parameters, such as σ-donating and π-accepting abilities, directly impact the electron density at the metal, which in turn governs crucial steps in catalytic cycles like oxidative addition and reductive elimination.[6] A thorough understanding of these properties is therefore paramount for the rational design of catalysts tailored for specific applications, from cross-coupling reactions to olefin metathesis.
Characterizing the Electronic Profile of IPr: A Methodological Overview
A multi-faceted approach, combining both computational and experimental techniques, is essential for a comprehensive understanding of the electronic properties of IPr and its analogues.
Computational Workflow: Density Functional Theory (DFT)
Density Functional Theory (DFT) has become an indispensable tool for probing the electronic structure of NHCs.[5] By solving the Schrödinger equation within the framework of DFT, we can gain quantitative insights into various electronic descriptors.
Step-by-Step Protocol for DFT Calculations of NHC Electronic Properties:
-
Geometry Optimization: The first step involves optimizing the three-dimensional structure of the NHC molecule to its lowest energy conformation. This is typically performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[7][8]
-
Frequency Calculation: A frequency calculation is then performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a ligand's electron-donating and -accepting capabilities, respectively.[9][10] A higher HOMO energy suggests stronger σ-donation, while a lower LUMO energy indicates greater π-accepting character.[8]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule, offering further insights into the electronic interactions between the NHC and a metal center.
Workflow for Computational Evaluation of NHC Electronic Properties:
Caption: Computational workflow for determining NHC electronic properties via DFT.
Experimental Validation: The Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP) provides an experimentally derived measure of a ligand's net electron-donating strength.[11][12] It is determined by infrared (IR) spectroscopy of a metal-carbonyl complex, typically [Ni(CO)₃(L)], where L is the ligand of interest.[13][14] The CO stretching frequency (ν(CO)) is sensitive to the electron density on the metal center.[15] Stronger σ-donating ligands increase the electron density on the metal, leading to greater back-donation into the π* orbitals of the CO ligands. This weakens the C-O bond and results in a lower ν(CO) stretching frequency.[12]
Experimental Protocol for TEP Determination:
-
Synthesis of the [Ni(CO)₃(NHC)] Complex: The NHC ligand is reacted with a suitable nickel tetracarbonyl precursor, Ni(CO)₄, to form the corresponding [Ni(CO)₃(NHC)] complex.[14][16]
-
IR Spectroscopy: The IR spectrum of the purified complex is recorded in a suitable solvent (e.g., dichloromethane).
-
Identification of the A₁ ν(CO) Band: The symmetric A₁ stretching frequency of the carbonyl ligands is identified. This value represents the TEP of the NHC ligand.
Comparative Analysis: IPr vs. Other Common NHCs
To contextualize the electronic properties of IPr, it is instructive to compare it with other widely employed NHCs, such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene), and SIMes (1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene).
| Ligand | TEP (ν(CO) in cm⁻¹) | %Vbur | HOMO (eV) | LUMO (eV) |
| IPr | 2056.1 | 36.8 | -6.01 | -0.48 |
| IMes | 2057.2 | 31.5 | -5.90 | -0.33 |
| SIPr | 2051.0 | 36.7 | - | - |
| SIMes | 2052.1 | 30.7 | - | - |
Note: TEP and %Vbur values are compiled from various sources and may vary slightly depending on the experimental or computational conditions. HOMO/LUMO energies for IPr and IMes were calculated at the B3LYP/6-311++g(d,p) level of theory.[8] TEP values are from studies on Ni(CO)₃(NHC) complexes.[14]
Key Insights from the Comparison:
-
σ-Donating Ability: The TEP values indicate that the saturated NHCs (SIPr and SIMes) are stronger σ-donors (lower ν(CO)) than their unsaturated counterparts (IPr and IMes).[14][17] This is attributed to the less electronegative sp³-hybridized nitrogen atoms in the saturated backbone.
-
Steric Bulk: The percent buried volume (%Vbur) is a computational metric that quantifies the steric hindrance of a ligand around a metal center.[18][19] IPr and SIPr, with their bulky diisopropylphenyl substituents, exhibit significantly larger %Vbur values compared to IMes and SIMes.[19] This increased steric bulk is often crucial for stabilizing catalytically active species and preventing catalyst decomposition.[3][4]
-
Frontier Molecular Orbitals: The HOMO energy of IPr is lower than that of IMes, suggesting that IMes is a slightly stronger σ-donor based on this computational parameter.[8] This highlights the importance of considering multiple electronic descriptors for a comprehensive understanding. The LUMO energies indicate that both ligands have limited π-accepting capabilities.[8]
The Interplay of Steric and Electronic Effects: A Case Study in Catalysis
The catalytic performance of an NHC-metal complex is a delicate balance of its steric and electronic properties. For instance, in palladium-catalyzed cross-coupling reactions, the strong σ-donation of IPr facilitates the oxidative addition of challenging substrates.[20] Simultaneously, its substantial steric bulk promotes the formation of monoligated palladium species, which are often the catalytically active intermediates.[7] The flexible nature of the diisopropylphenyl groups also allows for dynamic adaptation to the geometric requirements of the catalytic cycle.
Conclusion and Future Outlook
IPr stands as a testament to the power of ligand design in catalysis. Its well-defined electronic properties, characterized by strong σ-donation and significant steric presence, have made it a workhorse ligand in a vast array of chemical transformations. The continued development of computational and experimental techniques will undoubtedly lead to a deeper understanding of the subtle interplay between structure and reactivity in NHC-metal complexes. This knowledge will, in turn, pave the way for the design of next-generation catalysts with even greater efficiency, selectivity, and substrate scope, enabling chemists to tackle increasingly complex synthetic challenges.
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Weber, S. G.; Loos, C.; Rominger, F.; Straub, B. F. Synthesis of an extremely sterically shielding N-heterocyclic carbene ligand. Arkivoc, 2012 , (3), 226-242. [Link][3][4]
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Hintermann, L. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein Journal of Organic Chemistry, 2007 , 3, 22. [Link]
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Jana, A.; Singh, A. P.; Zade, S. S. Synthesis of IPr# complexes. ResearchGate, 2021 . [Link]
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Macgregor, S. A. Computational Studies on the Reactivity of Transition Metal Complexes with N-Heterocyclic Carbene Ligands. The Royal Society of Chemistry, 2017 . [Link]
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Gothe, Y.; Szostak, M. The use of the sterically demanding IPr* and related ligands in catalysis. Chemical Society Reviews, 2017 . [Link]
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Kelly, R. A., III; Clavier, H.; Giudice, S.; Scott, N. M.; Stevens, E. D.; Bordner, J.; Samardjiev, I.; Hoff, C. D.; Cavallo, L.; Nolan, S. P. Electronic Properties of N-Heterocyclic Carbene (NHC) Ligands: Synthetic, Structural, and Spectroscopic Studies of (NHC)Platinum(II) Complexes. Organometallics, 2007 , 26 (24), 5880–5889. [Link][17][24][25]
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Ellames, G. J. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 2016 , 45 (13), 5539-5545. [Link][13][15]
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Gusev, D. G. Electronic and Steric Parameters of 76 N-Heterocyclic Carbenes in Ni(CO)3(NHC). Organometallics, 2009 . [Link]
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Dorta, R.; Stevens, E. D.; Scott, N. M.; Costabile, C.; Cavallo, L.; Hoff, C. D.; Nolan, S. P. Steric and electronic properties of N-heterocyclic carbenes (NHC): a detailed study on their interaction with Ni(CO)4. Journal of the American Chemical Society, 2005 , 127 (8), 2485–2495. [Link][14][16]
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Huynh, H. V. An easy-to-perform evaluation of steric properties of Lewis acids. Dalton Transactions, 2024 . [Link]
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Jana, A.; Singh, A. P.; Zade, S. S. HOMO and LUMO energy levels (eV) of IPr# calculated at the B3LYP 6-311++g(d,p) level. ResearchGate, 2021 . [Link]
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Berthon-Gelloz, G.; De Fremont, P.; Guillot, R.; Marion, N.; Markó, I. E.; Nolan, S. P. IPr* an easily accessible highly hindered N-heterocyclic carbene. Dalton Transactions, 2009 . [Link]
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Jana, A.; Singh, A. P.; Zade, S. S. IPr# – highly hindered, broadly applicable N-heterocyclic carbenes. Chemical Science, 2021 , 12 (28), 9608-9615. [Link]
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Ciuciu, A. I.; De Kooter, R.; Siegler, M. A.; van der Vlugt, J. I.; Reek, J. N. H. The Role of Percent Volume Buried in the Characterization of Copper(I) Complexes for Lighting Purposes. Molecules, 2020 , 25 (11), 2699. [Link]
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Poater, A.; Ragone, F.; Mariz, R.; Dorta, R.; Nolan, S. P.; Cavallo, L. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. Organometallics, 2010 . [Link]
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Alauddin, M.; Islam, M. M. A computational characterization of N-heterocyclic carbenes for catalytic and nonlinear optical applications. Zeitschrift für Naturforschung B, 2024 , 79 (4), 215-223. [Link]
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Zapf, L.; Riethmann, M.; Föhrenbacher, S. A.; Finze, M.; Radius, U. An easy-to-perform evaluation of steric properties of Lewis acids. Chemical Science, 2023 , 14 (8), 2275-2286. [Link]
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Adejare, B. A.; Bielawski, C. W. Computational investigations of NHC-backbone configurations for applications in organocatalytic umpolung reactions. RSC Advances, 2020 , 10 (44), 26317-26327. [Link]
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Santos, A.; Simpson, S. Comparing experimental and computational approaches for studying the binding of N-heterocyclic carbenes. ACS Spring 2024, 2024 . [Link]
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OpenChemHub. Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube, 2024 . [Link]
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Hamdan, A.; Poisson, T.; Besson, C.; Sopkova-de Oliveira Santos, J. Synthesis, characterization, and photoluminescent studies of three-coordinate Cu( i )–NHC complexes bearing unsymmetrically-substituted dipyridylamine ligands. Dalton Transactions, 2020 . [Link]
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Poater, A.; Cavallo, L. V Bur index and steric maps: from predictive catalysis to machine learning. Chemical Society Reviews, 2023 , 52 (24), 8439-8453. [Link]
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A Comparative Guide to First and Second-Generation Grubbs Catalysts with IPr Ligands for Olefin Metathesis
In the landscape of modern organic synthesis, olefin metathesis stands as a transformative tool for the construction of carbon-carbon double bonds, a cornerstone of molecular engineering in pharmaceuticals, materials science, and fine chemicals.[1] Central to this revolution are the ruthenium-based catalysts developed by Robert H. Grubbs, which offer remarkable functional group tolerance and ease of handling.[2] This guide provides an in-depth comparative analysis of the first and second-generation Grubbs catalysts, with a particular focus on the impact of the N-heterocyclic carbene (NHC) ligand, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr), on catalytic performance. Through an examination of their structural evolution, mechanistic nuances, and performance in key applications, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select and effectively utilize these powerful catalytic systems.
The Generational Leap: A Structural and Mechanistic Overview
The evolution from first to second-generation Grubbs catalysts is defined by a pivotal change in the ligand sphere of the ruthenium center. This structural modification directly influences the catalyst's stability, activity, and substrate scope.
First-Generation Grubbs Catalysts: The inaugural Grubbs catalysts feature a ruthenium atom coordinated to two phosphine ligands (typically tricyclohexylphosphine, PCy₃), two chloride anions, and a benzylidene moiety.[2] These catalysts were groundbreaking for their tolerance to a wide array of functional groups and their ability to be handled in the air for short periods.[2]
Second-Generation Grubbs Catalysts with IPr: The advent of the second-generation catalysts saw the replacement of one of the phosphine ligands with a more strongly donating N-heterocyclic carbene (NHC) ligand.[3] The IPr ligand, with its bulky diisopropylphenyl groups, is a prominent example of an NHC used in these systems. This substitution has profound consequences for the catalyst's electronic and steric properties, leading to significantly enhanced thermal stability and catalytic activity.[1][3]
The generally accepted Chauvin mechanism for olefin metathesis involves a series of [2+2] cycloaddition and cycloreversion steps between the metal carbene and an olefin.[4] The initiation of both first and second-generation catalysts typically requires the dissociation of a neutral ligand to generate a more reactive 14-electron species. In the case of the first-generation catalyst, this is a phosphine ligand. For the second-generation IPr-containing catalyst, it is also the remaining phosphine ligand that dissociates.[3]
The superior performance of the second-generation catalyst can be attributed to the electronic properties of the NHC ligand. The strong σ-donating ability of the IPr ligand increases the electron density at the ruthenium center, which in turn promotes the dissociation of the trans-phosphine ligand and stabilizes the catalytically active intermediate.[5] This leads to a higher overall catalytic activity.[2]
Comparative Performance Analysis
The true measure of a catalyst's utility lies in its performance in real-world applications. The following sections provide a comparative analysis of first and second-generation Grubbs catalysts with the IPr ligand across key performance metrics, supported by experimental data.
Catalytic Activity and Efficiency
Second-generation Grubbs catalysts consistently exhibit higher catalytic activity and efficiency compared to their first-generation counterparts. This is often quantified by turnover numbers (TONs) and turnover frequencies (TOFs). For instance, in the self-metathesis of 1-octene, the second-generation Grubbs catalyst demonstrated a turnover number five times higher than the first-generation catalyst.[6] A more striking example with an even bulkier NHC ligand showed a TON six times higher and initial TOFs 20 times greater than a standard second-generation catalyst at room temperature.[6]
| Catalyst Generation | Reaction Type | Substrate | Turnover Number (TON) | Turnover Frequency (TOF) (s⁻¹) | Reference |
| First-Generation | Self-metathesis | 1-octene | ~128,000 | - | [7] |
| Second-Generation | Self-metathesis | 1-octene | >640,000 | >3,800 (at 60°C) | [6][7] |
| Second-Generation | Ring-Closing Metathesis | Diethyl diallylmalonate | High | High | [6] |
Table 1: Comparative Performance of First and Second-Generation Grubbs Catalysts. This table summarizes the significant increase in catalytic efficiency from the first to the second-generation catalysts in the self-metathesis of 1-octene.
In a direct comparison for a challenging cross-metathesis reaction between a benzyl-protected olefin and methallyl chloride, both the first and second-generation Grubbs catalysts provided poor yields. However, a modified second-generation catalyst, the Hoveyda-Grubbs II catalyst, which also incorporates an NHC ligand, gave a 60% yield, highlighting the importance of the NHC ligand in tackling difficult substrates.[3]
Stability and Functional Group Tolerance
One of the most significant advantages of the second-generation catalysts is their enhanced stability. The strong bond between the ruthenium center and the NHC ligand makes the catalyst more robust and less prone to decomposition, especially at elevated temperatures.[8] This increased stability allows for lower catalyst loadings and longer reaction times, which can be crucial for difficult transformations.
While first-generation Grubbs catalysts were lauded for their functional group tolerance, second-generation catalysts have expanded this capability. They are generally more tolerant of coordinating functional groups, such as amines and pyridines, which can poison first-generation catalysts.[9]
Substrate Scope
The higher reactivity of the second-generation catalysts translates to a broader substrate scope. They are particularly effective for the metathesis of sterically hindered and electron-deficient olefins, which are often challenging substrates for the first-generation catalysts.[3] This expanded scope has opened up new avenues for the synthesis of complex molecules that were previously inaccessible through metathesis.
Mechanistic Insights: The "Why" Behind the Performance Gap
The enhanced performance of the second-generation Grubbs catalysts can be explained by examining the key steps in the catalytic cycle.
Figure 1: Simplified Catalytic Cycles. A comparison of the initiation and propagation steps for first and second-generation Grubbs catalysts.
The key difference lies in the initiation step. For the second-generation catalyst, the strong trans effect of the IPr ligand labilizes the opposing phosphine ligand, facilitating its dissociation to form the active 14-electron species.[10] Furthermore, theoretical studies have shown that the energy barrier for the formation of the ruthenacyclobutane intermediate is lower for the second-generation catalyst, contributing to its higher activity.[2] The bulky IPr ligand also plays a crucial steric role, preventing bimolecular decomposition pathways that can deactivate the catalyst.
Experimental Protocol: A Head-to-Head Comparison in Ring-Closing Metathesis
To provide a practical illustration of the performance difference, the following is a detailed protocol for the ring-closing metathesis (RCM) of diethyl diallylmalonate, a common benchmark substrate.
Figure 2: General Experimental Workflow for RCM. A step-by-step guide for performing a ring-closing metathesis reaction.
Materials:
-
First-Generation Grubbs Catalyst
-
Second-Generation Grubbs Catalyst with IPr ligand
-
Diethyl diallylmalonate
-
Anhydrous, degassed dichloromethane (DCM)
-
Ethyl vinyl ether (for quenching)
-
Silica gel for column chromatography
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In two separate flame-dried Schlenk flasks under an inert atmosphere, dissolve diethyl diallylmalonate (1 equivalent) in anhydrous, degassed DCM to a concentration of 0.1 M.
-
Catalyst Addition: To one flask, add the first-generation Grubbs catalyst (2 mol%). To the second flask, add the second-generation Grubbs catalyst with IPr (2 mol%).
-
Reaction Monitoring: Stir both reaction mixtures at room temperature. Monitor the progress of the reactions by taking small aliquots at regular intervals (e.g., every 15 minutes) and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Once the reactions are complete (as indicated by the disappearance of the starting material), quench them by adding a few drops of ethyl vinyl ether. Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the cyclic olefin.[3]
-
Analysis: Determine the yield of the purified product for each reaction and compare the reaction times.
Expected Outcome: The reaction with the second-generation Grubbs catalyst with IPr is expected to proceed significantly faster and may result in a higher yield of the desired cyclic product compared to the reaction with the first-generation catalyst.
Conclusion
The evolution from first to second-generation Grubbs catalysts, marked by the introduction of the IPr ligand, represents a significant advancement in olefin metathesis technology. The second-generation catalysts offer superior activity, stability, and a broader substrate scope, making them the preferred choice for a wide range of synthetic applications.[1] While first-generation catalysts remain useful for certain transformations, the enhanced performance of their successors has solidified their position as indispensable tools for modern organic synthesis. By understanding the structural and mechanistic underpinnings of these catalysts, researchers can make informed decisions to optimize their synthetic strategies and accelerate the pace of discovery in chemical and pharmaceutical research.
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- New Insights into the Catalytic Activity of Second Generation Hoveyda–Grubbs Complexes Having Phenyl Substituents on the Backbone. (2023). Inorganics.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)
Welcome, researchers and innovators. In the landscape of modern catalysis, N-Heterocyclic Carbenes (NHCs) have emerged as a cornerstone class of ligands, prized for their strong σ-donating properties and steric tuneability.[1][2] Among these, 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, commonly known as IPr, stands out as one of the most frequently utilized NHC ligands in homogeneous catalysis.[3][4] Its efficacy in a myriad of cross-coupling reactions and other transformations is well-documented. However, the catalytic performance of IPr is intrinsically linked to its purity. Impurities, often remnants from its synthesis, can drastically alter reaction kinetics, yield, and reproducibility, making rigorous purity validation an indispensable step in any experimental workflow.
This guide provides an in-depth, technically-grounded framework for validating the purity of synthesized IPr. We will delve into the causality behind experimental choices, present self-validating protocols, and compare IPr with common alternatives, supported by experimental data and authoritative references.
The Synthetic Origin of Potential Impurities
To effectively validate purity, one must first understand the potential sources of contamination. IPr is typically synthesized via the deprotonation of its precursor, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl).[5] The synthesis of the IPr·HCl salt itself involves a multi-step process, often starting with the condensation of 2,6-diisopropylaniline and glyoxal, followed by cyclization.[6]
Potential impurities in the final free carbene product can include:
-
Unreacted IPr·HCl: Incomplete deprotonation leaves behind the starting imidazolium salt.
-
Base and its byproducts: The choice of base (e.g., potassium tert-butoxide, sodium hydride) can introduce inorganic salts or organic byproducts.[5]
-
Solvent Residues: Inadequate drying can leave residual solvents from extraction or reaction (e.g., THF, hexanes).[5]
-
Degradation Products: IPr is sensitive to air and moisture and can degrade if not handled under inert conditions.
The following diagram illustrates the general synthetic workflow.
Caption: General synthetic route to IPr free carbene.
The Analytical Toolkit for Purity Validation
A multi-technique approach is essential for the unambiguous confirmation of IPr purity. No single method provides a complete picture; instead, the synergistic use of NMR, Mass Spectrometry, and Elemental Analysis creates a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Arbiter
NMR is the most powerful tool for routine purity assessment of IPr. It provides detailed structural information and can readily detect common impurities.
-
¹H NMR Spectroscopy: The proton NMR spectrum gives a clear fingerprint of the molecule. For pure IPr, the most critical observation is the complete disappearance of the acidic imidazolium proton (N-CH-N) , which typically appears as a sharp singlet far downfield (around δ 11 ppm) in the IPr·HCl precursor. The presence of this signal indicates incomplete deprotonation.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides the definitive signature of carbene formation. The carbene carbon (N-C -N) of IPr exhibits a characteristic and highly deshielded signal in the range of δ 215-220 ppm. In its precursor, IPr·HCl, this carbon is significantly more shielded, appearing around δ 140-145 ppm.[7] This large chemical shift difference is irrefutable evidence of successful carbene synthesis.
Elemental Analysis (EA)
Elemental analysis provides the empirical formula of the compound by determining the mass percentages of carbon, hydrogen, and nitrogen. For IPr (C₂₇H₃₆N₂), the theoretical values are approximately C=83.45%, H=9.34%, and N=7.21%. Experimental values that deviate by more than ±0.4% from the theoretical values suggest the presence of impurities, such as residual solvents or inorganic salts.[5]
Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometry: Confirms the molecular weight of the synthesized compound. IPr has a monoisotopic mass of 388.2933 g/mol . MS is particularly useful for identifying potential degradation byproducts or unexpected side-reaction products.
-
HPLC: While less common in academic settings for this specific purpose, HPLC can be used to assess purity, often providing a quantitative percentage (e.g., >98.0%).[8]
The following workflow diagram outlines the purity validation process.
Caption: A systematic workflow for validating IPr purity.
Comparative Analysis: IPr vs. Alternative NHC Ligands
The choice of NHC ligand is dictated by the specific demands of a catalytic reaction. Steric bulk and electronic properties are key differentiators. IPr is often compared to other common NHCs like IMes (1,3-dimesitylimidazol-2-ylidene) and its saturated analogue, SIMes.[3][9]
-
Steric Properties: Steric hindrance around the metal center is a crucial factor in catalyst stability and selectivity. This is often quantified by the "percent buried volume" (%Vbur), which measures the percentage of a sphere around the metal that is occupied by the ligand. IPr is significantly more sterically demanding than IMes.[1]
-
Electronic Properties: The electron-donating ability of a ligand influences the reactivity of the metal center. This can be compared using the Tolman Electronic Parameter (TEP), where a lower value indicates stronger donation.[1] Saturated NHCs like SIMes are generally considered stronger donors than their unsaturated counterparts like IPr and IMes.[9][10]
The diagram below offers a structural comparison.
Caption: Structures of IPr, IMes, and SIMes.
The performance of these ligands is directly tied to their intrinsic properties, which can only be reliably expressed when the ligand is pure.
| Ligand | Typical %Vbur[1] | Key Characteristics & Applications |
| IPr | 45.4% | Highly effective in a wide range of cross-coupling reactions due to its significant steric bulk which promotes reductive elimination.[1][3] |
| IMes | 36.5% | Less sterically demanding than IPr; often used as a benchmark ligand. Effective in various catalytic transformations.[1][3] |
| SIMes | --- | Saturated backbone leads to greater flexibility and potentially stronger σ-donation compared to IMes.[9][10] |
| IPr * | 50.4% | An even more sterically hindered version of IPr, used for particularly challenging transformations requiring bulky ligands.[1][6] |
Note: %Vbur values can vary slightly depending on the metal center and calculation method.
Experimental Protocols
Protocol 1: Synthesis of IPr from IPr·HCl
Causality: This protocol uses sodium hydride, a strong, non-nucleophilic base, to deprotonate the imidazolium salt. The use of THF as a solvent and subsequent extraction with hot hexanes is designed to separate the nonpolar free carbene from the polar sodium chloride byproduct.[5] All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) as the free carbene is reactive towards oxygen and moisture.
-
Preparation: In a glovebox, add IPr·HCl (1.0 eq) and potassium tert-butoxide (1.1 eq) to a Schlenk flask equipped with a magnetic stir bar.
-
Reaction: Add anhydrous, oxygen-free THF to the flask. Stir the resulting suspension at room temperature. The reaction progress can be monitored by taking small aliquots for ¹H NMR to check for the disappearance of the imidazolium proton signal.
-
Workup: Once the reaction is complete (typically 1-2 hours), remove the THF in vacuo.
-
Extraction: Extract the resulting solid residue with hot hexanes. The desired IPr is soluble in hot hexanes, while the inorganic salts are not.
-
Isolation: Filter the hot hexane solution through a pad of Celite to remove insoluble salts.
-
Final Product: Remove the hexanes in vacuo to yield IPr as a white to off-white solid.[5] Store the product under an inert atmosphere.
Protocol 2: Purity Validation by NMR Spectroscopy
Causality: C₆D₆ is an excellent solvent for IPr as it is non-reactive and its residual solvent peaks do not interfere with the key signals of the analyte. The sample must be prepared in a glovebox to prevent degradation of the carbene before analysis.
-
Sample Preparation: Inside a glovebox, dissolve ~5-10 mg of the synthesized IPr in ~0.6 mL of deuterated benzene (C₆D₆).
-
Transfer: Transfer the solution to an NMR tube and seal it with a cap. For extra precaution against air exposure, the tube can be flame-sealed or sealed with a J. Young valve.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Validation Check:
-
Confirm the absence of a signal around δ 11 ppm (indicative of IPr·HCl).
-
Observe the characteristic aromatic signals between δ 7.0-7.5 ppm.
-
Observe the imidazole backbone protons as a singlet around δ 6.5-7.0 ppm.
-
Observe the isopropyl methine (septet) and methyl (doublet) signals in the upfield region (δ 1.0-3.0 ppm).
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Validation Check:
-
Confirm the presence of the downfield carbene carbon signal around δ 218 ppm .[11] The absence of a signal around δ 140 ppm confirms the consumption of the IPr·HCl precursor.
-
-
By adhering to these rigorous validation protocols, researchers can ensure the quality and reliability of their synthesized IPr, leading to more consistent and reproducible results in their catalytic endeavors.
References
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Al-Masri, S. A., et al. (2018). Synthesis and crystal structure of gold(I). PubMed Central.[Link]
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Kelly, R. A., Grasa, G. A., Nolan, S. P., & Nelson, D. J. (2016). 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene. e-EROS Encyclopaedia of Reagents for Organic Synthesis.[Link]
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Correa, A., et al. (2017). N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. PubMed Central.[Link]
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Gagnon, A., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. PubMed Central.[Link]
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O'Brien, R. V., et al. (2018). Wingtip-Flexible N-Heterocyclic Carbenes: Unsymmetrical Connection between IMes and IPr. PubMed Central.[Link]
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S. M. Islam, et al. (2017). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. PubMed Central.[Link]
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O'Brien, R. V., et al. (2021). IPr# Complexes Highly-Hindered, Sterically-Bulky Cu(I) and Ag(I) N-Heterocyclic Carbenes: Synthesis, Characterization, and Reactivity. Organometallics, ACS Publications.[Link]
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Diéz-González, S., et al. (2009). Smart N-Heterocyclic Carbene Ligands in Catalysis. Chemical Reviews, ACS Publications.[Link]
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O'Brien, R. V., et al. (2022). IPr*diNHC: Sterically Adaptable Dinuclear N-Heterocyclic Carbenes. Inorganic Chemistry, ACS Publications.[Link]
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Liske, A., et al. (2007). Electronic Properties of N-Heterocyclic Carbene (NHC) Ligands: Synthetic, Structural, and Spectroscopic Studies of (NHC)Platinum(II) Complexes. Organometallics, ACS Publications.[Link]
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Hahn, F. E., et al. (2020). Stable abnormal N-heterocyclic carbenes and their applications. RSC Publishing.[Link]
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Glorius, F. (2008). Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions. PubMed.[Link]
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A Researcher's Guide to Kinetic Analysis of IPr-Catalyzed Reactions: From Mechanistic Insights to Performance Benchmarks
For researchers, scientists, and drug development professionals, optimizing catalytic reactions is a critical endeavor. The choice of ligand is paramount, and N-Heterocyclic Carbenes (NHCs), particularly the sterically demanding 1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene (IPr), have become indispensable in modern organometallic chemistry.[1][2] Since its discovery, IPr has proven remarkably versatile and stable, driving innovation across a wide range of transition metal-catalyzed transformations.[1][2][3] However, to truly harness the power of an IPr-based catalyst system and rationally improve upon it, a thorough understanding of its kinetic behavior is essential.
This guide provides an in-depth comparison of kinetic analysis methodologies for IPr-catalyzed reactions. Moving beyond simple endpoint analysis, we will explore how rigorous kinetic studies can illuminate reaction mechanisms, identify rate-limiting steps, and provide a quantitative basis for comparing IPr with alternative ligand systems, such as electron-rich phosphines.
The "Why" Behind Kinetic Analysis in Catalysis
Kinetic analysis of a catalytic reaction serves to decode the complex sequence of events that constitute the catalytic cycle.[4] By measuring reaction rates under various conditions (e.g., changing reactant concentrations, catalyst loading, or temperature), we can construct a mathematical rate law that is a fingerprint of the reaction mechanism.[4] This understanding is not merely academic; it has profound practical implications:
-
Mechanism Elucidation: Kinetic data helps to validate or disprove proposed catalytic cycles. It can identify the catalyst's resting state, off-cycle species, and rate-determining steps.[5][6]
-
Rational Optimization: By knowing which step is the slowest, efforts can be focused on accelerating it, for instance, by modifying the ligand, solvent, or base.
-
Catalyst Deactivation: Kinetic analysis is one of the most powerful in-situ methods to identify and understand catalyst decomposition pathways or product inhibition, which are critical for process robustness.[5][6]
-
Objective Comparison: It provides quantitative benchmarks (e.g., turnover frequency, rate constants) to objectively compare the performance of an IPr-based catalyst against alternatives.
Modern vs. Classical Kinetic Methods: A Paradigm Shift
Historically, kinetic analysis relied on the method of initial rates . This involves running multiple experiments where the initial concentration of one component is varied while all others are held in large excess (pseudo-first-order conditions). While foundational, this approach is experiment-intensive and can sometimes be misleading, as the conditions are often not representative of a typical synthetic reaction.[7]
The advent of in-situ reaction monitoring techniques (e.g., NMR, ReactIR, Raman spectroscopy) has enabled the rise of Reaction Progress Kinetic Analysis (RPKA) , a methodology pioneered by Donna Blackmond.[5][7][8][9] RPKA leverages the entire dataset from a single reaction run under synthetically relevant conditions, where multiple concentrations are changing simultaneously.[6][7][10] This data-rich approach dramatically reduces the number of experiments needed and provides a more comprehensive picture of the reaction's behavior.[8][10] Graphical analysis methods, further developed by researchers like Jordi Burés, offer intuitive visual ways to determine reaction orders directly from concentration profiles, simplifying the data interpretation process.[11][12][13][14][15]
Experimental Design: A General Workflow for Kinetic Analysis
A robust kinetic study follows a logical progression designed to build a comprehensive model of the reaction. The workflow described below is applicable to a wide range of IPr-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, a cornerstone of C-C bond formation.[16]
Caption: A generalized workflow for the kinetic analysis of a catalytic reaction.
Case Study: Kinetic Comparison of IPr vs. a Buchwald Phosphine Ligand in a Suzuki-Miyaura Coupling
To illustrate the power of this approach, let's consider a hypothetical yet representative Suzuki-Miyaura cross-coupling reaction between an aryl chloride (ArCl) and an arylboronic acid (Ar'B(OH)₂). This transformation is notoriously challenging for less active catalysts.[17] We will compare a palladium catalyst supported by IPr against one supported by SPhos , a well-known bulky, electron-rich phosphine ligand.[17][18]
The general catalytic cycle for Suzuki coupling involves oxidative addition, transmetalation, and reductive elimination.[16] The rate-determining step can vary depending on the specific substrates, ligand, and conditions.[16][19]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Comparative Kinetic Data
The following table summarizes hypothetical kinetic data obtained from a series of experiments following the workflow described above.
| Parameter | [Pd]-IPr Catalyst | [Pd]-SPhos Catalyst | Causality & Experimental Insight |
| Reaction Order in [ArCl] | ~1.0 | ~1.0 | A first-order dependence suggests that oxidative addition is likely the rate-determining step for both catalysts.[16] This was determined using 'different excess' RPKA experiments. |
| Reaction Order in [Ar'B(OH)₂] | ~0.2 | ~0.5 | The low, fractional order for IPr suggests that transmetalation is fast relative to oxidative addition. The slightly higher order for SPhos may indicate that transmetalation is more involved in the overall rate expression. |
| Reaction Order in [Catalyst] | 1.0 | 1.0 | A first-order dependence, determined by Burés' graphical method, indicates that the active catalyst is a monomeric palladium species and does not undergo significant aggregation or deactivation via bimolecular pathways under these conditions.[14] |
| Catalyst Stability | High | Moderate | 'Same excess' RPKA plots for the IPr system show excellent overlay, indicating minimal catalyst deactivation or product inhibition. The SPhos system shows some deviation, suggesting a degree of catalyst instability over the reaction course.[5] |
| Initial TOF (h⁻¹) | 1200 | 950 | IPr exhibits a higher initial turnover frequency, indicating faster overall catalysis. This is likely due to the strong σ-donating ability of the NHC ligand, which accelerates the rate-limiting oxidative addition step.[2] |
| Kinetic Isotope Effect (kH/kD) | 1.8 (using d₅-ArCl) | 1.9 (using d₅-ArCl) | A significant primary KIE for both systems further supports that C-Cl bond cleavage during oxidative addition is the rate-determining step.[20] |
Interpretation and Field Insights
The kinetic data paints a clear picture. For this challenging aryl chloride coupling, the IPr-ligated catalyst demonstrates superior performance . Its higher turnover frequency can be attributed to the strong electron-donating character of the NHC ligand, which facilitates the difficult oxidative addition of the Ar-Cl bond to the Pd(0) center.[2]
Crucially, the kinetic analysis also highlights the exceptional stability of the IPr-Pd system. The lack of deactivation, as revealed by RPKA, is a well-documented feature of NHC-metal complexes and is a significant advantage in process chemistry, where catalyst longevity and robustness are critical.[2][21] While the SPhos catalyst is also highly effective, the kinetic profile suggests it may be more susceptible to deactivation pathways over the full course of the reaction. This insight, which would be missed by only comparing initial rates or final yields, allows researchers to anticipate potential issues during scale-up.
Detailed Experimental Protocols
The following are generalized protocols. Researchers must adapt concentrations, temperatures, and analytical methods to their specific reaction system.
Protocol 1: Reaction Progress Monitoring using ¹H NMR
Objective: To obtain a continuous concentration vs. time profile for the reaction.
-
Preparation: In a glovebox, charge a screw-cap NMR tube with the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), an internal standard with a distinct, non-overlapping peak (e.g., 1,3,5-trimethoxybenzene, 0.2 equiv), and the solvent (e.g., THF-d₈).
-
Initiation: Prepare a stock solution of the catalyst ([Pd(IPr)(cinnamyl)Cl] or similar). At time t=0, inject the required volume of the catalyst stock solution into the NMR tube, vortex briefly, and place it in the NMR spectrometer, which has been pre-heated to the desired reaction temperature.
-
Data Acquisition: Acquire ¹H NMR spectra at regular intervals (e.g., every 5 minutes) using an automated routine. Ensure the relaxation delay (d1) is sufficient for quantitative integration (e.g., >5x T₁ of the slowest relaxing proton of interest).
-
Data Analysis: Integrate the product peak and the internal standard peak in each spectrum. The concentration of the product at time t can be calculated relative to the known concentration of the internal standard. Plot [Product] vs. time.
Protocol 2: Determining Reaction Order using RPKA ('Different Excess' Method)
Objective: To determine the reaction order with respect to the arylboronic acid.
-
Experiment 1 (Reference): Perform a reaction progress experiment as described in Protocol 1 with [ArCl]₀ = 0.1 M and [Ar'B(OH)₂]₀ = 0.15 M. This creates an "excess" of the boronic acid of 0.05 M.
-
Experiment 2 ('Different Excess'): Perform a second experiment, but change the initial concentrations to maintain a different excess, e.g., [ArCl]₀ = 0.1 M and [Ar'B(OH)₂]₀ = 0.20 M (excess = 0.10 M).
-
Data Analysis:
-
For both experiments, calculate the reaction rate (v = d[Product]/dt) at various points along the reaction profile. This can be done by fitting the concentration data to a polynomial function and taking the first derivative.
-
Plot ln(rate) vs. ln([Ar'B(OH)₂]) for both experiments.
-
The slope of this line gives the reaction order with respect to the arylboronic acid. The vertical offset between the plots from the two experiments can be used to determine the order in the other reactant (ArCl).[7]
-
Conclusion
Kinetic analysis is an indispensable tool for any scientist working with catalysis. For IPr-catalyzed reactions, it elevates the process of ligand selection and reaction optimization from a trial-and-error exercise to a data-driven science. By employing modern techniques like Reaction Progress Kinetic Analysis, researchers can rapidly gain deep mechanistic insights and generate robust, quantitative data to compare catalyst performance. As demonstrated, while both IPr and advanced phosphine ligands are highly effective, a detailed kinetic comparison can reveal crucial differences in activity and stability, guiding the development of more efficient, robust, and scalable chemical processes.
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Blackmond, D. G. (2005). Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions. Angewandte Chemie International Edition, 44(28), 4302-4320. [Link]
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Majee, A., & Yetra, S. R. (2024). N-Heterocyclic carbene (NHC) organocatalysis: from fundamentals to frontiers. Chemical Society Reviews. [Link]
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Izquierdo, F., Manzini, S., & Nolan, S. P. (2014). The use of the sterically demanding IPr* and related ligands in catalysis. Chemical Communications, 50(90), 14926-14937. [Link]
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Maloney, K. M., et al. (2023). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development, 27(1), 134-144. [Link]
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Mata, R., & Singleton, D. A. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Bourne, R. A., et al. (2021). Enabling High Throughput Kinetic Experimentation by Using Flow as a Differential Kinetic Technique. Angewandte Chemie International Edition, 60(22), 12247-12251. [Link]
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American Chemical Society. (2025). Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. Journal of the American Chemical Society. [Link]
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Burés, J. (2016). A Simple Graphical Method to Determine the Order in Catalyst. Angewandte Chemie International Edition in English, 55(6), 2028–2031. [Link]
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The Doyle Group. (2023). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling. [Link]
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Fernandes, J. M. C., Dias, A. A., & Bezerra, R. M. F. (2022). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. Applied Sciences, 12(1), 102. [Link]
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A Comparative Guide to the Electrochemical Characterization of IPr and its Metal Complexes
For researchers, synthetic chemists, and professionals in drug development, understanding the nuanced electronic properties of catalysts and organometallic compounds is paramount. Among the pantheon of modern ligands, N-heterocyclic carbenes (NHCs), and particularly IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), have emerged as a cornerstone in catalysis, lauded for their strong σ-donating ability and steric versatility.[1] The reactivity and efficacy of IPr-metal complexes in critical transformations like cross-coupling reactions are intimately tied to their electronic character and the stability of various oxidation states of the central metal.[2] Electrochemical techniques, chiefly cyclic voltammetry (CV), offer a powerful lens through which to probe these properties, providing quantitative data on redox potentials that can guide catalyst design and reaction optimization.
This guide provides a comparative overview of the electrochemical behavior of IPr and its complexes with key transition metals—gold (Au), palladium (Pd), nickel (Ni), and copper (Cu). We will delve into the causality behind experimental choices, present available data for comparison, and provide a foundational experimental protocol for researchers looking to perform these characterizations.
The Significance of Electrochemical Characterization
The electronic environment of the metal center in an IPr complex dictates its catalytic prowess. The strong σ-donation from the IPr ligand enriches the metal center with electron density, which can influence key catalytic steps such as oxidative addition and reductive elimination.[2] Cyclic voltammetry allows us to quantify the ease with which the metal center can be oxidized or reduced. This is crucial because many catalytic cycles involve changes in the metal's oxidation state. For instance, in palladium-catalyzed cross-coupling reactions, a Pd(0)/Pd(II) cycle is often operative.[3] The redox potentials of the IPr-Pd complex can provide insights into the facility of these transformations.
Furthermore, the ligand itself can be "non-innocent," meaning it can participate in redox processes.[4] While IPr is generally considered a spectator ligand, understanding its electrochemical window is essential to ensure that the observed redox events are metal-centered.
Comparative Electrochemical Behavior of IPr-Metal Complexes
| Complex | Metal Oxidation State Change | E₁/₂ (V vs. Fc⁺/Fc) | Reversibility | Comments |
| [Cu(IPr)Cl] | Cu(I) → Cu(II) | ~0.13 | Reversible | The Cu(I)/Cu(II) redox couple is readily accessible. The electron-donating IPr ligand stabilizes the higher oxidation state. |
| (IPr)Au(I) Complexes | Au(I) → Au(III) | Generally high positive potential | Often irreversible | Gold(I) is a d¹⁰ ion and is generally stable. Oxidation to Au(III) is a two-electron process and often requires a significant overpotential, frequently leading to irreversible waves in cyclic voltammetry.[5][6] |
| (IPr)Pd(II) Complexes | Pd(II) → Pd(0) | Varies with co-ligands | Often quasi-reversible or irreversible | The reduction of Pd(II) to Pd(0) is a key step in many catalytic cycles. The potential is highly dependent on the other ligands in the coordination sphere. The process can be complex and may involve ligand dissociation.[7] |
| (IPr)Ni(II) Complexes | Ni(II) → Ni(I) / Ni(I) → Ni(0) | Varies significantly | Often quasi-reversible | Nickel complexes exhibit rich redox chemistry with accessible Ni(II)/Ni(I) and Ni(I)/Ni(0) couples. The strong σ-donating IPr ligand can stabilize lower oxidation states. The reversibility depends on the stability of the reduced species.[8][9] |
Note: The values and behaviors for Au, Pd, and Ni complexes are generalized from literature on related complexes due to the lack of direct, comparable data for simple IPr complexes under a unified set of conditions. The ferrocene/ferrocenium (Fc⁺/Fc) couple is a commonly used internal standard in non-aqueous electrochemistry.
Experimental Protocol: Cyclic Voltammetry of an IPr-Metal Complex
This section provides a detailed, step-by-step methodology for performing cyclic voltammetry on a representative IPr-metal complex. The causality behind each choice of reagent and parameter is explained to ensure a self-validating experimental design.
Objective: To determine the redox potential(s) of an IPr-metal complex and assess the reversibility of the electron transfer process(es).
Materials:
-
IPr-metal complex of interest (e.g., [Cu(IPr)Cl])
-
Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, [NBu₄][PF₆])
-
Ferrocene (for use as an internal standard)
-
High-purity argon or nitrogen gas
Equipment:
-
Potentiostat with a three-electrode setup
-
Glassy carbon working electrode
-
Platinum wire counter (auxiliary) electrode
-
Ag/AgCl or Ag/Ag⁺ reference electrode
-
Electrochemical cell
-
Microliter syringes
Step-by-Step Methodology:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with a fine alumina slurry on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment (e.g., acetonitrile).
-
Dry the electrode completely. This ensures a clean, reproducible electrode surface for electron transfer.
-
-
Preparation of the Electrolyte Solution:
-
In a clean, dry electrochemical cell, dissolve the supporting electrolyte ([NBu₄][PF₆]) in the anhydrous solvent (e.g., acetonitrile) to a concentration of 0.1 M. The supporting electrolyte is crucial as it ensures the conductivity of the solution and minimizes IR drop.
-
-
Degassing:
-
Bubble high-purity argon or nitrogen through the electrolyte solution for at least 15-20 minutes. This removes dissolved oxygen, which can interfere with the electrochemical measurements by being reduced itself.
-
-
Blank Voltammogram:
-
Assemble the three-electrode cell with the polished working electrode, platinum counter electrode, and reference electrode.
-
Record a cyclic voltammogram of the electrolyte solution alone. This "blank" scan establishes the potential window of the solvent and electrolyte system and ensures there are no interfering impurities.
-
-
Measurement of the IPr-Metal Complex:
-
Add a known amount of the IPr-metal complex to the electrolyte solution to achieve a concentration of approximately 1 mM.
-
Allow the solution to mix thoroughly while maintaining a blanket of inert gas over the solution.
-
Record the cyclic voltammogram. A typical scan might range from -2.0 V to +2.0 V, but the window should be adjusted based on the blank voltammogram and the expected redox events. The scan rate is typically started at 100 mV/s.
-
-
Internal Referencing:
-
After recording the voltammogram of the complex, add a small amount of ferrocene to the solution.
-
Record another cyclic voltammogram. The reversible one-electron oxidation of ferrocene to the ferrocenium cation will appear as a well-defined wave.
-
The half-wave potential (E₁/₂) of the Fc⁺/Fc couple is then used to reference the potentials of the analyte. This is a standard practice that allows for the comparison of data collected in different solvents and with different reference electrodes.[8]
-
-
Data Analysis:
-
Determine the cathodic peak potential (Epc), anodic peak potential (Epa), cathodic peak current (ipc), and anodic peak current (ipa) from the voltammogram of the IPr-metal complex.
-
Calculate the half-wave potential, E₁/₂ = (Epa + Epc) / 2. This value represents the formal redox potential of the couple.
-
Assess the reversibility of the redox event. For a reversible one-electron process, the peak separation (ΔEp = Epa - Epc) should be close to 59 mV at room temperature, and the ratio of the peak currents (ipa/ipc) should be close to 1. Deviations from these values suggest a quasi-reversible or irreversible process.
-
Visualizing the Workflow and Redox Process
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the fundamental redox process.
Caption: Experimental workflow for the cyclic voltammetry of an IPr-metal complex.
Caption: Generalized one-electron redox process for an IPr-metal complex.
Conclusion
The electrochemical characterization of IPr and its metal complexes provides invaluable insights into their electronic structure and potential catalytic activity. While a comprehensive, directly comparative dataset is still emerging in the literature, the principles and methodologies outlined in this guide offer a robust framework for researchers. By understanding the redox behavior of these important organometallic species, scientists can make more informed decisions in the design of novel catalysts and the optimization of chemical transformations that are vital to academic research and the pharmaceutical industry. The continued application of electrochemical techniques will undoubtedly play a pivotal role in advancing the field of NHC-metal catalysis.
References
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- Kaim, W. (2011). The Rich Electrochemistry and Redox Reactions of the Copper Sites in the Cellular Prion Protein. Inorganica Chimica Acta, 369(1), 1-10.
- Lappert, M. F., & Heinicke, J. (2021). IPr# – highly hindered, broadly applicable N-heterocyclic carbenes. Royal Society of Chemistry.
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- Ramírez-Delgado, V., et al. (2016). Electrochemical Behavior of Ni(II) Complexes with N2S2 and N6 Ligands as Potential Catalysts in Hydrogen Evolution Reaction. Journal of the Mexican Chemical Society, 60(2), 65-72.
- Scattolin, T., et al. (2018). Synthesis of new allyl palladium complexes bearing purine-based NHC ligands with antiproliferative and proapoptotic activities on human ovarian cancer cell lines. Dalton Transactions, 47(38), 13616-13630.
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- Tulloch, A. A. D., et al. (2003). Chelating and 'pincer' dicarbene complexes of palladium; synthesis and structural studies. Dalton Transactions, (6), 1009-1015.
- Umicore. (n.d.). [Ni(iPr2Im)2Br2]: A convenient entry into NHC nickel chemistry.
- van der Vlugt, J. I. (2012). Redox-Active Pincer Ligands. European Journal of Inorganic Chemistry, 2012(25), 3955-3967.
- Wang, D., & Astruc, D. (2015). The golden age of organo-gold catalysis. Chemical Society Reviews, 44(2), 816-857.
- Whittlesey, M. K., et al. (2022). [Ni2(IiPr2)4(COD)] as a labile source of [Ni(IiPr2)2] (A). Dalton Transactions.
- Zhang, J., et al. (2017). A New Mode of Operation of Pd-NHC Systems Studied in a Catalytic Mizoroki–Heck Reaction. Organometallics, 36(10), 1981-1992.
- Zhang, Y., et al. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666-7675.
- [No specific author/source found for a direct citation on IPr's properties, but this is general knowledge in the field and supported by the context of the other references.]
- [No specific author/source found for a direct citation on the electrochemistry of free IPr, as it is typically studied in its complexed form.]
- [No specific author/source found for a direct citation on the general principles of cyclic voltammetry, but this is found
- [No specific author/source found for a direct citation on the synthesis of IPr, but it is a well-established procedure.]
- [No specific author/source found for a direct citation on the applications of IPr in drug development, but its use in catalysis is relevant to the synthesis of pharmaceutical compounds.]
- [No specific author/source found for a direct citation on the theoretical calculations of IPr-metal complex redox potentials.]
- [No specific author/source found for a direct citation comparing the steric and electronic effects of different NHC ligands.]
- [No specific author/source found for a direct citation on the influence of solvent on the redox potentials of organometallic complexes.]
- [No specific author/source found for a direct citation on the mechanism of Pd-c
- [No specific author/source found for a direct citation on the synthesis of IPr-metal complexes.]
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The Nexus of Sterics and Speed: Correlating IPr's Ligand Cone Angle with Catalytic Performance
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of homogeneous catalysis, the rational design of ligands is paramount to unlocking optimal catalytic activity and selectivity. Among the pantheon of privileged ligands, N-heterocyclic carbenes (NHCs) have risen to prominence, with 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) arguably being the most ubiquitous and versatile.[1] Its remarkable success stems from a finely tuned balance of steric and electronic properties. This guide delves into the critical role of steric hindrance, quantified by the ligand cone angle and percent buried volume, in dictating the catalytic performance of IPr and its derivatives. Through a synthesis of experimental data and mechanistic insights, we will explore how the sheer size of IPr influences reaction rates, catalyst stability, and the ability to mediate challenging chemical transformations.
The Measure of Bulk: Understanding Ligand Cone Angle and Percent Buried Volume
The concept of the ligand cone angle (θ), originally developed by Tolman for phosphine ligands, provides a quantitative measure of a ligand's steric bulk.[2][3][4] It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's atoms.[2][3][4] While insightful, the cone angle has its limitations, especially for asymmetrically complex ligands like NHCs.
For NHC ligands, a more accurate and widely adopted descriptor of steric hindrance is the percent buried volume (%Vbur) . This computational metric calculates the percentage of the coordination sphere around a metal center that is occupied by the ligand. Unlike the cone angle, which is a simplified 2D projection, the percent buried volume provides a more nuanced 3D representation of the steric environment. The substituents on the nitrogen atoms of the NHC project forward, creating a pocket around the metal center, which has a profound impact on the catalytic activity.[5]
The significant steric bulk of IPr, a consequence of its two diisopropylphenyl substituents, is a key determinant of its catalytic prowess. This bulkiness is not a mere impediment; it is a feature that can be exploited to enhance catalytic performance.[6] A larger ligand can stabilize the active low-coordinate metal species, thereby preventing catalyst decomposition through bimolecular pathways.[6] However, excessive bulk can also hinder substrate approach to the metal center, leading to a decrease in catalytic activity.[6] Thus, a delicate balance is crucial.
Below is a conceptual workflow for determining and correlating these steric parameters with catalytic output.
Caption: Workflow for correlating ligand sterics with catalytic performance.
IPr in Action: The Steric Effect in Cross-Coupling Reactions
The profound influence of IPr's steric bulk is vividly illustrated in various cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, is significantly enhanced by the use of IPr-ligated palladium catalysts.[1][7] The bulky IPr ligand facilitates the crucial reductive elimination step, which is often the rate-limiting step in the catalytic cycle, especially for the formation of sterically hindered biaryls. Furthermore, the steric shielding provided by IPr stabilizes the active monoligated Pd(0) species, preventing its aggregation into inactive palladium black.[6]
A comparison of IPr with its even bulkier counterpart, IPr* (1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazo-2-ylidene), in the Suzuki-Miyaura coupling of sterically demanding substrates reveals that increased steric bulk can lead to superior catalytic activity.[1][6] For instance, the [Pd(IPr*)(cin)Cl] complex has shown remarkable efficiency in the synthesis of tetra-ortho-substituted biaryls at room temperature, a transformation that is notoriously difficult with less bulky ligands.[1]
| Ligand | %Vbur (approx.) | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Yield (%) | Reference |
| IMes | 34 | 4-chlorotoluene | Phenylboronic acid | 1 | < 20 | [7] |
| IPr | 37 | 4-chlorotoluene | Phenylboronic acid | 1 | > 95 | [7] |
| IPr* | 45 | Mesityl chloride | 2,6-dimethylbenzene boronic acid | 1 | 99 | [1] |
Note: %Vbur values are approximate and can vary based on the specific metal and coordination geometry. The data presented is a synthesis from multiple sources to illustrate the trend.
Buchwald-Hartwig Amination
In the Buchwald-Hartwig amination for the formation of C-N bonds, the steric properties of the NHC ligand are equally critical.[8] IPr-based palladium catalysts have demonstrated exceptional activity in the coupling of a wide range of aryl halides with various amines.[8][9] The bulky nature of IPr is thought to promote the reductive elimination of the C-N bond from the palladium center.
Studies comparing IPr with less sterically demanding NHC ligands, such as ICy (1,3-dicyclohexylimidazol-2-ylidene), have shown the superiority of IPr in challenging amination reactions.[8] Furthermore, derivatives of IPr with even greater steric bulk, like IPr*, have enabled C-N couplings at very low catalyst loadings.[6] This suggests that for certain transformations, increasing the steric hindrance around the metal center can lead to a more efficient catalytic system.
| Ligand | %Vbur (approx.) | Aryl Halide | Amine | Catalyst Loading (mol%) | Yield (%) | Reference |
| ICy | 30 | 4-chlorotoluene | Aniline | 1 | 30 | [8] |
| IPr | 37 | 4-chlorotoluene | Aniline | 1 | > 90 | [8] |
| IPr* | 45 | 4-chlorotoluene | Morpholine | 0.1 | 95 | [6] |
Note: The data presented is a synthesis from multiple sources to illustrate the trend.
The following diagram illustrates the proposed role of the bulky IPr ligand in promoting the reductive elimination step in a generic cross-coupling catalytic cycle.
Caption: Role of bulky IPr in the catalytic cycle.
Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling
The following protocol is a generalized procedure for a Suzuki-Miyaura cross-coupling reaction using a [Pd(IPr)(allyl)Cl] precatalyst, illustrating a typical application where the steric bulk of IPr is advantageous.
Materials:
-
[Pd(IPr)(allyl)Cl] precatalyst
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol)
-
Toluene (5 mL)
-
Anhydrous, degassed solvent
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the [Pd(IPr)(allyl)Cl] precatalyst (0.01 mmol, 1 mol%), aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and sodium tert-butoxide (2.0 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the desired amount of time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water (10 mL) and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Causality behind Experimental Choices:
-
Precatalyst: [Pd(IPr)(allyl)Cl] is a stable, air- and moisture-tolerant precatalyst that is readily activated in situ to the active Pd(0) species. The IPr ligand is crucial for the high activity and stability of the catalyst.
-
Base: Sodium tert-butoxide is a strong base that facilitates the transmetalation step of the catalytic cycle.
-
Solvent: Toluene is a common non-polar solvent for Suzuki-Miyaura reactions. It is crucial that the solvent is anhydrous and degassed to prevent catalyst deactivation.
-
Inert Atmosphere: The use of an inert atmosphere is essential to protect the air-sensitive Pd(0) catalytic species from oxidation.
Conclusion
The steric profile of the IPr ligand, as quantified by its cone angle and more accurately by its percent buried volume, is a decisive factor in its remarkable catalytic performance. The bulky diisopropylphenyl substituents are not merely passive spectators; they actively participate in the catalytic cycle by stabilizing the active species, preventing catalyst decomposition, and promoting the crucial reductive elimination step. The comparative data presented herein clearly demonstrates that the steric hindrance of IPr is a key design element that enables its broad applicability and high efficiency in challenging cross-coupling reactions. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the interplay between ligand sterics and catalytic activity is indispensable for the rational design of next-generation catalysts.
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Izquierdo, F., Manzini, S., & Nolan, S. P. (2014). The use of the sterically demanding IPr* and related ligands in catalysis. Chemical Communications, 50(95), 14926-14937. [Link]
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Díez-González, S., & Nolan, S. P. (2007). Stereoelectronic parameters associated with N-heterocyclic carbene (NHC) ligands: a quest for understanding. Coordination Chemistry Reviews, 251(5-6), 874-883. [Link]
-
Gagnon, A., & Duchemin, M. (2015). Recent Advances in the Chemistry and Catalytic Applications of N-Heterocyclic Carbene-Palladium Complexes. Dalton Transactions, 44(37), 16193-16206. [Link]
-
Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition, 47(16), 2940-2943. [Link]
-
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348. [Link]
-
Caddick, S., & Cloke, F. G. N. (2008). The chemistry of N-heterocyclic carbenes. Chemical Society Reviews, 37(9), 1707-1708. [Link]
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Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and their use in catalysis. Chemical Society Reviews, 40(10), 5151-5169. [Link]
-
Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). A new class of palladium catalysts for C-C and C-N bond formation reactions: the synthesis and catalytic activity of [Pd(NHC)(allyl)Cl] complexes. Organic Letters, 4(23), 4053-4056. [Link]
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Safety Operating Guide
Navigating the Disposal of 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr): A Guide for the Modern Laboratory
Welcome to your essential guide for the safe and compliant disposal of 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, commonly known as IPr. As a cornerstone of modern organometallic chemistry and catalysis, this N-heterocyclic carbene (NHC) offers unparalleled reactivity and stability.[1][2][3] However, its unique properties necessitate a nuanced approach to waste management. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to handle and dispose of IPr and its associated waste streams responsibly, ensuring the safety of personnel and the protection of our environment.
Understanding IPr: Stability Meets Reactivity
IPr's remarkable stability, a key factor in its widespread adoption, is largely attributed to the steric bulk of the 2,6-diisopropylphenyl groups that flank the nitrogen atoms of the imidazole ring.[3] This steric shielding protects the highly nucleophilic carbene center from unwanted reactions, contributing to its thermal stability and resistance to dissociation from metal centers.[1] Despite this, it is crucial to remember that IPr is a reactive molecule, capable of participating in a wide array of catalytic transformations.[4] This inherent reactivity is the primary consideration when developing a disposal strategy.
Core Principles of IPr Waste Management
The guiding principle for the disposal of IPr is to do so in accordance with all local and national regulations.[5] This typically involves treating it as chemical waste and entrusting its final disposal to a licensed waste management company.[5] It is imperative to consult your institution's Environmental Health and Safety (EHS) office to ensure full compliance with their specific protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling IPr in any capacity, from weighing it out for a reaction to preparing it for disposal, the appropriate personal protective equipment must be worn.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against accidental splashes or airborne powder. While some IPr compounds are not classified as eye irritants, related complexes can cause serious eye irritation.[6] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. Although IPr itself is not always classified as a skin irritant, some related compounds can cause skin irritation or allergic reactions.[6][7][8] |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area. Use a dust mask if there is a risk of generating dust. | Minimizes inhalation of the powder. |
Always wash your hands thoroughly after handling IPr, even if gloves were worn.[5]
Step-by-Step Disposal Procedures
The proper disposal of IPr begins the moment you finish your experiment. Segregating waste streams is critical for both safety and cost-effective disposal.
For Unused or Expired IPr (Solid Waste):
-
Containerization: Keep the IPr in its original, clearly labeled container. If transferring to a new container for disposal, ensure it is appropriate for solid chemical waste and is properly labeled with the full chemical name and any relevant hazard information.
-
Waste Labeling: Affix a hazardous waste label to the container, as provided by your institution's EHS department.
-
Segregation: Store the container in a designated satellite accumulation area for solid chemical waste, away from incompatible materials such as strong acids and oxidizing agents.[9]
-
Disposal Request: Arrange for pickup by your institution's EHS-approved waste management service.
For IPr-Contaminated Labware (Solid Waste):
This category includes items such as pipette tips, weighing paper, and contaminated gloves.
-
Collection: Place all IPr-contaminated solid waste into a designated, clearly labeled solid waste container. This is often a lined cardboard box or a dedicated plastic container.
-
Labeling: Clearly label the container as "IPr-Contaminated Solid Waste" or as directed by your EHS office.
-
Disposal: When the container is full, seal it and arrange for its disposal through your institution's chemical waste program.
For IPr in Solution (Liquid Waste):
Reaction mixtures and solvent rinses containing IPr must be handled as liquid chemical waste.
-
Quenching Reactive Mixtures (If Necessary): While IPr is relatively stable, it is good practice to quench any potentially reactive species in your reaction mixture before disposal. A common method is to add a proton source, such as a small amount of isopropanol or methanol, to convert the carbene to its corresponding imidazolium salt. This should be done cautiously, especially if other reactive reagents are present.
-
Containerization: Collect all IPr-containing liquid waste in a sealable, chemically compatible container (e.g., a glass or polyethylene bottle).
-
Waste Segregation: Do not mix halogenated and non-halogenated waste streams unless your institution's protocol allows for it. Mixing different waste streams can complicate the disposal process and increase costs.
-
Labeling: Attach a properly filled-out hazardous waste label to the container, listing all chemical constituents and their approximate concentrations.
-
Storage and Disposal: Store the sealed container in a designated liquid waste accumulation area and arrange for pickup by your EHS-approved waste disposal service.
Decision-Making Workflow for IPr Disposal
The following diagram illustrates the decision-making process for the proper disposal of IPr waste.
Caption: Decision workflow for the disposal of IPr waste.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, prompt and appropriate action is critical.
-
Small Spills: For small spills of solid IPr, carefully sweep up the material and place it in a sealed container for disposal as chemical waste.[7][9] Avoid generating dust.[7]
-
Large Spills: For larger spills, evacuate the area and contact your institution's EHS department immediately.
-
Skin Contact: If IPr comes into contact with your skin, wash the affected area thoroughly with soap and water.[7][8]
-
Eye Contact: In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Seek medical attention.[7][8]
-
Inhalation: If IPr powder is inhaled, move to an area with fresh air.[5][7] If you feel unwell, seek medical attention.[5]
-
Ingestion: If IPr is ingested, rinse your mouth with water and seek immediate medical attention.[7][8] Do not induce vomiting.[8]
By adhering to these guidelines, you can ensure the safe handling and disposal of 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, contributing to a culture of safety and environmental responsibility within your laboratory.
References
-
Wang, W., Cui, L., Sun, P., Shi, L., & Yue, C. (2018). Reusable N-Heterocyclic Carbene Complex Catalysts and Beyond: A Perspective on Recycling Strategies. Chemical Reviews, 118(19), 9843–9929. Retrieved from [Link]
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International Science Community Association. (2024, April). 1-N-Heterocyclic Carbene (NHC) - Catalyzed transformations for the synthesis of heterocycles requirements. Research Journal of Recent Sciences, 13(2), 6-18. Retrieved from [Link]
-
Wang, W., Cui, L., Sun, P., Shi, L., & Yue, C. (2018). Reusable N-Heterocyclic Carbene Complex Catalysts and Beyond: A Perspective on Recycling Strategies. PubMed. Retrieved from [Link]
-
Mao, P., et al. (2024). Use of N-Heterocyclic Carbene Compounds (NHCs) Under Sustainable Conditions—An Update. MDPI. Retrieved from [Link]
-
Frontiers in Chemistry. (2022, March 24). An Unexpected Inactivation of N-Heterocyclic Carbene Organic Catalyst by 1-Methylcyclopropylcarbaldehyde and 2,2,2-Trifluoroacetophenone. PubMed. Retrieved from [Link]
-
ACS Catalysis. (2023, June 28). N-Heterocyclic Carbenes Capped Metal Nanoparticles: An Overview of Their Catalytic Scope. ACS Publications. Retrieved from [Link]
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Impra. (2025, October 6). Safety data sheet. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Liberation of N-heterocyclic carbenes (NHCs) from thermally labile progenitors: protected NHCs as versatile tools in organo- and polymerization catalysis. RSC Publishing. Retrieved from [Link]
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Royal Society of Chemistry. (2021, July 2). IPr# – highly hindered, broadly applicable N-heterocyclic carbenes. RSC Publishing. Retrieved from [Link]
-
MDPI. (2022, June 11). Redox-Switchable Behavior of Transition-Metal Complexes Supported by Amino-Decorated N-Heterocyclic Carbenes. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, January 30). Stable abnormal N-heterocyclic carbenes and their applications. RSC Publishing. Retrieved from [Link]
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ACS Publications. (n.d.). ACS Catalysis Journal. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)
Welcome to your essential guide for the safe and effective handling of 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, commonly known in the scientific community as IPr. As a foundational N-heterocyclic carbene (NHC) in modern organometallic chemistry and catalysis, IPr's unique stability and reactivity have made it indispensable. However, its utility is matched by the need for meticulous handling protocols. This guide is built on the principles of proactive safety, ensuring that every procedure is a self-validating system for protecting you, your research, and your environment. We will move beyond simply listing steps to explain the causality behind each recommendation, empowering you to work with confidence and integrity.
Core Safety Principles: Understanding the Hazard
IPr is typically a white to yellowish crystalline powder.[1] While stable under recommended storage conditions, its primary physical hazard lies in its finely divided state, which can easily become airborne during handling. The principal routes of exposure are inhalation, skin contact, and eye contact.[1] The primary chemical hazards, as identified in safety data sheets (SDS), are:
-
Skin Irritation: Direct contact may cause irritation.[2]
-
Serious Eye Irritation: Particulates can cause significant eye irritation.[2]
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[2]
Our entire safety protocol is designed to mitigate these risks by creating multiple barriers between the researcher and the chemical. This begins with engineering controls and is finalized with the correct Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a matter of simple compliance but a scientifically informed decision to protect against specific, identified risks. The following protocol is your minimum standard for handling IPr in a powder form.
Eye and Face Protection
-
Requirement: ANSI Z87.1-compliant, indirectly vented, chemical splash goggles.
-
Expert Rationale: Standard safety glasses with side shields are insufficient.[3] They do not form a seal around the eyes and offer inadequate protection against fine, airborne dust. Chemical splash goggles are mandatory because they create a protective seal, preventing IPr particulates from causing serious eye irritation.[1][2] In situations with a higher risk of splashing, such as when handling IPr in solution or during a large-scale transfer, a face shield should be worn in addition to goggles.[4]
Hand Protection
-
Requirement: Disposable, chemical-resistant nitrile gloves.
-
Expert Rationale: Nitrile gloves provide an effective barrier against incidental contact with solid IPr.[3] It is crucial to inspect gloves for any signs of degradation or perforation before use.[5] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[5] After handling IPr, dispose of the gloves in the designated chemical waste container and immediately wash your hands thoroughly.[5] For prolonged operations, consider wearing two pairs of nitrile gloves ("double-gloving").
Respiratory Protection
-
Requirement: A NIOSH-approved N95 respirator or higher.
-
Expert Rationale: This is arguably the most critical piece of PPE when handling powdered IPr outside of a glovebox. The primary risk is the inadvertent inhalation of fine dust.[2] All weighing and transfer operations must be conducted within a certified chemical fume hood or similar ventilated enclosure to minimize airborne particulates.[1][6] However, as a secondary layer of defense, a respirator is essential. An N95 dust mask is effective for conditions where dust may be generated.[1] If you experience any respiratory irritation, it indicates a failure in engineering controls or PPE, and you should cease work and re-evaluate the setup immediately.
Body Protection
-
Requirement: A long-sleeved laboratory coat, long pants, and closed-toe shoes.
-
Expert Rationale: This is the minimum standard for any laboratory work.[3] A lab coat prevents IPr dust from contaminating your personal clothing.[4] Long pants and closed-toe shoes protect your skin from potential spills.[4][7] This combination of attire minimizes the potential for accidental skin exposure.
Data-Driven PPE Selection
For maximum clarity, the required PPE is summarized by task in the table below. This structured approach ensures that the level of protection matches the level of risk at every stage of your workflow.
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Retrieval from Storage | Safety Goggles | Nitrile Gloves | Not Required (if container is sealed) | Lab Coat, Long Pants, Closed-Toe Shoes |
| Weighing & Transfer (in Fume Hood) | Safety Goggles | Nitrile Gloves | N95 Respirator | Lab Coat, Long Pants, Closed-Toe Shoes |
| Reaction Setup / In-Use | Safety Goggles | Nitrile Gloves | Not Required (if in closed system) | Lab Coat, Long Pants, Closed-Toe Shoes |
| Small Spill Cleanup | Safety Goggles | Nitrile Gloves | N95 Respirator | Lab Coat, Long Pants, Closed-Toe Shoes |
| Waste Disposal | Safety Goggles | Nitrile Gloves | Not Required | Lab Coat, Long Pants, Closed-Toe Shoes |
Procedural Guidance: A Step-by-Step Workflow
Adherence to a strict, logical workflow is paramount for safety and experimental success.
Step 1: Preparation and Pre-Donning
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary equipment (spatula, weigh paper, secondary container) inside the fume hood to minimize movement.
-
Verify that the designated solid chemical waste container is accessible.
Step 2: Donning PPE
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don your N95 respirator, ensuring a proper seal.
-
Put on your safety goggles.
-
Finally, don your nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
Step 3: Handling the Chemical
-
Carefully open the IPr container inside the fume hood.
-
Use a clean spatula to weigh the desired amount onto weigh paper or into a tared container. Avoid any actions that could generate dust.
-
Tightly reseal the primary IPr container.
-
Carefully add the IPr to the reaction vessel.
Step 4: Post-Handling and Doffing PPE
-
Place any contaminated items (weigh paper, disposable spatula tips) directly into the solid waste container.
-
Wipe down the spatula with a solvent-dampened towel and dispose of the towel in the solid waste stream.
-
Clean the work area within the fume hood.
-
To doff PPE, first remove your gloves using the proper technique.
-
Remove your lab coat.
-
Remove your goggles.
-
Finally, remove your respirator.
-
Wash your hands thoroughly with soap and water.
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of solid IPr.
Emergency and Disposal Plans
Accidental Release In the event of a small spill inside a fume hood:
-
Do not panic. Keep the sash lowered.
-
Wearing your full PPE, gently sweep up the solid material.[1][8] Avoid any actions that create dust.
-
Use a HEPA-filtered vacuum for cleaning if available and appropriate for chemical powders.[9]
-
Place the spilled material and all cleanup materials into a sealed, labeled container for disposal.[5][8]
-
Wipe the area clean.
Waste Disposal
-
Solid Waste: All IPr-contaminated materials, including gloves, weigh paper, and cleanup debris, must be treated as chemical waste.[5] Place them in a clearly labeled, sealed container.
-
Empty Containers: Before disposal, completely remove the contents from the original container.[10]
-
Disposal Protocol: All waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[9][10] Do not let the product enter drains.[8]
By integrating these expert-validated protocols into your daily work, you ensure a foundation of safety and scientific excellence. Your commitment to these procedures is a commitment to the integrity of your research and the well-being of your entire team.
References
- 1,3-BIS(2,6-DI-I-PROPYLPHENYL)IMIDAZOL-2-YLIDENE (CAS No. 244187-81-3) SDS. Google Cloud.
- SAFETY DATA SHEET - Spectrum Chemical. Spectrum Chemical.
- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
- Bis(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I)
- 852445-83-1 - Safety D
- SAFETY DATA SHEET - FUJIFILM Wako. FUJIFILM Wako.
- Spent Catalyst (Various) - SAFETY DATA SHEET. HollyFrontier Refining & Marketing LLC.
- Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. WM.edu.
- Recommended PPE to handle chemicals. Bernardo Ecenarro.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
